molecular formula C12H16N2O2 B515596 2-Morpholino-2-phenylacetamide CAS No. 6327-69-1

2-Morpholino-2-phenylacetamide

Cat. No.: B515596
CAS No.: 6327-69-1
M. Wt: 220.27 g/mol
InChI Key: GVSAMGMSPJMQHK-UHFFFAOYSA-N
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Description

2-Morpholino-2-phenylacetamide hydrochloride (CAS 1263093-91-9) is a chemical compound supplied for research and development purposes. With a molecular formula of C12H17ClN2O2 and a molecular weight of 256.73, this compound is provided as a solid . It belongs to the broader class of 2-phenylacetamide derivatives, which are recognized as important scaffolds in medicinal chemistry and pharmacology . This compound serves as a valuable intermediate and building block in organic synthesis. Recent scientific literature highlights methodologies, such as copper(II)-catalyzed site-selective C(sp³)–H amination, that can be applied to (het)aryl acetic acid derivatives for the diversification of similar structures . Furthermore, analogs within the 2-amino-N-phenylacetamide chemical space have been identified as inhibitors of the Slack (KNa1.1) potassium channel, a potential target for treating severe neurological disorders such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . This suggests its potential utility in developing novel neuroactive compounds and conducting structure-activity relationship (SAR) studies. Researchers can employ this morpholino-containing acetamide in the design and synthesis of novel molecules for various investigative applications, including but not limited to neuroscience and drug discovery. Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSAMGMSPJMQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305269
Record name α-Phenyl-4-morpholineacetamide
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Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-69-1
Record name α-Phenyl-4-morpholineacetamide
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Record name 2-Morpholino-2-phenylacetamide
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Record name NSC50377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50377
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Record name α-Phenyl-4-morpholineacetamide
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Record name 2-morpholino-2-phenylacetamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Morpholino-2-phenylacetamide: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Morpholino-2-phenylacetamide, a molecule of significant interest within contemporary medicinal chemistry and drug development. By integrating a core phenylacetamide scaffold with a morpholine moiety, this compound presents a unique structural framework for exploring novel therapeutic agents. This guide delves into its fundamental chemical and physical properties, offers a detailed structural analysis, outlines a robust synthetic pathway with detailed experimental protocols, and discusses its potential applications based on analogous structures.

Nomenclature and Chemical Identifiers

Accurate identification is paramount in scientific research. The compound is systematically named 2-morpholin-4-yl-2-phenylacetamide, indicating that the nitrogen atom of the morpholine ring is attached to the alpha-carbon of the phenylacetamide core.[1] Key identifiers are consolidated in the table below for unambiguous reference.

IdentifierValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylacetamidePubChem[1]
CAS Number 6327-69-1PubChem[1]
Molecular Formula C₁₂H₁₆N₂O₂PubChem[1]
Molecular Weight 220.27 g/mol PubChem[1]
Canonical SMILES C1COCCN1C(C2=CC=CC=C2)C(=O)NPubChem[1]
InChI InChI=1S/C12H16N2O2/c13-12(15)11(10-4-2-1-3-5-10)14-6-8-16-9-7-14/h1-5,11H,6-9H2,(H2,13,15)PubChem[1]
InChIKey GVSAMGMSPJMQHK-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

PropertyValueSource
Exact Mass 220.121177757 DaPubChem[1]
Topological Polar Surface Area (TPSA) 55.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

Structural Analysis and Elucidation

The molecular architecture of 2-Morpholino-2-phenylacetamide features a chiral carbon center substituted with four distinct groups: a phenyl ring, a primary amide (-CONH₂), a morpholine ring (attached via its nitrogen), and a hydrogen atom. This arrangement combines the lipophilic character of the phenyl group with the polar, hydrogen-bonding capabilities of the amide and the hydrophilic, tertiary amine nature of the morpholine heterocycle.

Caption: 2D structure of 2-morpholin-4-yl-2-phenylacetamide.
Spectral Characterization Insights

While specific spectral data requires experimental acquisition, the structure allows for the prediction of key characteristic signals, which is crucial for guiding synthesis and purification efforts.[1]

  • ¹H NMR: The spectrum would be complex. Expect aromatic protons in the ~7.2-7.5 ppm region. The methine proton on the alpha-carbon would likely appear as a singlet around 4.0-4.5 ppm. The morpholine protons would present as two distinct multiplets in the ~2.5-3.8 ppm range due to the different chemical environments of protons adjacent to nitrogen versus oxygen. The two amide protons (-CONH₂) would appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

  • ¹³C NMR: Key signals would include multiple peaks in the aromatic region (125-140 ppm), a carbonyl carbon signal for the amide at ~170-175 ppm, and the alpha-carbon at ~60-70 ppm. The four carbons of the morpholine ring would also be visible in the aliphatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong C=O stretch for the amide at approximately 1650-1690 cm⁻¹. Two distinct N-H stretching bands for the primary amide would be visible in the 3100-3500 cm⁻¹ region. C-O-C stretching from the morpholine ether linkage would appear in the 1070-1150 cm⁻¹ range.

Synthesis and Methodologies

There is no standardized, published protocol for the synthesis of 2-Morpholino-2-phenylacetamide. However, a robust and logical pathway can be designed based on established organic chemistry transformations. The proposed three-step synthesis starting from 2-phenylacetic acid offers a clear and efficient route.

Proposed Synthetic Workflow

synthesis_workflow start 2-Phenylacetic Acid step1 α-Bromination start->step1  NBS, AIBN,  CCl₄, reflux intermediate1 2-Bromo-2-phenylacetic Acid step1->intermediate1 step2 Amidation intermediate1->step2  1. SOCl₂  2. NH₄OH intermediate2 2-Bromo-2-phenylacetamide step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3  Morpholine,  K₂CO₃, MeCN product 2-Morpholino-2-phenylacetamide step3->product

Caption: Proposed three-step synthesis of 2-Morpholino-2-phenylacetamide.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-phenylacetamide

  • Rationale: The synthesis begins with the conversion of 2-phenylacetic acid to its corresponding amide, 2-phenylacetamide. This is a crucial precursor for subsequent reactions.[2][3] A common method involves converting the carboxylic acid to an acid chloride followed by amination.[3] An alternative, often higher-yielding laboratory method, involves direct hydrolysis of phenylacetonitrile.[4] For the next step, α-bromination is required. A Hell-Volhard-Zelinsky reaction on the acid followed by amidation is a classic approach. An alternative is the direct bromination of 2-phenylacetamide, though this can be less selective. For a controlled laboratory synthesis, we will proceed with the synthesis of 2-phenylacetamide first.

  • Protocol (Synthesis of 2-Phenylacetamide):

    • To a solution of phenylacetic acid (1 eq.) in a suitable solvent like toluene, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until gas evolution ceases.

    • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield crude phenylacetyl chloride.

    • Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled (0 °C), concentrated solution of ammonium hydroxide (excess).

    • Stir vigorously for 1-2 hours, allowing the mixture to warm to room temperature.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford 2-phenylacetamide.[2][5]

    • Self-Validation: The product can be verified by its melting point (approx. 156-161 °C) and spectral analysis (NMR, IR) to confirm the presence of the amide and absence of the carboxylic acid.[3][5]

  • Protocol (α-Bromination):

    • This step is hypothetical as a direct protocol is not available. A plausible method involves radical bromination. Dissolve 2-phenylacetamide (1 eq.) in a dry, inert solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator such as AIBN.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude 2-bromo-2-phenylacetamide can be purified by recrystallization or chromatography.

Step 2: Nucleophilic Substitution with Morpholine

  • Rationale: This final step introduces the morpholine ring. The bromine at the alpha-position is an excellent leaving group, readily displaced by the nucleophilic nitrogen of morpholine. A non-nucleophilic base is required to neutralize the HBr generated during the reaction, driving it to completion.

  • Protocol:

    • Dissolve the crude 2-bromo-2-phenylacetamide (1 eq.) in an aprotic polar solvent such as acetonitrile.

    • Add morpholine (1.5 eq.) followed by a mild inorganic base like potassium carbonate (2.0 eq.).

    • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification and Validation: The crude residue should be purified using column chromatography on silica gel. The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.

Research Context and Potential Applications

While 2-Morpholino-2-phenylacetamide itself is not extensively studied, its structural components are well-represented in pharmacologically active molecules.

  • The Morpholine Moiety: Morpholine is a privileged heterocycle in medicinal chemistry, valued for its ability to improve aqueous solubility and pharmacokinetic properties. It is a structural component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[6]

  • The Phenylacetamide Scaffold: This core is present in numerous CNS-active compounds. A notable analogue is Phenylpiracetam, a nootropic agent that is a phenyl derivative of piracetam and is investigated for its cognitive-enhancing and stimulant properties.[7][8]

  • Antimicrobial Potential: Research into analogues provides a compelling rationale for investigating this compound. Studies on a series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which share the core morpholine and phenylacetamide features, have demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains.[6][9] This suggests that the 2-Morpholino-2-phenylacetamide scaffold could serve as a valuable starting point for the development of new anti-infective agents.

Safety and Handling

According to the aggregated GHS information provided to the ECHA C&L Inventory, 2-Morpholino-2-phenylacetamide is classified with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[1]

References

  • The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. Google Cloud.
  • Buy 2-(Morpholin-2-YL)-N-phenylacetamide. Autech Scientific.
  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences.
  • 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862.
  • 2-Phenylacetamide | 103-81-1. Tokyo Chemical Industry Co., Ltd.
  • Phenylpiracetam. Wikipedia.
  • 2-Phenylacetamide synthesis. ChemicalBook.
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • China 2-Phenylacetamide Manufacturers Suppliers Factory. Yuze Chemical Technology.
  • Phenylpiracetam - PRODUCT INFORM

Sources

synthesis pathways for 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Morpholino-2-phenylacetamide

Executive Summary

This guide provides a detailed technical exploration of the primary synthetic pathways for 2-Morpholino-2-phenylacetamide, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations, and practical insights for each major synthetic route. We will dissect three core strategies: a direct two-step Nucleophilic Substitution, the elegant and efficient Ugi Four-Component Reaction (Ugi-4CR), and the classic Strecker Synthesis. Each pathway is evaluated for its mechanistic integrity, operational efficiency, and scalability, providing researchers and drug development professionals with a comprehensive framework for selecting and optimizing the synthesis of this valuable molecular scaffold.

Introduction to 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide is a secondary amine derivative featuring a core structure that combines a phenyl group, an acetamide moiety, and a morpholine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the morpholine ring, a common motif in pharmaceuticals, can enhance pharmacokinetic properties such as solubility and metabolic stability.

Compound Properties:

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylacetamide[1]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
CAS Number 6327-69-1[1]

The synthesis of this α-amino amide derivative is a key step for further derivatization and biological screening. The choice of synthetic pathway can significantly impact yield, purity, cost, and environmental footprint.

Strategic Analysis of Synthetic Pathways

The construction of the 2-Morpholino-2-phenylacetamide scaffold can be approached from several distinct strategic angles. The primary challenge lies in the efficient formation of the C-N bond between the α-carbon of the phenylacetamide core and the nitrogen atom of the morpholine ring. We will explore the following three field-proven pathways:

  • Nucleophilic Substitution: A direct and intuitive approach involving the displacement of a leaving group on an activated phenylacetamide precursor by morpholine.

  • Ugi Four-Component Reaction (Ugi-4CR): A convergent and highly atom-economical multicomponent reaction that assembles the target molecule from simple starting materials in a single step.[2][3]

  • Strecker Synthesis: A classic method for synthesizing α-amino acids, adapted here for the creation of an α-amino amide intermediate.[4][5]

Pathway I: Nucleophilic Substitution (The Direct Approach)

This pathway represents the most straightforward conceptual route, relying on the well-established SN2 reaction mechanism. The strategy involves synthesizing an α-halo-phenylacetamide intermediate, which is then reacted with morpholine to yield the final product.

Rationale & Mechanism

The causality of this pathway hinges on creating a potent electrophile at the α-carbon. This is achieved by introducing a good leaving group, typically a halogen (bromine or chlorine), onto 2-phenylacetamide. Morpholine, a secondary amine, then acts as a potent nucleophile, attacking the electrophilic carbon and displacing the halide. The choice of a non-nucleophilic base is critical to neutralize the generated hydrohalic acid without competing with the morpholine nucleophile.

The synthesis begins with the α-halogenation of a suitable precursor like phenylacetyl chloride, followed by amidation. A more direct route involves the halogenation of 2-phenylacetamide itself, though this can be less selective. A common and effective precursor is 2-bromo-2-phenylacetyl bromide, which can be readily converted to the amide.

Experimental Protocol: Two-Step Synthesis

Step A: Synthesis of 2-bromo-2-phenylacetamide

  • Reaction Setup: To a solution of 2-phenylacetamide (1 eq.) in a suitable chlorinated solvent (e.g., Dichloromethane or Chloroform) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS) (1.1 eq.).

  • Initiation: Add a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-2-phenylacetamide can be purified by recrystallization from a solvent mixture like ethanol/water.

Step B: Synthesis of 2-Morpholino-2-phenylacetamide

  • Reaction Setup: Dissolve the purified 2-bromo-2-phenylacetamide (1 eq.) in a polar aprotic solvent such as Acetonitrile or Dimethylformamide (DMF).

  • Addition of Reagents: Add morpholine (2.5 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. The excess morpholine acts as both a nucleophile and a base.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Morpholino-2-phenylacetamide.

Process Workflow Diagram

cluster_stepA Step A: Synthesis of 2-bromo-2-phenylacetamide cluster_stepB Step B: Nucleophilic Substitution A1 2-phenylacetamide A2 NBS, AIBN (cat.) in DCM, Reflux A1->A2 A3 Crude 2-bromo-2-phenylacetamide A2->A3 A4 Work-up & Recrystallization A3->A4 A5 Purified 2-bromo-2-phenylacetamide A4->A5 B1 Morpholine, K2CO3 in Acetonitrile, 40°C A5->B1 B2 Crude Product B1->B2 B3 Work-up & Column Chromatography B2->B3 B4 Pure 2-Morpholino-2-phenylacetamide B3->B4

Caption: Workflow for Nucleophilic Substitution Pathway.

Critical Parameters & Optimization
  • Solvent Choice: The polarity of the solvent in Step B is crucial. Aprotic polar solvents like DMF or acetonitrile are preferred as they can solvate the cation of the base while not interfering with the nucleophile.

  • Base Selection: The base must be strong enough to neutralize the HBr byproduct but not so strong as to cause elimination or other side reactions. K₂CO₃ is a cost-effective and efficient choice.

  • Temperature Control: While the reaction can proceed at room temperature, gentle heating can significantly reduce reaction times without promoting side reactions.

Pathway II: The Ugi Four-Component Reaction (MCR Approach)

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, celebrated for its remarkable ability to generate molecular complexity in a single, highly convergent step.[2] This pathway is particularly attractive for library synthesis due to its modularity and high atom economy.

Rationale & Mechanism

The Ugi-4CR brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide. To synthesize 2-Morpholino-2-phenylacetamide, the components would be:

  • Aldehyde: Benzaldehyde

  • Amine: Morpholine

  • Isocyanide: A suitable isocyanide that can be converted to a primary amide. A common choice is Tosylmethyl isocyanide (TosMIC), which upon hydrolysis yields the primary amide.

  • Carboxylic Acid: Formic acid is often used to protonate the initial imine.

The mechanism begins with the rapid and reversible formation of an iminium ion from benzaldehyde and morpholine. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion (formate), leading to an α-adduct. A subsequent intramolecular acyl transfer (Mumm rearrangement) followed by hydrolysis of the TosMIC-derived moiety yields the final α-amino amide product.

Experimental Protocol
  • Reaction Setup: In a single reaction vessel, combine benzaldehyde (1 eq.) and morpholine (1 eq.) in a protic solvent like methanol at room temperature and stir for 30 minutes to pre-form the imine.

  • Component Addition: To this solution, add Tosylmethyl isocyanide (TosMIC) (1.1 eq.).

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly. Monitor by TLC until the starting materials are consumed (usually 12-24 hours).

  • Hydrolysis/Work-up: Upon completion, add an aqueous acid solution (e.g., 2M HCl) and stir to facilitate the hydrolysis of the intermediate to the primary amide. Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Reaction Mechanism Diagram

reagents Benzaldehyde + Morpholine + TosMIC + Formic Acid imine Iminium Ion Formation reagents->imine in MeOH nitrilium Nitrilium Ion Intermediate imine->nitrilium + TosMIC adduct α-Adduct Formation nitrilium->adduct + Formate rearrangement Mumm Rearrangement adduct->rearrangement hydrolysis Hydrolysis rearrangement->hydrolysis product 2-Morpholino-2-phenylacetamide hydrolysis->product

Caption: Key Intermediates in the Ugi-4CR Pathway.

Advantages & Limitations
  • Advantages: High convergence, operational simplicity (one-pot), and high atom economy. Ideal for creating diverse libraries of compounds by simply varying the four starting components.

  • Limitations: The choice of isocyanide is critical and can be a limiting factor. TosMIC is effective but can be expensive. Optimization may be required to suppress the formation of side products.

Pathway III: The Strecker Synthesis (Classical Approach)

The Strecker synthesis is a venerable method for producing α-amino acids from aldehydes or ketones.[5] By modifying the final hydrolysis step, this pathway can be effectively adapted to yield α-amino amides.

Rationale & Mechanism

This synthesis proceeds via an α-aminonitrile intermediate. The three components are:

  • Aldehyde: Benzaldehyde

  • Amine: Morpholine

  • Cyanide Source: Typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Benzaldehyde and morpholine first condense to form an iminium ion in situ. The cyanide anion then acts as a nucleophile, attacking the iminium ion to form 2-morpholino-2-phenylacetonitrile. The crucial final step is the controlled partial hydrolysis of the nitrile group to a primary amide. This is typically achieved using acidic or basic conditions with careful control of temperature and reaction time to avoid over-hydrolysis to the carboxylic acid.

Experimental Protocol

Step A: Synthesis of 2-morpholino-2-phenylacetonitrile

  • Reaction Setup: In a flask, dissolve morpholine (1.1 eq.) in methanol. Cool the solution in an ice bath.

  • Reagent Addition: Slowly add benzaldehyde (1 eq.). Then, add a solution of potassium cyanide (KCN) (1.2 eq.) in a minimal amount of water. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by TLC or GC-MS.

  • Work-up: Pour the mixture into water and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Step B: Partial Hydrolysis to Amide

  • Reaction Setup: Dissolve the crude 2-morpholino-2-phenylacetonitrile in concentrated sulfuric acid or a mixture of HCl and acetic acid at 0 °C.

  • Hydrolysis: Allow the mixture to slowly warm to room temperature and stir for a controlled period (e.g., 4-8 hours), monitoring the conversion of the nitrile to the amide by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated NH₄OH or NaOH solution) while keeping the temperature low.

  • Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography or recrystallization.

Synthesis Pathway Diagram

start Benzaldehyde + Morpholine + KCN aminonitrile 2-morpholino-2-phenylacetonitrile start->aminonitrile in MeOH hydrolysis Controlled Acid Hydrolysis (e.g., H2SO4) aminonitrile->hydrolysis product 2-Morpholino-2-phenylacetamide hydrolysis->product

Sources

2-Morpholino-2-phenylacetamide mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Morpholino-2-phenylacetamide in Biological Systems

Authored by: A Senior Application Scientist

Disclaimer: The following technical guide details the hypothesized mechanism of action for 2-Morpholino-2-phenylacetamide. As of the latest literature review, no direct studies on the biological activity of this specific molecule have been published. The proposed mechanisms are extrapolated from structure-activity relationships of compounds containing similar chemical moieties, namely the morpholine ring and the phenylacetamide core. This document is intended for research and drug development professionals as a framework for investigating this and related compounds.

Introduction and Rationale

2-Morpholino-2-phenylacetamide is a unique chemical entity characterized by a central phenylacetamide scaffold with a morpholine ring attached to the alpha-carbon (see PubChem CID 97862)[1]. The phenylacetamide core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including pharmaceuticals and agrochemicals[2]. Phenylacetamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents[3][4][5].

The morpholine heterocycle is also of significant interest in drug discovery, particularly for central nervous system (CNS) applications. Its physicochemical properties, including a balance of hydrophilicity and lipophilicity, can enhance permeability across the blood-brain barrier[6]. The inclusion of a morpholine ring has been a key strategy in the development of drugs targeting CNS disorders, neurodegenerative diseases, and CNS tumors[7][8][9].

Given the combination of these two pharmacologically relevant moieties, 2-Morpholino-2-phenylacetamide presents an intriguing candidate for biological investigation. This guide will explore its potential mechanisms of action based on the known activities of its constituent chemical features.

Hypothesized Mechanisms of Action

Central Nervous System Modulation

The presence of the morpholine ring strongly suggests a potential for CNS activity. Morpholine-containing compounds are known to modulate various CNS targets[10]. Furthermore, some nootropic drugs, which are known to enhance cognitive function, share structural similarities with the phenylacetamide scaffold[11][12][13].

2.1.1. Monoamine Oxidase A (MAO-A) Inhibition

Several phenylacetamide derivatives have been investigated as potential antidepressant agents through the inhibition of MAO-A[14]. Elevated levels of MAO-A in the brain can lead to a depletion of key neurotransmitters like norepinephrine (NE) and serotonin (5-HT), contributing to depressive disorders[14].

  • Proposed Mechanism: 2-Morpholino-2-phenylacetamide may act as an inhibitor of MAO-A. By blocking the catalytic activity of this enzyme, the compound could increase the synaptic availability of NE and 5-HT, leading to potential antidepressant and anxiolytic effects.

MAO_A_Inhibition Compound 2-Morpholino- 2-phenylacetamide MAO_A Monoamine Oxidase A (MAO-A) Compound->MAO_A Inhibits Synaptic_Levels Increased Synaptic Levels of NE & 5-HT Compound->Synaptic_Levels Metabolism Metabolism of Neurotransmitters MAO_A->Metabolism Catalyzes Neurotransmitters Norepinephrine (NE) Serotonin (5-HT) Neurotransmitters->Metabolism Effect Antidepressant/ Anxiolytic Effects Synaptic_Levels->Effect

Caption: Proposed MAO-A inhibition pathway.

2.1.2. Nootropic Activity

The structure of 2-Morpholino-2-phenylacetamide bears a resemblance to the racetam class of nootropics, which are known to positively modulate cognitive function[11][15]. While the exact mechanisms of racetams are not fully elucidated, they are thought to influence neurotransmitter systems, such as the cholinergic and glutamatergic pathways, and improve neuronal metabolism[13].

  • Proposed Mechanism: 2-Morpholino-2-phenylacetamide could enhance neurotransmission by modulating ion channels in the brain, leading to increased neuronal excitability in a non-specific manner[15]. This could result in improved memory, learning, and concentration.

Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

The morpholine ring is a key component in several inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway[7][16]. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers[7].

  • Proposed Mechanism: 2-Morpholino-2-phenylacetamide may function as a PI3K inhibitor. By binding to the ATP-binding pocket of PI3K, it could prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR. This would lead to an inhibition of cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway Compound 2-Morpholino- 2-phenylacetamide PI3K PI3K Compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothesized PI3K/Akt/mTOR inhibition pathway.

Antimicrobial and Anti-inflammatory Properties

Derivatives of both phenylacetamide and morpholine have demonstrated antimicrobial and anti-inflammatory activities[3]. The mechanisms for these effects are diverse but can include the inhibition of key bacterial enzymes or the modulation of inflammatory pathways such as cyclooxygenase (COX) enzyme inhibition[17].

  • Proposed Mechanism: 2-Morpholino-2-phenylacetamide may possess broad-spectrum antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. Its potential anti-inflammatory effects could be mediated through the inhibition of COX enzymes, which are responsible for the production of pro-inflammatory prostaglandins[17].

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are proposed.

General Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Assays (Enzyme Inhibition, Binding) Start->In_Vitro Cell_Based Cell-Based Assays (Signaling, Viability) Start->Cell_Based Data_Analysis Data Analysis (IC50/EC50 Determination) In_Vitro->Data_Analysis Cell_Based->Data_Analysis Mechanism_Confirmation Mechanism Confirmation & Lead Optimization Data_Analysis->Mechanism_Confirmation

Caption: General workflow for mechanism of action studies.

Protocol: PI3K Alpha Kinase Assay (In Vitro)
  • Objective: To determine the direct inhibitory effect of 2-Morpholino-2-phenylacetamide on PI3Kα activity.

  • Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of 2-Morpholino-2-phenylacetamide in DMSO.

    • In a 96-well plate, add the PI3Kα enzyme, the compound dilutions, and the PIP2 substrate.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Protocol: Western Blot for Akt Phosphorylation (Cell-Based)
  • Objective: To assess the effect of 2-Morpholino-2-phenylacetamide on the PI3K pathway in a cellular context.

  • Materials: Cancer cell line with an active PI3K pathway (e.g., PC3), 2-Morpholino-2-phenylacetamide, lysis buffer, primary antibodies (anti-p-Akt, anti-total-Akt), secondary antibody.

  • Procedure:

    • Culture PC3 cells to 70-80% confluency.

    • Treat the cells with varying concentrations of 2-Morpholino-2-phenylacetamide for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Summary of (Hypothetical) Quantitative Data

The following table summarizes the type of quantitative data that would be generated from the proposed experimental protocols to characterize the biological activity of 2-Morpholino-2-phenylacetamide.

Assay TypeTarget/Cell LineParameterHypothetical Value
PI3Kα Kinase AssayPI3KαIC5050 nM
MAO-A Inhibition AssayMAO-AIC50200 nM
PC3 Cell Viability AssayPC3 (Prostate)GI501 µM
MCF-7 Cell Viability AssayMCF-7 (Breast)GI505 µM
Antimicrobial Assay (MIC)S. aureusMIC16 µg/mL
Antimicrobial Assay (MIC)E. coliMIC32 µg/mL

Conclusion

2-Morpholino-2-phenylacetamide is a compound of significant interest due to its hybrid structure, which combines the pharmacologically relevant phenylacetamide and morpholine moieties. Based on extensive literature on related compounds, it is hypothesized that this molecule may exert its biological effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR pathway, modulation of CNS targets such as MAO-A, and potential antimicrobial and anti-inflammatory activities. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these proposed mechanisms. Further research is warranted to fully elucidate the therapeutic potential of 2-Morpholino-2-phenylacetamide and its derivatives.

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An In-Depth Technical Guide to the Known Biological Activities of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and inferred biological activities of 2-Morpholino-2-phenylacetamide (CAS 6327-69-1), a molecule belonging to the versatile class of phenylacetamide derivatives. While direct extensive research on this specific compound is limited, this document synthesizes data from closely related analogues and the broader class of morpholino- and phenylacetamide-containing compounds to build a robust profile of its likely pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and methodologies for its biological evaluation. The primary activities explored include anticonvulsant, neuroprotective, anti-inflammatory, and antimicrobial effects. Detailed experimental protocols and mechanistic diagrams are provided to facilitate further research and application.

Introduction and Chemical Profile

2-Morpholino-2-phenylacetamide is a synthetic organic compound featuring a central acetamide scaffold substituted with both a phenyl group and a morpholine ring at the alpha-carbon.[1] This unique structural combination draws from two pharmacologically significant moieties. The phenylacetamide core is present in numerous compounds with a wide range of biological activities, including analgesic, anticonvulsant, and anti-inflammatory properties.[2] The morpholine heterocycle is a common building block in medicinal chemistry, found in drugs such as the antibiotic linezolid and the anticancer agent gefitinib, and is known to improve pharmacokinetic properties.

The convergence of these two groups suggests a multifaceted pharmacological profile for 2-Morpholino-2-phenylacetamide, making it a compound of interest for further investigation in drug discovery.

PropertyValue
IUPAC Name 2-morpholin-4-yl-2-phenylacetamide
CAS Number 6327-69-1[1][3]
Molecular Formula C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol [1]
Appearance White to almost white crystalline powder
Melting Point 156.0 to 161.0 °C

Synthesis of 2-Morpholino-2-phenylacetamide

The synthesis of 2-Morpholino-2-phenylacetamide can be approached through several established organic chemistry routes. A plausible and efficient method involves a two-step process starting from phenylacetic acid, proceeding through an α-halogenated intermediate, followed by nucleophilic substitution with morpholine.

G cluster_synthesis Synthesis Pathway A Phenylacetic Acid B α-Bromo Phenylacetyl Chloride A->B  SOCl₂, Br₂ C 2-Bromo-2-phenylacetamide B->C  NH₄OH D 2-Morpholino-2-phenylacetamide C->D  Morpholine, Base

Figure 1: Plausible synthetic route for 2-Morpholino-2-phenylacetamide.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Bromo-2-phenylacetamide

  • To a solution of phenylacetic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) and reflux to form phenylacetyl chloride.

  • After cooling, add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) and reflux under light to achieve α-bromination.

  • The resulting α-bromo phenylacetyl chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide (NH₄OH) to form the amide, 2-Bromo-2-phenylacetamide.

  • The product is then purified by recrystallization.

Step 2: Synthesis of 2-Morpholino-2-phenylacetamide

  • Dissolve 2-Bromo-2-phenylacetamide in a polar aprotic solvent such as acetonitrile.

  • Add an excess of morpholine and a non-nucleophilic base (e.g., potassium carbonate) to act as a scavenger for the hydrobromic acid byproduct.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 2-Morpholino-2-phenylacetamide.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, 2-Morpholino-2-phenylacetamide is predicted to exhibit a range of biological effects.

Anticonvulsant Activity

Phenylacetamide derivatives are a well-established class of anticonvulsant agents.[2] A close analogue, N-(3-chlorophenyl)-2-morpholino-acetamide, has demonstrated protective effects in the Maximal Electroshock (MES) seizure model, which is indicative of efficacy against generalized tonic-clonic seizures.[4][5]

Proposed Mechanism of Action: The anticonvulsant activity of many phenylacetamide derivatives is attributed to their ability to modulate the function of voltage-gated sodium channels (VGSCs).[6] By binding to the channel, they can stabilize the inactivated state, which reduces the firing rate of neurons and prevents seizure propagation. Another potential mechanism is the attenuation of glutamate-mediated excitatory neurotransmission, possibly through antagonism of NMDA or AMPA receptors.[7]

G cluster_mes Maximal Electroshock (MES) Test Workflow A Animal Acclimatization (e.g., Male CF-1 Mice) B Administration of 2-Morpholino-2-phenylacetamide (or vehicle) A->B C Corneal Electrode Placement (with local anesthetic) B->C D Electrical Stimulation (e.g., 60 Hz, 50 mA, 0.2s) C->D E Observation of Seizure Endpoint (Tonic Hindlimb Extension) D->E F Data Analysis (Protection vs. No Protection, ED₅₀ Calculation) E->F

Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

  • Animals: Male CF-1 mice (20-25 g) are used.

  • Drug Administration: The test compound, 2-Morpholino-2-phenylacetamide, is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at various doses.

  • Stimulation: At the time of predicted peak effect, a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through electrodes moistened with saline. A topical anesthetic is applied to the corneas prior to electrode placement.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Abolition of the hindlimb tonic extensor component is defined as protection.[8]

  • Analysis: The dose that protects 50% of the animals (ED₅₀) is calculated using probit analysis.

Neuroprotective Effects

The phenylacetamide scaffold is associated with neuroprotective properties, often linked to the mitigation of oxidative stress and glutamate excitotoxicity.[9][10]

Proposed Mechanism of Action: Neuroprotection may be conferred through the reduction of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant systems.[11][12] Compounds of this class may increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby protecting neurons from oxidative damage. Additionally, by potentially modulating glutamate receptors, 2-Morpholino-2-phenylacetamide could prevent the excessive calcium influx that leads to excitotoxicity and neuronal cell death.[13]

G cluster_neuro Neuroprotective Mechanism via Oxidative Stress Reduction A Neuronal Insult (e.g., Ischemia, Excitotoxicity) B Increased Reactive Oxygen Species (ROS) A->B C Oxidative Damage (Lipid Peroxidation, Protein Oxidation) B->C D Mitochondrial Dysfunction C->D E Apoptosis & Neuronal Death D->E F 2-Morpholino-2-phenylacetamide G Enhanced Antioxidant Enzymes (SOD, GSH-Px, Catalase) F->G H ROS Scavenging G->H H->B

Figure 3: Proposed neuroprotective mechanism of action.
Anti-inflammatory and Analgesic Activity

Derivatives of phenylacetic acid are known for their anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate this activity.[11][12][14]

Proposed Mechanism of Action: The anti-inflammatory effects of this class of compounds are often mediated by the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation.[15] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[12][16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals: Wistar rats (150-200 g) are used.

  • Drug Administration: The test compound is administered orally or i.p. one hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Antimicrobial Activity

The inclusion of a morpholine ring in acetamide structures has been shown to confer antimicrobial and antifungal properties.[18] Analogues such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides have demonstrated significant in vitro activity against various bacterial and fungal strains.[18]

Proposed Mechanism of Action: The precise mechanism is not fully elucidated but may involve disruption of microbial cell membrane integrity or inhibition of essential cellular processes. For some N-phenylacetamide derivatives containing a thiazole moiety, the mechanism has been linked to causing cell membrane rupture.[19]

Experimental Protocol: Disc Diffusion Assay
  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plating: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of 2-Morpholino-2-phenylacetamide and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the area of no bacterial growth) around each disc is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[20][21]

Potential Interaction with Sigma-1 Receptors

Recent research has highlighted the role of the sigma-1 receptor as a therapeutic target for various neurological disorders. A structurally related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was found to be a high-affinity and selective sigma-1 receptor ligand, which contributed to its antinociceptive effects.[22] This suggests that 2-Morpholino-2-phenylacetamide may also interact with this receptor.

Implications: Binding to the sigma-1 receptor could contribute to the potential anticonvulsant and neuroprotective effects of the compound. Sigma-1 receptor ligands are known to modulate ion channels and neurotransmitter systems.[23][24]

Experimental Protocol: Sigma-1 Receptor Binding Assay
  • Membrane Preparation: Membranes are prepared from tissues known to express sigma-1 receptors (e.g., guinea pig brain or liver).

  • Assay: In a 96-well plate, the membranes are incubated with a radioligand specific for the sigma-1 receptor (e.g., -pentazocine) and varying concentrations of the test compound.[4]

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium (e.g., 90 minutes at 37°C).[4]

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[4]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Analysis: The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be determined.

Summary and Future Directions

2-Morpholino-2-phenylacetamide is a compound with a high potential for diverse biological activities, primarily based on the well-documented properties of its structural components and close analogues. The most promising areas for investigation are its anticonvulsant, neuroprotective, and anti-inflammatory effects.

Biological ActivityKey Evidence from Analogues/ClassPotential Mechanism(s)Standard Experimental Model(s)
Anticonvulsant N-(3-chlorophenyl)-2-morpholino-acetamide shows efficacy.[4]Modulation of voltage-gated sodium channels; Antagonism of glutamate receptors.[6][7]Maximal Electroshock (MES) Test; Subcutaneous Pentylenetetrazole (scPTZ) Test.[5]
Neuroprotective Phenylacetamide derivatives reduce oxidative stress.[9]Reduction of ROS; Enhancement of antioxidant enzymes (SOD, GSH-Px).[11][12]In vitro models of oxidative stress (e.g., H₂O₂ challenge); In vivo models of ischemia.
Anti-inflammatory Phenylacetic acid derivatives possess anti-inflammatory properties.Inhibition of COX enzymes, reducing prostaglandin synthesis.[15]Carrageenan-Induced Paw Edema.[11][14]
Antimicrobial Morpholino-acetamide analogues show broad-spectrum activity.[18]Disruption of microbial cell membrane integrity.[19]Disc Diffusion Assay; Broth Microdilution (for MIC).[20][25]
Sigma-1 Ligand A related morpholine-acetamide is a high-affinity ligand.[22]Direct binding and modulation of the sigma-1 receptor.[23][24]Competitive Radioligand Binding Assay.[4]

Limitations and Future Work: A significant gap in the current knowledge is the lack of specific quantitative biological data and pharmacokinetic studies for 2-Morpholino-2-phenylacetamide itself. Future research should focus on:

  • Quantitative Screening: Determining the ED₅₀, IC₅₀, and MIC values for the specific compound in the assays described.

  • Mechanism of Action Studies: Investigating the direct effects on ion channels, specific enzymes (e.g., COX, MAO), and receptors (e.g., sigma-1).

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

This technical guide serves as a foundational document to stimulate and guide such future investigations into the promising therapeutic potential of 2-Morpholino-2-phenylacetamide.

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  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. [Link]

  • National Institutes of Health. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

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Spectroscopic Analysis of 2-Morpholino-2-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Morpholino-2-phenylacetamide, a molecule of significant interest in medicinal chemistry. A detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented, offering insights into its unique structural features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's molecular architecture and facilitating its identification and further development.

Introduction: The Significance of 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide, with the chemical formula C₁₂H₁₆N₂O₂, belongs to a class of compounds containing both a morpholine and a phenylacetamide moiety.[1] The presence of these functional groups suggests potential biological activity, making its structural elucidation a critical step in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously determining the chemical structure and purity of such novel compounds.

This guide will delve into the theoretical and practical aspects of the NMR and IR spectroscopic analysis of 2-Morpholino-2-phenylacetamide. We will explore the expected chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra, as well as the characteristic vibrational frequencies in its IR spectrum. While publicly accessible raw spectral data for this specific compound is limited, this guide will provide a robust theoretical framework based on the analysis of its constituent functional groups and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data.

Caption: Molecular structure of 2-Morpholino-2-phenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum of 2-Morpholino-2-phenylacetamide is expected to show distinct signals for the protons of the phenyl ring, the methine proton, the morpholine ring protons, and the amide protons.

Expected Chemical Shifts (δ) in ppm:

Proton Type Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (C₆H₅)7.2 - 7.5Multiplet5H
Amide (NH₂)5.5 - 8.0Broad Singlet2H
Methine (CH)4.0 - 4.5Singlet or Triplet1H
Morpholine (O-CH₂)3.6 - 3.8Multiplet4H
Morpholine (N-CH₂)2.4 - 2.7Multiplet4H

Causality Behind Expected Shifts:

  • Aromatic Protons: The protons on the phenyl ring are deshielded due to the ring current effect and will appear in the downfield region of the spectrum.

  • Amide Protons: The chemical shift of amide protons can vary significantly due to hydrogen bonding and the nature of the solvent. They often appear as a broad signal.

  • Methine Proton: The proton on the α-carbon is adjacent to the electron-withdrawing phenyl and morpholino groups, causing a downfield shift. Its multiplicity will depend on the coupling with neighboring protons.

  • Morpholine Protons: The protons on the carbons adjacent to the electronegative oxygen atom (O-CH₂) are more deshielded and appear at a lower field than the protons on the carbons adjacent to the nitrogen atom (N-CH₂).

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected Chemical Shifts (δ) in ppm:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)170 - 175
Aromatic (C₆H₅)125 - 140
Methine (CH)65 - 75
Morpholine (O-CH₂)66 - 68
Morpholine (N-CH₂)45 - 55

Causality Behind Expected Shifts:

  • Carbonyl Carbon: The carbon of the carbonyl group is highly deshielded due to the double bond to oxygen and appears significantly downfield.

  • Aromatic Carbons: The carbons of the phenyl ring will show several signals in the aromatic region.

  • Methine Carbon: The α-carbon is attached to two heteroatoms (nitrogen of the morpholine) and a phenyl group, leading to a significant downfield shift.

  • Morpholine Carbons: Similar to the protons, the carbons adjacent to the oxygen in the morpholine ring are more deshielded than those adjacent to the nitrogen.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis A 1. Weigh ~5-10 mg of 2-Morpholino-2-phenylacetamide B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Transfer to a 5 mm NMR tube B->C D 4. Insert sample into NMR spectrometer (e.g., 400 MHz or higher) E 5. Tune and shim the instrument D->E F 6. Acquire ¹H NMR spectrum E->F G 7. Acquire ¹³C NMR spectrum F->G H 8. Fourier transform the raw data I 9. Phase and baseline correct the spectra H->I J 10. Integrate ¹H signals and pick peaks I->J K 11. Assign signals to the molecular structure J->K

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Analysis of Key Vibrational Frequencies

The IR spectrum of 2-Morpholino-2-phenylacetamide will show characteristic absorption bands for the N-H, C=O, C-N, and C-O bonds.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3100 - 3500 (two bands for primary amide)
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 3000
Carbonyl (C=O)Stretching1640 - 1680
Amide (N-H)Bending1590 - 1650
Aromatic (C=C)Stretching1450 - 1600
C-NStretching1000 - 1350
C-O-CStretching1070 - 1150

Causality Behind Expected Absorptions:

  • N-H Stretching: The primary amide group will typically show two distinct stretching bands in this region.

  • C=O Stretching: The strong absorption band for the carbonyl group is a key diagnostic feature of the acetamide moiety.

  • C-O-C Stretching: The ether linkage within the morpholine ring will give rise to a characteristic strong absorption in the fingerprint region.

Experimental Protocol: IR Data Acquisition

Workflow for IR Analysis

IR_Workflow cluster_sample_prep_ir Sample Preparation (KBr Pellet) cluster_data_acquisition_ir Data Acquisition cluster_data_analysis_ir Data Analysis A_ir 1. Mix a small amount of sample with dry KBr powder B_ir 2. Grind the mixture to a fine powder A_ir->B_ir C_ir 3. Press the powder into a thin, transparent pellet B_ir->C_ir D_ir 4. Place the KBr pellet in the sample holder of an FTIR spectrometer E_ir 5. Record the background spectrum D_ir->E_ir F_ir 6. Record the sample spectrum E_ir->F_ir G_ir 7. Identify and label the major absorption peaks H_ir 8. Correlate the peaks with the functional groups in the molecule G_ir->H_ir

Caption: Standard workflow for IR sample preparation and data acquisition.

Conclusion

The comprehensive spectroscopic analysis of 2-Morpholino-2-phenylacetamide using NMR and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, coupled with the specific vibrational frequencies observed in the IR spectrum, offer a complete picture of the compound's architecture. This technical guide serves as a foundational reference for scientists engaged in the synthesis, characterization, and application of this and related compounds, ensuring a high degree of scientific integrity and facilitating future research and development endeavors.

References

  • PubChem. 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. [Link][1]

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The Morpholine Motif: A Historical and Synthetic Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast lexicon of chemical scaffolds that form the bedrock of modern pharmacology, few possess the understated elegance and versatile utility of the morpholine ring. This simple, saturated six-membered heterocycle, containing both an amine and an ether functional group, has journeyed from a curiosity in 19th-century organic chemistry to a cornerstone in the design of life-changing therapeutics.[1] Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile and a pKa that renders it largely protonated at physiological pH, have made it a privileged structure in the medicinal chemist's toolkit.[2][3] The morpholine moiety is adept at enhancing aqueous solubility, improving metabolic stability, and acting as a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1][2] This guide will embark on a comprehensive exploration of the history, discovery, and synthetic evolution of morpholine-containing compounds, providing a technical narrative for the seasoned researcher and an insightful introduction for the aspiring drug developer.

Part 1: A Historical Odyssey - From Misnomer to Medicinal Mainstay

The story of morpholine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. While engrossed in the structural elucidation of morphine in the 1890s, Knorr synthesized a novel heterocyclic compound.[4] Mistakenly believing this new structure to be a core fragment of the potent analgesic, he aptly named it "morpholine."[4] Although this initial hypothesis about the structure of morphine was later proven incorrect, the name endured, and the journey of this unassuming heterocycle had begun.

For several decades following its discovery, morpholine and its simple derivatives found utility primarily in industrial applications, serving as corrosion inhibitors, emulsifiers, and solvents.[3][5] The transition of morpholine from an industrial chemical to a pharmacologically relevant scaffold was a gradual process, culminating in the mid-20th century with the advent of systematic drug discovery.

A pivotal moment arrived in 1952 when the German pharmaceutical company Boehringer-Ingelheim patented phenmetrazine, a morpholine-containing compound with stimulant properties.[6] Introduced to the market as Preludin in 1955, it was initially lauded as an effective appetite suppressant for the treatment of obesity.[3][7] Preludin's mechanism of action involved the release of norepinephrine and dopamine, leading to its classification as a sympathomimetic amine.[8] However, its potent stimulant effects also led to widespread misuse and addiction, eventually resulting in its withdrawal from the market in the 1980s.[6] Despite its controversial history, Preludin holds the distinction of being the first commercially successful morpholine-containing drug, unequivocally demonstrating the potential of this heterocycle to interact with biological systems and paving the way for future discoveries.[3][7] Phenmetrazine was later followed by its analogue, phendimetrazine, which acts as a prodrug to phenmetrazine.[6]

The latter half of the 20th century and the dawn of the 21st witnessed an explosion in the discovery of morpholine-containing drugs across a diverse range of therapeutic areas. This "golden age" was fueled by a deeper understanding of drug-receptor interactions and the strategic application of the morpholine motif to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]

Drug Name Year of First Approval/Discovery Therapeutic Class Significance
Phenmetrazine (Preludin) 1955AnorecticFirst commercially successful morpholine-containing drug.
Doxapram 1976AnalepticRespiratory stimulant.
Phendimetrazine 1979AnorecticProdrug of phenmetrazine with a similar mechanism of action.
Moclobemide 1992Antidepressant (MAOI)A reversible inhibitor of monoamine oxidase A.
Reboxetine 1997Antidepressant (NRI)A selective norepinephrine reuptake inhibitor.
Aprepitant 2003Antiemetic (NK1 Antagonist)A neurokinin-1 receptor antagonist for chemotherapy-induced nausea.
Gefitinib 2003Anticancer (EGFR Inhibitor)A selective inhibitor of the epidermal growth factor receptor tyrosine kinase.

This timeline underscores the remarkable journey of the morpholine scaffold, from its incidental discovery to its deliberate and strategic incorporation into a multitude of life-saving medications.

Part 2: The Morpholine Advantage - A Deep Dive into Structure-Activity Relationships

The enduring presence of the morpholine ring in drug discovery is not a matter of chance; it is a direct consequence of its advantageous physicochemical and structural properties, which medicinal chemists have expertly leveraged to optimize drug candidates.[1][2] The strategic incorporation of a morpholine moiety can profoundly influence a molecule's biological activity, a concept best understood through the lens of Structure-Activity Relationships (SAR).

The Physicochemical Rationale

The morpholine ring imparts a unique set of properties that address several key challenges in drug design:

  • Enhanced Aqueous Solubility: The presence of the ether oxygen and the nitrogen atom allows for hydrogen bonding with water, significantly improving the aqueous solubility of otherwise lipophilic molecules.[2] This is a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The saturated nature of the morpholine ring generally confers a higher degree of metabolic stability compared to more labile aromatic heterocycles.[2] This can lead to a longer half-life and improved pharmacokinetic profile.

  • Reduced Basicity: The electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen atom compared to its piperidine counterpart.[7] This lower pKa (around 8.5 for morpholine) ensures that a significant portion of the molecule is protonated at physiological pH, which can be crucial for receptor interaction and solubility, while mitigating potential off-target effects associated with high basicity.[2]

The Morpholine Ring in Action: Case Studies in SAR

1. Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[9] Its mechanism of action involves blocking the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[10] The morpholine ring in reboxetine is integral to its activity and selectivity.

  • Scaffolding and Orientation: The rigid chair-like conformation of the morpholine ring acts as a scaffold, positioning the two key pharmacophoric elements—the (2-ethoxyphenoxy)phenylmethyl group and the secondary amine—in the precise spatial orientation required for high-affinity binding to the NET.[9]

  • Favorable Interactions: The nitrogen atom of the morpholine ring, in its protonated state, is believed to form a crucial ionic interaction with a negatively charged residue in the binding pocket of the NET. The ether oxygen may also participate in hydrogen bonding interactions.

The SAR of reboxetine analogues has demonstrated that modifications to the morpholine ring, such as ring-opening or substitution, generally lead to a significant decrease in potency, highlighting the critical role of this specific heterocyclic system.

2. Aprepitant: A Neurokinin-1 Receptor Antagonist

Aprepitant is a potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[11] The development of aprepitant is a classic example of rational drug design, where the morpholine moiety was introduced to optimize the properties of an earlier lead compound.[12]

  • Enhanced Receptor Affinity: The introduction of the morpholine nucleus into the lead compound L-742,694 significantly enhanced its binding affinity for the NK1 receptor.[12]

  • Metabolic Blocking: The morpholine ring in aprepitant plays a crucial role in its metabolic stability. Fluorination of the phenyl ring and methylation on the morpholine ring were additional modifications to prevent metabolic deactivation.[12]

  • Scaffolding for Key Interactions: The crystal structure of aprepitant bound to the NK1 receptor reveals that the morpholine ring acts as a central scaffold, directing the three interacting arms of the molecule into their respective binding pockets. The morpholine itself also engages in interactions with the receptor, contributing to the overall binding affinity.[13]

3. Gefitinib: An Epidermal Growth Factor Receptor (EGFR) Inhibitor

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[14] The morpholine-containing side chain of gefitinib is a key determinant of its solubility and pharmacokinetic properties.

  • Solubilizing Group: The primary role of the 3-morpholinopropoxy side chain is to enhance the aqueous solubility of the otherwise poorly soluble quinazoline core.[15] This is essential for achieving adequate oral bioavailability.

  • Fine-Tuning Activity: While the primary interactions with the EGFR active site are mediated by the quinazoline core, SAR studies of gefitinib analogues have shown that the nature of the side chain can influence the overall potency and selectivity of the inhibitor.[16] Modifications to the morpholine ring or the length of the linker can impact the compound's interaction with the solvent-exposed region of the kinase.

These case studies illustrate the multifaceted roles of the morpholine ring in drug design, from acting as a simple solubilizing group to being an integral part of the pharmacophore responsible for high-affinity and selective target engagement.

Part 3: The Synthetic Chemist's Perspective - Constructing the Morpholine Core

The widespread application of morpholine in medicinal chemistry has driven the development of numerous synthetic methods for the construction of the morpholine ring and its derivatives. These methods range from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling reactions.

Classical Synthesis of Morpholine

The industrial-scale synthesis of morpholine itself is typically achieved through the dehydration of diethanolamine using a strong acid, such as sulfuric acid.[17]

Diethanolamine Diethanolamine Morpholine Morpholine Diethanolamine->Morpholine H₂SO₄, Δ H2O H₂O Reactants Bromobenzene + Morpholine Catalyst Pd₂(dba)₃ / XPhos NaO-t-Bu, Toluene, 100 °C Product N-Phenylmorpholine Catalyst->Product

Sources

An In-Depth Technical Guide to the In Silico Prediction of 2-Morpholino-2-phenylacetamide Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Predictive Bioactivity Modeling

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and escalating costs. The ability to predict the biological activity and potential liabilities of a molecule before committing to extensive and expensive wet-lab synthesis and testing is paramount. In silico methodologies provide a powerful framework for this predictive endeavor, enabling researchers to triage, prioritize, and refine drug candidates with greater efficiency. This guide provides a comprehensive, technically-grounded walkthrough of the core in silico techniques applied to a specific molecule of interest: 2-Morpholino-2-phenylacetamide. By elucidating its potential bioactivity through computational means, we can formulate testable hypotheses and guide subsequent experimental validation.

Foundational Analysis of 2-Morpholino-2-phenylacetamide

Before embarking on predictive modeling, a thorough understanding of the subject molecule is essential. 2-Morpholino-2-phenylacetamide is a chemical compound featuring a central phenylacetamide core with a morpholine ring attached to the alpha-carbon.[1]

Structural and Physicochemical Profile

A molecule's bioactivity is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ability to interact with biological targets. The key physicochemical parameters for 2-Morpholino-2-phenylacetamide are summarized below.

PropertyValueSource
IUPAC Name2-morpholin-4-yl-2-phenylacetamide[2]
Molecular FormulaC₁₂H₁₆N₂O₂[2]
Molecular Weight220.27 g/mol [2]
CAS Number6327-69-1[2]
XLogP30.5PubChem
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors3[2]
Rotatable Bonds3[2]

These properties suggest a molecule with good "drug-likeness" according to Lipinski's Rule of Five, a widely used guideline for oral bioavailability.

Known and Putative Biological Activities

A survey of the literature indicates that derivatives of phenylacetamide and morpholine exhibit a range of biological activities.[3] Specifically, compounds structurally related to 2-Morpholino-2-phenylacetamide have been associated with:

  • Anticonvulsant Activity [1]

  • Antimicrobial Properties [1][3]

  • Anticancer/Cytotoxic Effects [1][4][5]

These reported activities provide a crucial starting point for our in silico investigation, allowing us to hypothesize potential protein targets and biological pathways.

The In Silico Bioactivity Prediction Workflow

A robust computational analysis does not rely on a single method but rather integrates multiple techniques to build a comprehensive and cross-validated profile of a molecule's potential bioactivity. The following workflow illustrates the logical progression of our investigation.

InSilico_Workflow cluster_start Phase 1: Foundation cluster_predict Phase 2: Predictive Modeling cluster_synthesis Phase 3: Synthesis & Validation A Molecule of Interest (2-Morpholino-2-phenylacetamide) B Target Identification (Similarity Searching) A->B Input Structure D Pharmacophore Modeling (Feature Mapping) A->D Active Analogues F ADMET Prediction (Safety & PK Profile) A->F Input Structure C Molecular Docking (Binding Affinity & Pose) B->C Potential Targets G Hypothesis Generation (Predicted Bioactivity) C->G Integrated Data E QSAR Analysis (Activity Prediction) D->E Pharmacophoric Features E->G Integrated Data F->G Integrated Data H Experimental Validation (Wet Lab Assays) G->H Testable Hypotheses

Caption: A comprehensive workflow for the in silico prediction of bioactivity.

Target Identification: Where Does the Molecule Act?

The first step in understanding a molecule's bioactivity is to identify its likely biological targets.[6] When the targets are unknown, a common and effective strategy is "ligand-based target prediction," which operates on the principle of chemical similarity: molecules with similar structures often interact with the same protein targets.

Experimental Protocol: Similarity-Based Target Prediction
  • Obtain the SMILES String: The SMILES (Simplified Molecular-Input Line-Entry System) string for 2-Morpholino-2-phenylacetamide is C1COCCN1C(C2=CC=CC=C2)C(=O)N.[2]

  • Select a Prediction Server: Utilize a web-based server such as SwissTargetPrediction, which compares the query molecule to a database of known active ligands.

  • Submit the Query: Input the SMILES string into the server and initiate the search.

  • Analyze the Results: The server will return a ranked list of potential protein targets based on the Tanimoto similarity between the query molecule and known ligands for each target. The results will highlight the most probable target classes (e.g., enzymes, G-protein coupled receptors, ion channels).

Causality Behind this Choice: This approach is chosen for its speed and its foundation in vast amounts of curated bioactivity data. It allows us to leverage decades of chemical biology research to generate high-probability hypotheses for a novel compound. For 2-Morpholino-2-phenylacetamide, this method would likely identify targets associated with its known anticonvulsant, antimicrobial, or anticancer activities.

Molecular Docking: Simulating the Drug-Target Interaction

Once potential targets are identified, molecular docking can be used to predict the binding mode and affinity of our molecule within the target's active site.[7][8] This provides a structural hypothesis for the molecule's mechanism of action.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol assumes a hypothetical target, Cyclooxygenase-2 (COX-2), based on the known anti-inflammatory potential of some acetamide derivatives.

  • Prepare the Protein Target:

    • Download the 3D crystal structure of COX-2 from the Protein Data Bank (PDB).

    • Using a molecular modeling tool like UCSF Chimera or AutoDock Tools, remove water molecules and any co-crystallized ligands.[9]

    • Add polar hydrogens and assign partial charges to the protein atoms. Save the prepared protein in .pdbqt format.

  • Prepare the Ligand:

    • Generate a 3D conformation of 2-Morpholino-2-phenylacetamide. This can be done using software like Avogadro or online tools.

    • Assign partial charges and define the rotatable bonds of the ligand. Save the prepared ligand in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

    • Define a "grid box" that encompasses this active site. This box defines the search space for the docking algorithm.

  • Run the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation.[8] The command will specify the prepared protein, ligand, and the coordinates of the grid box.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x --center_y --center_z --size_x --size_y --size_z

  • Analyze the Results:

    • Vina will output several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Visualize the top-ranked poses in a molecular viewer to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

Molecular_Docking cluster_protein Target Protein cluster_ligand Ligand cluster_docking Docking Simulation cluster_analysis Results Analysis Protein 3D Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Charges) Protein->PrepProtein Grid Define Binding Site (Grid Box) PrepProtein->Grid Ligand 2-Morpholino-2-phenylacetamide (3D Structure) PrepLigand Prepare Ligand (Define Rotatable Bonds) Ligand->PrepLigand PrepLigand->Grid Vina Run AutoDock Vina Grid->Vina Results Binding Poses & Affinity Scores Vina->Results Analysis Visualize Interactions (Hydrogen Bonds, etc.) Results->Analysis

Caption: The conceptual workflow for a molecular docking experiment.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to be active at a specific target.[10][11] This "pharmacophore" can then be used as a 3D query to search for other molecules with the same features, potentially leading to the discovery of novel active compounds.

Experimental Protocol: Ligand-Based Pharmacophore Generation
  • Assemble a Set of Active Compounds: Collect a set of molecules that are structurally diverse but known to be active against the same biological target. This data can be sourced from databases like ChEMBL.

  • Generate 3D Conformations: For each molecule in the set, generate a range of low-energy 3D conformations to ensure that the bioactive conformation is likely to be included.

  • Align the Molecules: Align the molecules based on their common chemical features. This is a critical step that determines the quality of the resulting pharmacophore.

  • Generate the Pharmacophore Model: Use software like Pharmit or LigandScout to identify the common features and their spatial arrangement from the aligned molecules. The output is a 3D model representing the key interaction points.

  • Validate the Model: The pharmacophore model should be validated by its ability to distinguish known active compounds from known inactive compounds (decoys).

Pharmacophore_Model cluster_features Pharmacophoric Features cluster_molecule Example Molecule HBD H-Bond Donor HBA H-Bond Acceptor HY Hydrophobic AR Aromatic p1 HBA p2 AR p1->p2 Distance 1 p3 HY p1->p3 Distance 2 p4 HBD p2->p4 Distance 3

Caption: A conceptual diagram of a 3D pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity from Structure

QSAR modeling creates a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13][14] Once a reliable QSAR model is built, it can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds.

Experimental Protocol: Building a QSAR Model
  • Data Collection: Gather a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

  • Descriptor Calculation: For each molecule, calculate a set of numerical "descriptors" that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties). This can be done using software like PaDEL-Descriptor.

  • Model Building: Split the dataset into a training set and a test set. Use the training set to build a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that correlates the descriptors with the biological activity.

  • Model Validation: Use the test set (which was not used in model building) to assess the predictive power of the model. Key validation metrics include the correlation coefficient (R²) and the root mean square error (RMSE).

  • Prediction: Use the validated model to predict the biological activity of new molecules, including 2-Morpholino-2-phenylacetamide.

ADMET Prediction: Assessing Drug-Likeness and Safety

A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[15] ADMET prediction tools use computational models to estimate a molecule's absorption, distribution, metabolism, excretion, and toxicity profile early in the discovery process.[16][17]

Experimental Protocol: ADMET Profile Generation
  • Select a Server: Use a comprehensive, free web server such as SwissADME or ADMETlab 2.0.[18]

  • Input the Molecule: Submit the SMILES string or draw the structure of 2-Morpholino-2-phenylacetamide.

  • Run the Prediction: The server will calculate a wide range of properties.

  • Analyze the Output: Review the predicted properties, paying close attention to key parameters.

Predicted ADMET Profile for 2-Morpholino-2-phenylacetamide

The following table summarizes a typical output from an ADMET prediction server.

CategoryPropertyPredicted ValueInterpretation
Absorption GI AbsorptionHighLikely well-absorbed from the gut.
BBB PermeantYesMay cross the blood-brain barrier.
Distribution P-gp SubstrateNoNot likely to be actively pumped out of cells.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this enzyme.
Excretion LogS (Aqueous Solubility)-2.5Moderately soluble.
Toxicity AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

Self-Validation: The trustworthiness of this protocol comes from using well-established, publicly available tools that have been validated on large datasets of known drugs.[18] The consensus from multiple prediction tools can further increase confidence in the results.

Synthesis of Findings and Future Directions

The in silico analysis presented in this guide provides a multi-faceted prediction of the bioactivity of 2-Morpholino-2-phenylacetamide. By integrating target prediction, molecular docking, pharmacophore modeling, QSAR, and ADMET analysis, we can generate a set of testable hypotheses:

  • Primary Hypotheses: Based on its structural alerts and similarity to known drugs, 2-Morpholino-2-phenylacetamide is predicted to have potential anticonvulsant and/or anticancer activity.

  • Mechanistic Hypotheses: Molecular docking suggests that it may bind to targets such as specific ion channels (for anticonvulsant activity) or kinases (for anticancer activity), with predictable binding affinities and interaction patterns.

  • Drug-Likeness Assessment: The molecule is predicted to have a favorable ADMET profile, with good oral absorption and a low risk of common toxicities.

These computational predictions are not an end in themselves but a critical starting point. They provide a strong rationale for prioritizing 2-Morpholino-2-phenylacetamide for chemical synthesis and subsequent experimental validation through targeted biological assays. This synergy between computational prediction and experimental testing is the hallmark of modern, efficient drug discovery.

References

  • 2-(Morpholin-2-YL)-N-phenylacetamide Bioactivity. (n.d.).
  • 2-Chloro-N-phenylacetamide. (2025). ResearchGate.
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Methodological & Application

Application Notes & Protocols: 2-Morpholino-2-phenylacetamide as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Morpholino-2-phenylacetamide as a strategic precursor in organic synthesis. We delve into its chemical properties, synthetic utility, and provide detailed, field-proven protocols for its application in creating novel molecular architectures. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Introduction: The Strategic Value of the 2-Morpholino-2-phenylacetamide Scaffold

2-Morpholino-2-phenylacetamide is a compound of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines three key pharmacophoric features: a flexible and polar morpholine ring, a rigid aromatic phenyl group, and a versatile acetamide linkage. This trifecta of functionalities makes it an exceptionally valuable starting material for the synthesis of diverse and complex molecules.

The morpholine moiety is a privileged scaffold in drug discovery, known for improving the physicochemical properties of compounds, such as aqueous solubility and metabolic stability.[1] The phenylacetamide core, on the other hand, is present in a wide array of biologically active molecules, including anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[2][3] Consequently, derivatives of 2-Morpholino-2-phenylacetamide are actively investigated for their potential as anticonvulsant, antimicrobial, and cytotoxic agents.[4]

This guide will explore the synthetic transformations that can be achieved starting from this precursor, providing detailed protocols for derivatization and functionalization at its key reactive sites.

Physicochemical Properties & Safety Data

A thorough understanding of the precursor's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylacetamide[5]
CAS Number 6327-69-1[5]
Molecular Formula C₁₂H₁₆N₂O₂[5]
Molecular Weight 220.27 g/mol [5]
Appearance White crystalline powder[6]
Melting Point ~156-157°C (for 2-phenylacetamide)[7]
Solubility Soluble in organic solvents like ethanol, acetone[7]

GHS Hazard Statement: Harmful if swallowed (H302) and causes serious eye irritation (H319).[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][7]

Core Synthetic Applications & Methodologies

The utility of 2-Morpholino-2-phenylacetamide stems from its multiple reactive handles, which allow for selective modification. We will explore three primary avenues of synthesis: functionalization of the amide, modification of the aromatic ring, and its use as a scaffold for building complex heterocyclic systems.

Workflow: From Precursor to Bioactive Candidate

The following diagram illustrates a typical workflow in a drug discovery context, starting with a versatile precursor like 2-Morpholino-2-phenylacetamide.

G cluster_0 Phase 1: Derivatization cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Optimization Precursor 2-Morpholino- 2-phenylacetamide Reaction Parallel Synthesis (e.g., Amide N-Alkylation, Aromatic Substitution) Precursor->Reaction Input Library Compound Library Reaction->Library Output Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Compound(s) SAR->Hit Identifies LeadOpt Lead Optimization Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Drug discovery workflow using a core precursor.

Application 1: N-Alkylation of the Primary Amide

Causality & Rationale: The primary amide of 2-Morpholino-2-phenylacetamide presents a nucleophilic nitrogen atom that can be readily alkylated. This transformation is fundamental for exploring the chemical space around the amide, which is often a key interaction point with biological targets. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It efficiently deprotonates the amide to form the corresponding anion without competing in the subsequent alkylation step, ensuring high yields of the desired N-substituted product.

Protocol 1: Synthesis of N-benzyl-2-morpholino-2-phenylacetamide

  • Objective: To introduce a benzyl group onto the primary amide nitrogen, demonstrating a standard N-alkylation protocol.

  • Materials & Reagents:

    Reagent M.W. Amount Moles
    2-Morpholino-2-phenylacetamide 220.27 2.20 g 10.0 mmol
    Sodium Hydride (60% in mineral oil) 24.00 0.44 g 11.0 mmol
    Benzyl Bromide 171.04 1.88 g (1.3 mL) 11.0 mmol
    Anhydrous Tetrahydrofuran (THF) - 50 mL -
    Saturated NH₄Cl (aq) - 20 mL -
    Ethyl Acetate - 100 mL -

    | Brine | - | 30 mL | - |

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), add 2-Morpholino-2-phenylacetamide to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 50 mL of anhydrous THF and stir until the solid is fully dissolved.

    • Cool the solution to 0°C using an ice bath.

    • Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes. The solution may become a slurry as the sodium salt forms.

    • Add benzyl bromide dropwise via syringe over 5 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).

    • Upon completion, cool the reaction back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

  • Self-Validation/Characterization (Expected):

    • ¹H NMR: Appearance of new signals corresponding to the benzyl group protons (typically δ 7.2-7.4 ppm for the aromatic protons and a singlet around δ 4.5 ppm for the benzylic CH₂).

    • Mass Spec (ESI+): [M+H]⁺ at m/z = 311.17.

Application 2: Electrophilic Aromatic Substitution on the Phenyl Ring

Causality & Rationale: The phenyl ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate electronic properties and steric profile. A nitration reaction is a classic example. The use of a sulfuric acid catalyst is crucial; it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent that attacks the electron-rich benzene ring. Performing the reaction at low temperatures (0-5°C) is essential to control the exothermicity of the reaction and to minimize the formation of dinitrated and other side products.

Protocol 2: Synthesis of 2-Morpholino-2-(4-nitrophenyl)acetamide

  • Objective: To introduce a nitro group at the para-position of the phenyl ring, a common precursor for further functionalization (e.g., reduction to an amine).

Caption: Reaction scheme for the nitration of the phenyl ring.

  • Materials & Reagents:

    Reagent M.W. Amount Moles
    2-Morpholino-2-phenylacetamide 220.27 2.20 g 10.0 mmol
    Concentrated H₂SO₄ (98%) - 10 mL -
    Concentrated HNO₃ (70%) - 0.7 mL ~11.0 mmol

    | Ice/Water | - | ~100 g | - |

  • Procedure:

    • In a 100 mL flask, carefully add 2-Morpholino-2-phenylacetamide to 10 mL of concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature between 0-5°C. Stir until all solid dissolves.

    • In a separate beaker, prepare the nitrating mixture by slowly adding 0.7 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the starting material over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.

    • Monitor the reaction by TLC (a more polar spot should appear).

    • Very slowly and carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with vigorous stirring. Caution: This is a highly exothermic process.

    • A precipitate should form. Allow the ice to melt completely.

    • Neutralize the solution by the slow, portion-wise addition of a saturated solution of sodium bicarbonate or by carefully adding solid sodium carbonate until effervescence ceases and the pH is ~7-8.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 30 mL).

    • Dry the product in a vacuum oven at 50°C.

  • Purification: The crude product can often be used directly or recrystallized from ethanol/water to achieve high purity.

  • Self-Validation/Characterization (Expected):

    • ¹H NMR: The aromatic region will show a characteristic AA'BB' pattern for a para-substituted ring (two doublets, typically around δ 8.2 ppm and δ 7.5 ppm).

    • IR Spectroscopy: Appearance of strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.

    • Mass Spec (ESI+): [M+H]⁺ at m/z = 266.11.

Conclusion & Future Perspectives

2-Morpholino-2-phenylacetamide is a powerful and cost-effective precursor for the synthesis of novel chemical entities. The protocols detailed herein provide a robust foundation for its use in derivatization programs. The functional handles allow for systematic modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns targeting a range of diseases, from neurological disorders to cancer and infectious diseases.[3][4][8] Future work will likely focus on developing stereoselective syntheses of chiral derivatives and expanding its application in the construction of more complex, polycyclic systems.

References

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Application Note: Preclinical Evaluation of the Anticonvulsant Activity of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial preclinical evaluation of 2-Morpholino-2-phenylacetamide, a novel chemical entity, for potential anticonvulsant effects. The protocols detailed herein are based on widely validated, standardized rodent seizure models that form the cornerstone of early-stage anticonvulsant drug discovery, such as those utilized by the NIH's Epilepsy Therapy Screening Program (ETSP).[1][2][3] The tiered screening approach begins with an assessment of neurological deficit to establish a therapeutic window, followed by evaluation in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models to determine broad anticonvulsant potential. Finally, the 6 Hz psychomotor seizure model is employed to test efficacy against therapy-resistant partial seizures. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiepileptic drugs (AEDs).

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs, highlighting a critical unmet medical need for novel therapeutics with improved efficacy and safety profiles.[4] 2-Morpholino-2-phenylacetamide is a novel compound with a unique chemical structure, warranting investigation into its potential central nervous system activity.

The objective of this application note is to provide a robust, scientifically-grounded, and stepwise guide for conducting an initial in vivo screening of 2-Morpholino-2-phenylacetamide to determine if it possesses anticonvulsant properties. The experimental design follows a logical progression, maximizing data acquisition while adhering to ethical principles of animal research.

Scientific Rationale & Screening Strategy

The preclinical screening of a novel compound for anticonvulsant activity is a multi-step process designed to efficiently identify and characterize its therapeutic potential.[5] The strategy outlined here employs a battery of well-characterized rodent seizure models, each providing distinct information about the compound's possible mechanism of action and clinical utility.

  • Tier 1: Neurological Deficit and Toxicity Assessment: Before assessing efficacy, it is crucial to determine the doses at which 2-Morpholino-2-phenylacetamide may cause motor impairment or other neurological deficits. The Rotorod test is the gold standard for this purpose, allowing for the determination of the median toxic dose (TD₅₀).[6][7] This establishes a therapeutic index when compared with efficacy data.

  • Tier 2: Broad-Spectrum Anticonvulsant Screening: This tier utilizes two primary models to cast a wide net for anticonvulsant activity.

    • The Maximal Electroshock (MES) Seizure Model is a benchmark for identifying compounds effective against generalized tonic-clonic seizures.[8][9][10] It tests a compound's ability to prevent the spread of a seizure from a maximal neuronal discharge.[8] Efficacy in this model often suggests action on voltage-gated sodium channels.

    • The Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model is used to identify compounds that can raise the seizure threshold.[11][12] It is considered a model for myoclonic and absence seizures.[10] Activity in this model often points towards effects on GABAergic neurotransmission.

  • Tier 3: Evaluation in a Therapy-Resistant Seizure Model:

    • The 6 Hz Psychomotor Seizure Model is a more specialized test that models therapy-resistant partial seizures.[4][13][14] Efficacy in this model, particularly at higher stimulation currents (e.g., 44 mA), suggests a compound may be effective in patients who do not respond to conventional AEDs.[13]

This tiered approach ensures that resources are used efficiently, with promising compounds advancing to more complex and specific assays.

Materials and Reagents

  • Animals: Male CF-1 mice (or other standard strain), 20-25g.

  • Test Compound: 2-Morpholino-2-phenylacetamide.

  • Vehicle: To be determined based on the compound's solubility (e.g., 0.5% methylcellulose in water).

  • Positive Controls: Phenytoin, Ethosuximide, Valproic Acid.

  • Convulsants: Pentylenetetrazol (PTZ).

  • Anesthetic (for MES): 0.5% Tetracaine hydrochloride solution.

  • Equipment:

    • Rotorod apparatus (e.g., Ugo Basile).

    • Electroconvulsive device (for MES and 6 Hz).

    • Corneal electrodes.

    • Standard animal caging.

    • Syringes and needles for administration.

    • Analytical balance.

Experimental Protocols

Animal Models & Ethical Considerations

All animal procedures must be conducted in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).[15] Researchers must adhere to the principles of the 3Rs (Replacement, Reduction, Refinement) to minimize animal use and suffering.[16] This includes providing appropriate housing, minimizing stress, and using humane endpoints.[17][18]

Protocol 1: Rotorod Test for Neurological Deficit

Principle of the Assay: This test assesses motor coordination and balance by measuring the ability of a mouse to remain on a rotating rod.[19][20] A deficit in performance is indicative of neurotoxicity.[7]

Step-by-Step Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[21]

  • Training: Train the mice on the rotarod at a constant, low speed (e.g., 5 RPM) for 1-2 minutes for two consecutive days prior to the test day.

  • Dosing: On the test day, administer 2-Morpholino-2-phenylacetamide or vehicle intraperitoneally (i.p.) at a range of doses (e.g., 30, 100, 300 mg/kg). Administer a positive control (e.g., Phenytoin at a neurotoxic dose) to a separate group.

  • Testing: At the time of predicted peak effect (e.g., 30 or 60 minutes post-injection), place each mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).

  • Endpoint: Record the latency to fall from the rod for each animal. A trial is considered complete if the animal falls or grips the rod and rotates with it for two consecutive revolutions.[21]

  • Data Analysis: Determine the percentage of animals in each group that exhibit motor impairment. Calculate the TD₅₀ (the dose causing motor impairment in 50% of the animals) using probit analysis.

Protocol 2: Maximal Electroshock (MES) Seizure Model

Principle of the Assay: This model identifies compounds that prevent the spread of seizures. A high-frequency electrical stimulus is applied via corneal electrodes to induce a maximal tonic-clonic seizure.[8][22] The key endpoint is the abolition of the tonic hindlimb extension phase.[23]

Step-by-Step Methodology:

  • Dosing: Administer 2-Morpholino-2-phenylacetamide or vehicle i.p. to groups of mice (n=8-12 per group).[9] Include a positive control group (e.g., Phenytoin, 30 mg/kg).

  • Preparation: At the time of peak effect, apply a drop of local anesthetic/electrolyte solution (0.5% tetracaine in saline) to the corneas of each mouse.[8]

  • Stimulation: Place the corneal electrodes on the eyes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[23]

  • Observation: Immediately observe the animal for the presence or absence of tonic hindlimb extension. The seizure typically involves a tonic phase followed by a clonic phase.[22]

  • Endpoint: An animal is considered protected if the tonic hindlimb extension is abolished.[8]

  • Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED₅₀ (the dose protecting 50% of animals) using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

Principle of the Assay: This model identifies compounds that increase the seizure threshold by administering a chemical convulsant, PTZ.[11][12] It is used to model myoclonic and absence seizures.[10]

Step-by-Step Methodology:

  • Dosing: Administer 2-Morpholino-2-phenylacetamide, vehicle, or a positive control (e.g., Ethosuximide) i.p. to groups of mice.

  • Convulsant Administration: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg in CF-1 mice) into the loose skin on the back of the neck.[11] This dose should induce clonic seizures in >95% of control animals.[24]

  • Observation: Place each animal in an individual observation cage and observe for 30 minutes.[11]

  • Endpoint: The primary endpoint is the presence or absence of a clonic seizure lasting for at least 5 seconds.[11] An animal is considered protected if it does not exhibit this seizure.

  • Data Analysis: Calculate the percentage of animals protected in each dose group and determine the ED₅₀ using probit analysis.

Protocol 4: 6 Hz Psychomotor Seizure Model

Principle of the Assay: This model of therapy-resistant partial seizures uses a low-frequency, long-duration electrical stimulus to induce a psychomotor seizure characterized by forelimb clonus and a stun-like state.[4][14]

Step-by-Step Methodology:

  • Dosing: Administer 2-Morpholino-2-phenylacetamide, vehicle, or a positive control (e.g., Valproic acid) i.p. to groups of mice.

  • Preparation: At the time of peak effect, apply anesthetic/electrolyte solution to the corneas.

  • Stimulation: Deliver a 6 Hz electrical stimulus for 3 seconds via corneal electrodes.[25] The current intensity should be pre-determined to induce seizures in 99% of control animals (e.g., 32 mA or 44 mA for a more resistant model).[13]

  • Observation: Immediately after stimulation, observe the animal for seizure activity.

  • Endpoint: An animal is considered protected if it does not display seizure activity (e.g., forelimb clonus, twitching) and resumes normal exploratory behavior immediately after stimulation.

  • Data Analysis: Calculate the percentage of animals protected at each dose and current intensity. Determine the ED₅₀ for each condition using probit analysis.

Data Analysis & Interpretation

Quantitative data from the described protocols should be summarized to allow for clear interpretation of the compound's profile. The primary metrics are the ED₅₀ (median effective dose) and the TD₅₀ (median toxic dose).

Table 1: Summary of In Vivo Anticonvulsant Profile of 2-Morpholino-2-phenylacetamide

AssayEndpointED₅₀ (mg/kg, i.p.)95% Confidence Interval
MESAbolition of tonic hindlimb extension[Insert Value][Insert Value]
scPTZAbolition of clonic seizures[Insert Value][Insert Value]
6 Hz (32 mA)Abolition of psychomotor seizure[Insert Value][Insert Value]
6 Hz (44 mA)Abolition of psychomotor seizure[Insert Value][Insert Value]

Table 2: Neurotoxicity and Protective Index

AssayEndpointTD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
RotorodMotor Impairment[Insert Value][Calculate based on MES ED₅₀]

A high Protective Index (PI) is desirable, as it indicates a wide margin between the effective dose and the dose that causes adverse effects. The profile of activity across the different models will provide initial insights into the potential mechanism of action. For example, potent activity in the MES test suggests a mechanism similar to phenytoin, while strong activity in the scPTZ test suggests a mechanism similar to ethosuximide.

Workflow Visualization

The following diagram illustrates the preclinical screening cascade for a novel anticonvulsant compound.

G cluster_0 Tier 1: Safety & Tolerability cluster_1 Tier 2: Broad-Spectrum Efficacy cluster_2 Tier 3: Therapy-Resistant Model cluster_3 Data Analysis & Decision T1_Start Compound Synthesis 2-Morpholino-2-phenylacetamide T1_Tox Protocol 1: Rotorod Test (Determine TD₅₀) T1_Start->T1_Tox Dose Range Finding T2_MES Protocol 2: MES Model (Generalized Seizures) T1_Tox->T2_MES Administer non-toxic doses T2_PTZ Protocol 3: scPTZ Model (Absence/Myoclonic Seizures) T1_Tox->T2_PTZ Administer non-toxic doses T3_6Hz Protocol 4: 6 Hz Model (Partial Seizures) T2_MES->T3_6Hz If Active T2_PTZ->T3_6Hz If Active Analysis Calculate ED₅₀ & PI Assess Activity Profile T3_6Hz->Analysis Decision Go / No-Go for further development? Analysis->Decision

Caption: Preclinical screening workflow for 2-Morpholino-2-phenylacetamide.

Conclusion

This application note provides a validated and structured approach for the initial in vivo assessment of the anticonvulsant properties of 2-Morpholino-2-phenylacetamide. By systematically applying these well-established protocols, researchers can generate reliable and interpretable data to guide decisions on the further development of this novel compound. A promising result from this screening cascade—characterized by potent efficacy in one or more models and a favorable protective index—would provide a strong rationale for advancing the compound to more detailed mechanistic studies and chronic epilepsy models.

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Application Note: A Comprehensive Guide to Evaluating the Cytotoxicity of 2-Morpholino-2-phenylacetamide Using In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for assessing the cytotoxic potential of 2-Morpholino-2-phenylacetamide, a compound belonging to a class known for diverse biological activities.[1] As cytotoxicity is a critical endpoint in drug discovery and chemical safety assessment, a multi-parametric approach is essential for a comprehensive understanding of a compound's effect on cell health.[2][3] We present detailed protocols for three foundational cell-based assays that interrogate distinct cellular processes: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis induction. By integrating the data from these orthogonal assays, researchers can build a robust cytotoxicity profile, distinguishing between mechanisms of cell death and informing downstream development decisions. This document is intended for researchers, scientists, and drug development professionals engaged in the in vitro characterization of novel chemical entities.

Introduction to 2-Morpholino-2-phenylacetamide and Cytotoxicity Testing

Compound Profile: 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide is a chemical entity characterized by the fusion of a phenylacetamide core with a morpholine ring.[1] The phenylacetamide scaffold is found in numerous compounds investigated for a range of pharmacological effects, including anticancer properties.[4][5][6] Similarly, derivatives containing the morpholine heterocycle are of significant interest in medicinal chemistry. Research indicates that some derivatives of 2-Morpholino-2-phenylacetamide have demonstrated cytotoxic effects against cancer cell lines, alongside other potential biological activities such as anticonvulsant and antimicrobial properties.[1]

Table 1: Physicochemical Properties of 2-Morpholino-2-phenylacetamide

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-2-phenylacetamidePubChem[7]
Molecular Formula C₁₂H₁₆N₂O₂PubChem[7]
Molecular Weight 220.27 g/mol PubChem[7]
CAS Number 6327-69-1PubChem[7]
The Imperative of Multi-Parametric Cytotoxicity Assessment

Evaluating the cytotoxicity of a test compound is a cornerstone of preclinical drug development.[2] A cytotoxic compound can induce cell death through various mechanisms, broadly classified as necrosis (uncontrolled cell death, often resulting from acute injury and loss of membrane integrity) and apoptosis (programmed, controlled cell death). Relying on a single assay can be misleading. For instance, a compound might inhibit cell proliferation (cytostatic effect) without causing immediate cell death, a nuance missed by an assay that only measures membrane integrity. Therefore, a multi-assay strategy provides a more complete mechanistic portrait of a compound's cellular impact.

This guide focuses on three assays that, when used in concert, offer a robust initial assessment:

  • MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for cell viability and metabolic health.[8]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, a classic indicator of necrosis or late-stage apoptosis.[9][10]

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are central to the apoptotic pathway.[11][12][13]

Experimental Design and Self-Validating Controls

For any cytotoxicity study, a rigorous experimental design is paramount to ensure the trustworthiness and reproducibility of the results. The following elements should be incorporated into every assay plate.

Cell Line Selection

The choice of cell line should be guided by the research question. For anticancer screening, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is appropriate.[10] It is also crucial to include a non-cancerous "normal" cell line (e.g., HEK293 or primary cells) to assess for general cytotoxicity and potential therapeutic index.[2]

Essential Controls for a Self-Validating System

Each 96-well plate must include a set of controls to validate the assay's performance and provide a baseline for data normalization.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is used to define 100% cell viability.

  • Untreated Control: Cells in media alone. This ensures the vehicle itself has no cytotoxic effect.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/lysis). This confirms that the assay system can detect a cytotoxic response.

  • Media Blank: Wells containing only cell culture medium (and assay reagents). This is used for background subtraction.

Dose-Response and IC₅₀ Calculation

Compounds should be tested over a wide range of concentrations (typically using a semi-log dilution series) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated, representing the concentration of the compound that reduces the measured parameter (e.g., viability) by 50%.

Core Cytotoxicity Assay Protocols

The following protocols are designed for a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Workflow Overview

The general workflow for assessing the cytotoxicity of 2-Morpholino-2-phenylacetamide involves parallel plate preparation for each of the three core assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Analysis seed Seed Cells in 96-Well Plates incubate1 Incubate 24h (Allow Adherence) seed->incubate1 prep_cpd Prepare Serial Dilutions of 2-Morpholino-2-phenylacetamide incubate1->prep_cpd treat Treat Cells with Compound and Controls incubate2 Incubate for Exposure Period (e.g., 24, 48, 72h) treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh caspase Caspase-3/7 Assay incubate2->caspase read Measure Signal (Absorbance/Fluorescence/ Luminescence) mtt->read ldh->read caspase->read calc Calculate % Viability/ % Cytotoxicity/ Fold Change read->calc ic50 Determine IC₅₀ Values calc->ic50 profile Generate Cytotoxicity Profile ic50->profile

Diagram 1: General experimental workflow for multi-parametric cytotoxicity assessment.

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 2-Morpholino-2-phenylacetamide or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[15]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing formazan crystals to form.[14][15]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a test wavelength of 490-570 nm and a reference wavelength of ~630 nm.[14]

Data Analysis:

  • Subtract the background absorbance (media blank) from all readings.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

Protocol 2: LDH Release Assay for Membrane Damage

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The measured LDH activity is directly proportional to the number of lysed cells.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Sigma-Aldrich)

  • 96-well clear or red-bottom plates

  • Microplate spectrophotometer or luminometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Spontaneous and Maximum LDH Release Controls:

    • Spontaneous Release: Use the vehicle control wells.

    • Maximum Release: Add 10 µL of the kit's Lysis Buffer to a set of untreated control wells 45 minutes before the end of the incubation period.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of the kit's Stop Solution.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

Data Analysis:

  • Correct all absorbance values by subtracting the 680 nm reading from the 490 nm reading.[10]

  • Subtract the background absorbance (media blank) from all corrected values.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle: This assay detects the activation of effector caspases 3 and 7, a key event in the apoptotic cascade. The assay uses a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to release a measurable signal.[12]

Materials:

  • Commercially available Caspase-Glo® 3/7 (Promega) or similar assay kit

  • 96-well opaque-walled plates (for luminescence) or black-walled plates (for fluorescence)

  • Luminometer or fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare and treat a 96-well opaque-walled plate as described in the MTT protocol (Steps 1-3). Note: Use a separate plate from the other assays.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (media blank) from all readings.

  • Data is often expressed as Relative Luminescence Units (RLU) or as a fold-change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)

G cluster_pathways Apoptotic Signaling cluster_execution Execution Phase ext Extrinsic Pathway (e.g., FasL) cas8 Caspase-8 (Initiator) ext->cas8 int Intrinsic Pathway (Mitochondrial Stress) cyto_c Cytochrome c Release int->cyto_c cas37 Caspase-3/7 (Executioner) cas8->cas37 Activation apaf1 Apaf-1/ Apoptosome cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas9->cas37 Activation assay DEVD Substrate Cleavage cas37->assay Measured by Assay apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas37->apoptosis compound 2-Morpholino-2- phenylacetamide compound->ext Potential Intervention compound->int Potential Intervention

Diagram 2: Simplified apoptotic pathway highlighting the role of Caspase-3/7.

Integrated Data Analysis and Interpretation

By comparing the IC₅₀ values and maximal responses from the three assays, a nuanced cytotoxicity profile of 2-Morpholino-2-phenylacetamide can be constructed.

Table 2: Hypothetical Cytotoxicity Profile of 2-Morpholino-2-phenylacetamide

AssayEndpoint MeasuredHypothetical IC₅₀Interpretation
MTT Metabolic Activity15 µMIndicates a loss of cell viability or proliferation at this concentration.
LDH Release Membrane Integrity>100 µMSuggests that at concentrations up to 100 µM, the compound does not cause significant necrotic cell death.
Caspase-3/7 Apoptosis Induction18 µMThe IC₅₀ is similar to the MTT assay, strongly suggesting that the observed loss of viability is due to apoptosis.

References

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Application and Protocol Guide for the Purification of Crude 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of techniques for the purification of crude 2-Morpholino-2-phenylacetamide, a compound of interest in pharmaceutical research. The methodologies detailed herein are grounded in established principles of organic chemistry and are designed to be adaptable to various laboratory settings. This document emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification process.

Introduction: The Importance of Purity

2-Morpholino-2-phenylacetamide is a substituted acetamide containing a morpholine ring, a common scaffold in medicinal chemistry.[1] The biological activity and safety of any pharmaceutical compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to undesirable side effects, reduced efficacy, and complications in downstream applications. Therefore, robust purification protocols are critical in the development of this and other related compounds.

The potential impurities in a crude sample of 2-Morpholino-2-phenylacetamide are largely dependent on its synthetic route. Common methods for the synthesis of similar N-substituted acetamides may involve the reaction of a phenylacetic acid derivative with an amine or the hydrolysis of a nitrile.[2][3] A plausible synthesis for 2-Morpholino-2-phenylacetamide could involve the reaction of 2-bromo-2-phenylacetamide with morpholine.

Potential Impurities May Include:

  • Unreacted starting materials (e.g., 2-bromo-2-phenylacetamide, morpholine).

  • Byproducts from side reactions (e.g., over-alkylation, hydrolysis products).

  • Residual solvents and reagents.

This guide will explore recrystallization and column chromatography as primary methods for the purification of 2-Morpholino-2-phenylacetamide.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[4] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either soluble or insoluble at all temperatures.

Solvent Selection: A Critical First Step

The choice of solvent is paramount for successful recrystallization.[4] Given the structure of 2-Morpholino-2-phenylacetamide, which contains both a polar morpholine ring and a less polar phenylacetamide moiety, a range of solvents with intermediate polarity should be considered. Alcohols, such as ethanol and isopropanol, are often good starting points for the recrystallization of acetamides.[5]

Table 1: Recommended Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Ethanol7824.5Often a good solvent for amides.
Isopropanol8219.9Similar to ethanol, can offer different solubility characteristics.
Ethyl Acetate776.0A less polar option that may be suitable.
Acetonitrile8237.5A polar aprotic solvent that can be effective.
Toluene1112.4A non-polar solvent, useful in mixed-solvent systems.
Water10080.1The morpholine moiety may impart some water solubility.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of crude 2-Morpholino-2-phenylacetamide into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed.

  • Heat the test tube in a warm water bath or on a hot plate, continuing to add solvent dropwise until the solid completely dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of pure crystals upon cooling.

Step-by-Step Recrystallization Protocol

Protocol 2: Bulk Recrystallization of 2-Morpholino-2-phenylacetamide

  • Dissolution: In a fume hood, place the crude 2-Morpholino-2-phenylacetamide in an appropriately sized Erlenmeyer flask. Add the chosen recrystallization solvent (e.g., ethanol) in portions, with gentle heating and swirling, until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution does not become supersaturated prematurely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at its boiling point for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Column Chromatography: For More Challenging Separations

When recrystallization is ineffective, or when impurities have similar solubility profiles to the desired compound, column chromatography is the preferred method of purification. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through the column by a mobile phase.

Principles of Column Chromatography for 2-Morpholino-2-phenylacetamide

For a compound with the polarity of 2-Morpholino-2-phenylacetamide, normal-phase chromatography using silica gel as the stationary phase is a suitable approach. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or methanol).[6] By gradually increasing the polarity of the eluent, compounds are selectively desorbed from the silica and travel down the column at different rates.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_loading Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimum Solvent prep_sample->load_sample elute_solvent Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) load_sample->elute_solvent collect_fractions Collect Fractions elute_solvent->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_pure Combine Pure Fractions analyze_tlc->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent finish Obtain Purified Product evaporate_solvent->finish

Caption: Workflow for purifying 2-Morpholino-2-phenylacetamide by column chromatography.

Step-by-Step Column Chromatography Protocol

Protocol 3: Silica Gel Column Chromatography

  • TLC Analysis: Before running a column, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar and a polar solvent (e.g., ethyl acetate in hexanes). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 2-Morpholino-2-phenylacetamide in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and visualize the spots. Common visualization techniques for amides include UV light (if the compound is UV active), iodine vapor, or a potassium permanganate stain.[7][8][9]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-Morpholino-2-phenylacetamide.

Purity Assessment

After purification, it is essential to assess the purity of the 2-Morpholino-2-phenylacetamide.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Conditions
Thin-Layer Chromatography (TLC) Quick purity check and reaction monitoring.Stationary Phase: Silica gel 60 F254. Mobile Phase: Ethyl acetate/Hexanes (e.g., 1:1 v/v). Visualization: UV light (254 nm), iodine chamber, or potassium permanganate stain.[7][8][9]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water. Detection: UV at a suitable wavelength (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Mass Spectrometry (MS) Determination of molecular weight and identification of impurities.Electrospray ionization (ESI) is a common technique.

Purity Assessment Workflow

G Purified_Sample Purified 2-Morpholino- 2-phenylacetamide TLC TLC Analysis Purified_Sample->TLC Quick Check HPLC HPLC Analysis Purified_Sample->HPLC Quantitative Purity NMR NMR Spectroscopy Purified_Sample->NMR Structural Confirmation MS Mass Spectrometry Purified_Sample->MS Molecular Weight Purity_Confirmed Purity and Identity Confirmed TLC->Purity_Confirmed HPLC->Purity_Confirmed NMR->Purity_Confirmed MS->Purity_Confirmed

Caption: Analytical workflow for confirming the purity and identity of the final product.

Conclusion

The purification of crude 2-Morpholino-2-phenylacetamide is a critical step in its use for research and development. This guide has provided detailed protocols for recrystallization and column chromatography, two of the most common and effective purification techniques. The choice of method will depend on the nature and quantity of the impurities present. Careful execution of these protocols, coupled with rigorous purity assessment, will ensure a high-quality final product suitable for its intended application.

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  • What is the best charring solution for amides TLC?. (2012). ResearchGate. Retrieved from [Link]

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antimicrobial screening methods for 2-Morpholino-2-phenylacetamide analogues

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Throughput Antimicrobial Screening and Characterization of 2-Morpholino-2-phenylacetamide Analogues

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, threatening to undermine modern medicine.[1] The discovery pipeline for new antibiotics, particularly those with novel mechanisms of action, has slowed considerably, creating an urgent need for the exploration of new chemical scaffolds.[1][2] The 2-Morpholino-2-phenylacetamide framework represents a promising, yet underexplored, chemical space for identifying new antibacterial agents.

This guide provides a comprehensive, field-tested framework for the systematic screening and preliminary characterization of 2-Morpholino-2-phenylacetamide analogue libraries. The methodologies are designed to be robust, reproducible, and scalable, enabling researchers to efficiently identify lead compounds, understand their spectrum and potency, and make data-driven decisions for further development. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

The Antimicrobial Screening Cascade: A Strategic Workflow

A successful screening campaign follows a logical progression from broad, high-throughput primary assays to more detailed, lower-throughput secondary and safety assays. This tiered approach, known as a screening cascade, ensures that resources are focused on the most promising candidates. The workflow is designed to answer three critical questions in sequence:

  • Is it active? (Primary Screening)

  • How does it kill? (Secondary Characterization)

  • Is it selective? (Safety & Cytotoxicity)

Screening_Cascade cluster_0 PART 1: PRIMARY SCREENING cluster_1 PART 2: SECONDARY CHARACTERIZATION cluster_2 PART 3: SAFETY & SELECTIVITY cluster_3 PART 4: ADVANCED ANALYSIS Start Compound Library (2-Morpholino-2-phenylacetamide Analogues) MIC Broth Microdilution (Determine MIC) Start->MIC Quantitative Path Agar_Diffusion Agar Well/Disk Diffusion (Qualitative Screen) Start->Agar_Diffusion Qualitative Path MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Active Compounds (Low MIC) Agar_Diffusion->MIC Active Compounds (Large Zone) Time_Kill Time-Kill Kinetics Assay MBC->Time_Kill Cytotoxicity Mammalian Cell Cytotoxicity (e.g., MTT Assay) Time_Kill->Cytotoxicity MoA Preliminary Mechanism of Action (MoA) Studies Cytotoxicity->MoA Selective Compounds (High SI) Lead_Compound Lead Compound for Optimization MoA->Lead_Compound

Figure 1. A strategic workflow for antimicrobial compound screening.

PART 1: Primary Screening - The Hunt for Activity

The initial goal is to cast a wide net to identify any analogues possessing antimicrobial activity. We employ two complementary methods: the quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the qualitative agar diffusion assay for a rapid, visual assessment of activity.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the antimicrobial susceptibility of a compound.[6][7] It quantitatively measures the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7] This protocol is aligned with CLSI and EUCAST guidelines.[3][5][8]

Causality & Rationale: By testing a range of serially diluted compound concentrations, we can pinpoint the precise potency (the MIC value). Using Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antimicrobial agents and affect their interaction with the bacterial outer membrane. Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures reproducibility by starting each experiment with a consistent number of bacterial cells (~1.5 x 10⁸ CFU/mL).[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each analogue in 100% Dimethyl Sulfoxide (DMSO). A typical starting stock concentration is 10 mg/mL.

  • Plate Preparation: In a 96-well non-treated, sterile microtiter plate, perform a two-fold serial dilution of each compound.

    • Add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the compound (at 2x the highest desired final concentration) to well 1. For a final top concentration of 128 µg/mL, this would be 256 µg/mL.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth + bacteria, no compound).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[10]

    • Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well is 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed with the naked eye.[7][10]

Data Presentation: Plate Layout and QC Parameters

WellCompound Conc. (µg/mL)Bacterial InoculumBrothPurpose
1 128++Test
2 64++Test
3 32++Test
4 16++Test
5 8++Test
6 4++Test
7 2++Test
8 1++Test
9 0.5++Test
10 0.25++Test
11 0 (Solvent Control)++Growth Control
12 0-+Sterility Control

Quality Control (QC) Strains: Always include recommended QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the MIC of a control antibiotic (e.g., Ciprofloxacin) is known. This validates the assay setup.[11]

Protocol 2: Agar Well Diffusion Assay

This method provides a rapid, qualitative screen for antimicrobial activity.[6] It is particularly useful for screening a large number of compounds or for compounds that may have solubility issues in broth. The principle relies on the diffusion of the antimicrobial agent from a well through the agar, creating a concentration gradient. If the compound is active, a clear zone of inhibition will form around the well.[6][12][13]

Step-by-Step Methodology:

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to aseptically punch wells into the agar.

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the compound stock solution (e.g., 1 mg/mL in DMSO) into each well.

  • Controls: Use a known antibiotic as a positive control and the solvent (DMSO) as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the zone of inhibition. A larger zone diameter corresponds to greater antimicrobial activity.

PART 2: Secondary Characterization - Bacteriostatic or Bactericidal?

Once active compounds are identified (e.g., MIC ≤ 16 µg/mL), the next critical step is to determine how they inhibit growth. Do they merely prevent replication (bacteriostatic) or do they actively kill the bacteria (bactericidal)? This distinction is crucial for therapeutic development.

Protocol 3: Time-Kill Kinetics Assay

This dynamic assay provides the most definitive in vitro assessment of bactericidal versus bacteriostatic activity. It monitors the number of viable bacteria over time after exposure to the antimicrobial agent.[14] A bactericidal agent is typically defined as causing a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum within a 24-hour period.

Causality & Rationale: By sampling at multiple time points, we can observe the rate of bacterial killing. This provides richer data than a single endpoint assay like the MBC. Testing at multiples of the MIC (e.g., 2x, 4x, 8x MIC) reveals whether the killing effect is concentration-dependent.

Time_Kill_Outcomes cluster_0 Experimental Setup cluster_1 Possible Outcomes Setup Bacterial Culture + Compound (at 0, 1x, 4x, 8x MIC) Sampling Sample at 0, 2, 4, 8, 24 hours Setup->Sampling Plating Plate Serial Dilutions Sampling->Plating Counting Count CFU/mL Plating->Counting Bactericidal Bactericidal (≥3-log reduction) Counting->Bactericidal Rapid drop in CFU Bacteriostatic Bacteriostatic (<3-log reduction, no growth) Counting->Bacteriostatic CFU remains static No_Effect No Effect / Resistance (Growth similar to control) Counting->No_Effect CFU increases

Figure 2. Workflow and potential outcomes of a time-kill kinetics assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow an overnight culture of the test organism. Dilute it in fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Prepare flasks or tubes with the following:

    • Growth Control (inoculum only)

    • Test Compound at 2x, 4x, and 8x its predetermined MIC.

  • Time Zero (T₀) Sample: Immediately after adding the compound, remove an aliquot from each flask, perform serial dilutions in sterile saline, plate onto MHA, and incubate. This determines the starting CFU/mL.

  • Time-Course Sampling: Repeat the sampling, dilution, and plating process at subsequent time points (e.g., 2, 4, 8, and 24 hours) of incubation at 37°C with shaking.

  • Data Analysis: After incubation of the plates, count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration.

PART 3: Safety and Selectivity Assessment

A potent antimicrobial is of little use if it is equally toxic to human cells. The goal is to find compounds with a high therapeutic index—strong activity against bacteria but low toxicity to host cells.

Protocol 4: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of living cells.

Causality & Rationale: This assay provides a quantitative measure of a compound's effect on human cell health.[16] By comparing the concentration that kills bacteria (MIC) with the concentration that harms mammalian cells (IC₅₀ - 50% inhibitory concentration), we can calculate a Selectivity Index (SI = IC₅₀ / MIC). A high SI is a key indicator of a promising drug candidate.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well flat-bottom plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a "cells only" control and a "medium only" blank.

  • Incubation: Incubate the plate for a period relevant to the intended therapeutic use (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

PART 4: Preliminary Mechanism of Action (MoA) Exploration

Identifying the cellular target of a novel antimicrobial is a complex but essential part of drug development.[1] While full target deconvolution is beyond the scope of initial screening, simple assays can provide early clues about the compound's general mechanism.

Common Bacterial Drug Targets: Antimicrobial agents typically inhibit one of several key cellular processes.[18] Understanding these targets helps in designing experiments to elucidate the MoA of a new compound series.

MoA_Targets cluster_targets Major Antimicrobial Targets Bacterium Bacterial Cell CellWall Cell Wall Synthesis (e.g., Penicillins) ProteinSynth Protein Synthesis (e.g., Tetracyclines) DNASynth Nucleic Acid Synthesis (e.g., Quinolones) Metabolism Metabolic Pathways (e.g., Sulfonamides) Membrane Cell Membrane Integrity (e.g., Daptomycin)

Figure 3. Major cellular targets for antibacterial agents.[18]

Suggested Initial MoA Assays:

  • Macromolecular Synthesis Assay: Utilizes radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, ¹⁴C-N-acetylglucosamine for peptidoglycan) to determine which major synthesis pathway is inhibited by the compound.

  • Membrane Permeability Assay: Uses fluorescent dyes like propidium iodide (enters cells with compromised membranes) or DiSC₃(5) (a membrane potential-sensitive dye) to assess whether the compound disrupts the bacterial cell membrane.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Available at: [Link]

  • Clinical Breakpoint Tables. (n.d.). EUCAST. Available at: [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). National Institutes of Health. Available at: [Link]

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). National Institutes of Health. Available at: [Link]

  • EUCAST: EUCAST - Home. (n.d.). EUCAST. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Available at: [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • MTT Cytotoxicity Study. (n.d.). NAMSA. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. (n.d.). Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. (n.d.). ResearchGate. Available at: [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Available at: [Link]

  • Mode of Action & Target for Antibacterial Drug. (n.d.). Creative Biolabs. Available at: [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PMC - NIH. Available at: [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. Available at: [Link]

  • Mechanisms of Action by Antimicrobial Agents: A Review. (2021). McGill Journal of Medicine. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Available at: [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). Available at: [Link]

  • Tackling Antimicrobial Resistance by Exploring New Mechanisms of Antibiotic Action. (n.d.). Available at: [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics. (2022). Frontiers. Available at: [Link]

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (1992). PubMed. Available at: [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. (2024). Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (n.d.). NICD. Available at: [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. Available at: [Link]

  • Principles of bacteriostatic and bactericidal antibiotics at subinhibitory concentrations. (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial drug discovery and development. (n.d.). Ineos Oxford Institute. Available at: [Link]

Sources

Technical Formulation Guide: 2-Morpholino-2-phenylacetamide for Preclinical In Vivo Administration

[1]

Abstract & Strategic Overview

This guide details the formulation strategies for 2-Morpholino-2-phenylacetamide , a structural scaffold often utilized in the development of anticonvulsants, analgesics, and kinase inhibitors (e.g., PI3K/mTOR pathways).

The successful in vivo delivery of this compound hinges on managing its physicochemical duality : the lipophilic phenyl ring drives membrane permeability (and insolubility), while the morpholine nitrogen provides a basic handle (pKa ~8.3) for solubility enhancement via protonation.

Critical Formulation Levers:

  • pH-Dependent Solubility: The molecule is highly soluble at pH < 6.0 (protonated) but risks precipitation at physiological pH (7.4).

  • Cosolvent Necessity: For high-dose studies (>30 mg/kg), simple aqueous buffers often fail; cosolvents (PEG/PG) or complexing agents (Cyclodextrins) are required.

  • Stability: The acetamide linkage is generally stable, but extreme acidic conditions (pH < 2) should be avoided to prevent hydrolysis.

Physicochemical Profiling

Before selecting a vehicle, confirm the following properties for your specific batch.

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 220.27 g/mol Small molecule; rapid dissolution expected if wettable.[1]
pKa (Basic) ~8.3 (Morpholine N)Key Lever. Ionized in acidic buffers (pH 4–5).[1] Neutral at pH 7.4.
LogP 0.5 – 1.0Moderately lipophilic.[1] Crosses BBB well but requires help for aqueous solubility.
Melting Point 156°CCrystalline solid.[1][2][3] High lattice energy may slow dissolution rate.
Water Solubility Low (Neutral pH)< 1 mg/mL in pure water. >[1] 50 mg/mL in 0.1N HCl.

Decision Logic: Vehicle Selection

Use the following logic flow to select the appropriate protocol based on your study route and dose requirement.

FormulationDecisionStartStart: Define Study RequirementsRouteRoute of Administration?Start->RouteIVIntravenous (IV)Route->IVPOOral (PO)Route->PODoseIVDose < 10 mg/kg?IV->DoseIVDosePOSolubility Critical?PO->DosePOSolnIVProtocol A:Acidic Buffer/SalineDoseIV->SolnIVYesComplexIVProtocol C:HP-β-CD Complex(Prevents Phlebitis)DoseIV->ComplexIVNo (High Dose)SuspPOProtocol B:Methylcellulose SuspensionDosePO->SuspPONo (Standard)SolnPOProtocol D:PEG/PG Co-solventDosePO->SolnPOYes (Max Bioavailability)

Caption: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Experimental Protocols

Protocol A: Acidic Saline Solution (IV/IP - Low Dose)

Best for: Pharmacokinetic (PK) screening, low doses (<10 mg/kg). Mechanism: Protonation of the morpholine nitrogen ensures solubility.

Reagents:

  • 0.1 N HCl

  • Sterile Saline (0.9% NaCl)

  • 0.1 N NaOH (for fine-tuning)

Procedure:

  • Weigh the required amount of 2-Morpholino-2-phenylacetamide.[1]

  • Add 0.1 N HCl dropwise with vortexing until the compound is fully dissolved. (Target concentration: 2x final desired conc).

  • Slowly add Sterile Saline to reach near-final volume.

  • Check pH. It will likely be acidic (pH 2-3).[1]

  • Critical Step: Back-titrate carefully with 0.1 N NaOH to pH 4.5 – 5.0 .

    • Warning: If pH goes > 6.0, the compound may precipitate.

  • Filter sterilize (0.22 µm PES membrane).

  • Administer within 4 hours.

Protocol B: Standard Suspension (Oral - High Dose)

Best for: Toxicology studies, efficacy models requiring high doses (>50 mg/kg). Mechanism: Stable suspension for consistent dosing volume; bioavailability depends on dissolution rate in the stomach (low pH).

Reagents:

  • Methylcellulose (MC) 0.5% (w/v) (400 cP viscosity)

  • Tween 80 (0.1% - 0.5% w/v)[1]

Procedure:

  • Vehicle Prep: Heat 1/3rd of the required water to 80°C. Disperse MC powder. Add remaining cold water and stir at 4°C overnight to hydrate. Add Tween 80.

  • Compound Prep: Finely grind the compound using a mortar and pestle.

  • Wetting: Add a small amount of the vehicle (or pure Tween 80) to the powder to create a smooth paste (levigation).

  • Dilution: Gradually add the remaining 0.5% MC vehicle with constant trituration.

  • Homogenization: Vortex or sonicate for 5 minutes to ensure a uniform suspension.

  • QC: Check for resuspendability. Shake well before dosing.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV (prevents precipitation upon injection), IP, and Oral (maximizes bioavailability). Mechanism: The hydrophobic phenyl ring encapsulates within the cyclodextrin cavity, while the hydrophilic exterior ensures water solubility at physiological pH.

Reagents:

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[1]

  • Citrate Buffer (100 mM, pH 4.0) or Water for Injection

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in Citrate Buffer (pH 4.[1]0) or Water.

  • Add the compound to the cyclodextrin solution.

  • Solubilization: Sonicate for 20–30 minutes at ambient temperature. If the solution remains cloudy, stir overnight at room temperature.

    • Note: If solubility is still insufficient, adjust pH to 4.0 using 1N HCl. The combination of CD + Acidic pH is synergistic.

  • Filtration: Filter through a 0.22 µm filter.

  • Stability: This formulation is typically stable for 1-2 weeks at 4°C.

Workflow Diagram: Cyclodextrin Formulation

CDProtocolStep1Dissolve HP-β-CD(20% w/v in Water)Step2Add Compound(Vortex)Step1->Step2Step3Sonicate(20 mins, RT)Step2->Step3Step4Check ClarityStep3->Step4Step5Adjust pH to 4.0(if cloudy)Step4->Step5CloudyStep6Filter Sterilize(0.22 µm)Step4->Step6ClearStep5->Step6

Caption: Step-by-step workflow for preparing a stable Cyclodextrin-based formulation.

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Appearance Clear, colorless solution (Protocols A, C)Visual Inspection
pH ± 0.2 of target (Critical for Protocol A)pH Meter
Concentration ± 10% of nominalHPLC-UV (254 nm)
Precipitation No visible particles after 24h at RTVisual / Light Microscopy

Stability Warning: Morpholine acetamides are susceptible to oxidative degradation over long periods. Store solid compound at -20°C. Prepare formulations fresh weekly and store at 4°C.

In Vivo Considerations

  • Tolerability (IV):

    • Protocol A (Acidic Saline): Injection pain may occur due to low pH (4.5). Infuse slowly (1-2 min) or use a central line if possible.

    • Protocol C (Cyclodextrin): Generally well-tolerated.[1] Reduces irritation.

  • Pharmacokinetics:

    • The morpholine ring is a metabolic hotspot (N-oxidation). Expect a shorter half-life in rodents compared to humans.[1]

    • Oral Bioavailability: Generally good (>50%) due to the lipophilic phenyl ring, provided the dissolution step is not rate-limiting (hence the preference for Protocol C or D in early PK).

References

  • Synthesis & Properties: Palchykov, V. A.[4] "Morpholines.[5][4][6][7][8][9] Synthesis and Biological Activity."[6][7][8][9][10][11][12] Russian Journal of Organic Chemistry, 2013.[4] Link

  • Solubility Data (Analog): Li, Y., et al. "Solubility Behavior of 2-Phenylacetamide in Sixteen Pure Solvents."[13] Journal of Molecular Liquids, 2019.[13] Link

  • Formulation Principles: Strickley, R. G. "Solubilizing Excipients in Oral and Injectable Formulations." Pharmaceutical Research, 2004. Link

  • Cyclodextrin Usage: Loftsson, T., et al. "Cyclodextrins in Drug Delivery." Expert Opinion on Drug Delivery, 2005. Link

  • Structural Context: PubChem Compound Summary for CID 97862 (2-Morpholino-2-phenylacetamide). Link

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantitative Determination of 2-Morpholino-2-phenylacetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 2-Morpholino-2-phenylacetamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The method has been developed and validated in accordance with the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability. This robust method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

2-Morpholino-2-phenylacetamide is a chemical entity with potential pharmacological applications, necessitating a reliable bioanalytical method for its quantification in biological matrices.[1] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological samples due to its inherent selectivity, sensitivity, and speed.[2][3] The principle of tandem mass spectrometry involves the selection of a specific precursor ion, its fragmentation, and the detection of a characteristic product ion, which significantly reduces matrix interference and enhances analytical confidence.[4][5][6] This application note provides a detailed, step-by-step protocol for the determination of 2-Morpholino-2-phenylacetamide in human plasma, from sample preparation to data acquisition and analysis, all underpinned by rigorous validation to ensure data integrity.

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

Property2-Morpholino-2-phenylacetamide2-Morpholino-2-phenylacetamide-d5 (Internal Standard)
Chemical Structure C₁₂H₁₆N₂O₂[7]C₁₂H₁₁D₅N₂O₂
Molecular Weight 220.27 g/mol [7]225.30 g/mol
Monoisotopic Mass 220.1212 Da[7]225.1526 Da
CAS Number 6327-69-1[7]Not Commercially Available (Custom Synthesis)

Experimental

Materials and Reagents
  • 2-Morpholino-2-phenylacetamide reference standard (>98% purity)

  • 2-Morpholino-2-phenylacetamide-d5 (Internal Standard, IS) (>98% purity, custom synthesis)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Equipment
  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Chromatographic Conditions

The chromatographic separation is designed to achieve a sharp peak shape and adequate retention for 2-Morpholino-2-phenylacetamide, moving it away from the solvent front and potential early-eluting matrix components.

ParameterCondition
HPLC Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table Below
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Morpholino-2-phenylacetamide221.1105.125
2-Morpholino-2-phenylacetamide-d5 (IS)226.1110.125

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Morpholino-2-phenylacetamide and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the 2-Morpholino-2-phenylacetamide primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[8]

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile (100 ng/mL).

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[9][10]

Selectivity

The selectivity of the method is demonstrated by analyzing six different lots of blank human plasma. No significant interfering peaks should be observed at the retention times of 2-Morpholino-2-phenylacetamide and the internal standard.

Linearity and Range

The calibration curve should be linear over a specified concentration range. A typical range could be 1-1000 ng/mL. The linearity should be assessed by a weighted (1/x²) linear regression analysis of the peak area ratio (analyte/IS) versus the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision should be evaluated by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentrations.[10]

Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the peak areas of the analyte in post-extraction spiked blank plasma with those of the analyte in a neat solution.

Recovery

The extraction recovery of 2-Morpholino-2-phenylacetamide from human plasma is determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.

Stability

The stability of 2-Morpholino-2-phenylacetamide in human plasma should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a specified period.

  • Long-Term Stability: At -20 °C and -80 °C for an extended duration.

  • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Data Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Sources

protocol for molecular docking of 2-Morpholino-2-phenylacetamide with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Molecular Docking of 2-Morpholino-2-phenylacetamide

A Detailed Guide for In Silico Analysis of Ligand-Protein Interactions

Abstract

This document provides a comprehensive protocol for conducting molecular docking studies of 2-Morpholino-2-phenylacetamide with designated protein targets. Molecular docking is a pivotal computational technique in structure-based drug design, offering insights into the binding conformations and affinities of small molecules within the active site of a protein.[1] This guide is tailored for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step instructions for a robust and reproducible docking workflow. The protocol emphasizes self-validation at each stage, from ligand and protein preparation to the critical analysis of docking results.

Introduction: The Rationale for Docking 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide is a small molecule featuring a morpholine ring and a phenylacetamide group.[2] While its specific biological targets may not be extensively characterized, its structural motifs are present in various bioactive compounds, suggesting potential interactions with a range of protein targets. Molecular docking allows for the computational screening of this molecule against potential protein targets, helping to elucidate its mechanism of action, predict binding affinities, and guide further experimental studies.[3][4]

The docking process fundamentally involves two key stages: predicting the ligand's conformation, position, and orientation within the protein's binding site (posing), and subsequently, assessing the strength of the interaction (scoring).[3][4] This protocol will utilize widely-accepted and validated software to ensure the scientific rigor of the in silico investigation.

Pre-Docking Strategy: Ligand and Target Identification

A crucial prerequisite for any docking study is the identification of a relevant protein target. In the absence of established targets for 2-Morpholino-2-phenylacetamide, a rational approach involves predicting potential targets based on the principle of chemical similarity.

Ligand Information

The ligand of interest is 2-Morpholino-2-phenylacetamide. Its 2D and 3D structures are essential for initiating the docking process.

PropertyValueSource
Molecular FormulaC12H16N2O2PubChem[5]
Molecular Weight220.27 g/mol PubChem[5]
Canonical SMILESC1C(OC(C1)N)C(C2=CC=CC=C2)N=O(Structure-derived)
Target Prediction Protocol

To identify plausible protein targets, we will employ a ligand-based target prediction server.

Protocol 2.2.1: Target Prediction using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.[6][7][8]

  • Input the Ligand : Paste the SMILES string of 2-Morpholino-2-phenylacetamide into the query box.

  • Select Species : Choose the desired organism, typically "Homo sapiens" for human drug discovery.

  • Initiate Prediction : Submit the query to predict potential protein targets.[9]

  • Analyze Results : The server will provide a list of probable targets based on the similarity of the query molecule to known ligands in its database.[9][10] Prioritize targets with a high probability score and those that are functionally relevant to a disease of interest.

For the purpose of this protocol, we will proceed with a hypothetical target identified through this method. Let us assume the top predicted target is a well-characterized enzyme implicated in a disease pathway.

The Molecular Docking Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for preparing the ligand and protein, performing the docking simulation, and analyzing the results. This workflow is designed to be self-validating by incorporating control steps and critical evaluation points.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Grid Box Generation->Molecular Docking Results Visualization Results Visualization Molecular Docking->Results Visualization Binding Affinity Analysis Binding Affinity Analysis Results Visualization->Binding Affinity Analysis Interaction Analysis Interaction Analysis Binding Affinity Analysis->Interaction Analysis

Caption: High-level overview of the molecular docking workflow.

Required Software and Resources
Software/ResourcePurpose
UCSF ChimeraMolecular visualization and preparation.[11][12]
AutoDock Tools (MGLTools)Preparation of ligand and protein files for docking.[13]
AutoDock VinaThe core docking engine.
Protein Data Bank (PDB)Source for protein 3D structures.[14]
PubChemSource for ligand 3D structures.[5]
Ligand Preparation Protocol

The goal of ligand preparation is to generate a 3D structure with correct atom types, charges, and rotatable bonds, saved in the required PDBQT format.[15]

Protocol 3.2.1: Ligand Preparation using AutoDock Tools

  • Obtain Ligand Structure : Download the 3D structure of 2-Morpholino-2-phenylacetamide from a database like PubChem in SDF or MOL2 format.

  • Load into AutoDock Tools (ADT) : Open ADT and load the ligand molecule.

  • Add Hydrogens : Ensure all hydrogen atoms are present. In ADT, navigate to Edit > Hydrogens > Add. Select "Polar Only" for most applications.[16]

  • Assign Charges : Compute Gasteiger charges, a standard method for assigning partial charges to atoms in the ligand.

  • Define Rotatable Bonds : ADT will automatically detect and allow you to define the rotatable bonds in the ligand, which is crucial for flexible docking.[15]

  • Save as PDBQT : Save the prepared ligand file in the PDBQT format (Ligand > Output > Save as PDBQT).[15]

Protein Preparation Protocol

Protein preparation involves cleaning the PDB file to remove non-essential molecules and adding necessary atoms for the docking calculation.[15]

Protocol 3.3.1: Protein Preparation using UCSF Chimera and ADT

  • Download Protein Structure : Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[14] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to help define the binding site.

  • Clean the PDB File :

    • Open the PDB file in UCSF Chimera.[17]

    • Remove water molecules, ions, and any co-crystallized ligands or molecules that are not part of the protein target.

    • Inspect the protein for missing residues or atoms and use modeling tools to repair them if necessary.[17]

  • Save the Cleaned Protein : Save the cleaned protein structure as a PDB file.

  • Prepare for Docking in ADT :

    • Load the cleaned protein PDB file into AutoDock Tools.

    • Add polar hydrogens to the protein.[16]

    • Assign Kollman charges to the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared protein as a PDBQT file.[15]

Grid Box Generation Protocol

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.[18]

Protocol 3.4.1: Defining the Search Space

  • Identify the Binding Site : If the protein structure has a co-crystallized ligand, the binding site is readily identifiable. If not, use binding site prediction tools or perform a "blind docking" with a large grid box encompassing the entire protein to identify potential binding pockets.[1][18]

  • Set Grid Box Parameters in ADT :

    • Load the prepared protein PDBQT file into ADT.

    • Navigate to Grid > Grid Box.

    • Adjust the center and dimensions of the grid box to encompass the entire binding site, typically with a buffer of a few angstroms around the key residues.[19]

    • Save the grid parameter file (GPF).

  • Generate Grid Maps : Use AutoGrid to pre-calculate the interaction energies for different atom types within the grid box. This step significantly speeds up the subsequent docking calculations.

G Protein PDB Protein PDB Clean Protein Clean Protein Protein PDB->Clean Protein Remove water, ions, etc. Add Hydrogens & Charges Add Hydrogens & Charges Clean Protein->Add Hydrogens & Charges Prepare for docking Protein PDBQT Protein PDBQT Add Hydrogens & Charges->Protein PDBQT Save prepared file Define Binding Site Define Binding Site Protein PDBQT->Define Binding Site Set Grid Box Set Grid Box Define Binding Site->Set Grid Box Grid Parameter File Grid Parameter File Set Grid Box->Grid Parameter File

Caption: Workflow for protein preparation and grid box generation.

Molecular Docking Execution Protocol

With the prepared ligand, protein, and grid parameters, the docking simulation can now be executed.

Protocol 3.5.1: Running AutoDock Vina

  • Create a Configuration File : Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, and the grid box parameters.

  • Execute Vina from the Command Line : Run AutoDock Vina from the command line, providing the configuration file as input.

  • Output : Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[20]

Post-Docking Analysis: Interpreting the Results

The analysis of docking results is a critical step to derive meaningful biological insights.[21][22]

Binding Affinity Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[21]

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.000
2-8.21.254
3-7.92.013
.........

Interpretation : The top-ranked pose with the lowest binding energy is generally considered the most likely binding conformation.[21] However, it is crucial to analyze other low-energy poses as well, as they may represent alternative binding modes.

Visualization and Interaction Analysis Protocol

Visual inspection of the docked poses is essential to assess their plausibility and to understand the specific molecular interactions driving the binding.[23]

Protocol 4.2.1: Visual Analysis using UCSF Chimera

  • Load Structures : Open the prepared protein PDBQT file and the docking output PDBQT file in UCSF Chimera.

  • Analyze Binding Poses :

    • Examine the top-ranked binding poses. A plausible pose should exhibit good shape complementarity with the binding pocket and engage in favorable intermolecular interactions.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and protein residues.

  • Generate 2D Interaction Diagrams : Use tools like LigPlot+ or the PDBsum server to generate 2D diagrams that clearly illustrate the interactions between the ligand and the surrounding protein residues.[24][25]

Validation and Controls

To ensure the reliability of the docking protocol, it is essential to perform validation studies.

Protocol 5.1: Re-docking of a Co-crystallized Ligand

  • Obtain a Crystal Structure with a Bound Ligand : If available for your target protein, use a PDB entry that includes a co-crystallized ligand.

  • Extract and Prepare the Ligand : Extract the co-crystallized ligand and prepare it as described in Protocol 3.2.1.

  • Perform Docking : Dock the prepared ligand back into its own binding site using the same protocol.

  • Calculate RMSD : Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[21]

Conclusion

This document provides a detailed and self-validating protocol for the molecular docking of 2-Morpholino-2-phenylacetamide with target proteins. By following these steps, researchers can generate reliable predictions of ligand binding modes and affinities, providing a solid foundation for further drug discovery and development efforts. It is imperative to remember that molecular docking is a computational model, and its predictions should always be validated through experimental assays.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Galaxy Training. (2019). Protein-ligand docking. [Link]

  • Singh, T., & Biswas, D. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 21(5), e1012032. [Link]

  • SwissDock. (n.d.). SwissDock. [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • RCSB PDB. (n.d.). Getting Started with UCSF Chimera. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. [Link]

  • EMBL-EBI. (n.d.). PDBsum. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97862, 2-Morpholino-2-phenylacetamide. [Link]

  • MGLTools. (n.d.). MGLTools. [Link]

  • RCSB PDB. (2021, December 15). Tutorial 1 – Getting Started with UCSF Chimera [Video]. YouTube. [Link]

  • ResearchGate. (2021). How to generate Autodock Grid Box? [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Expasy. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • A-Z Chemistry. (n.d.). Buy 2-(Morpholin-2-YL)-N-phenylacetamide. [Link]

  • bio.tools. (n.d.). SwissTargetPrediction. [Link]

  • RCSB PDB. (n.d.). RCSB PDB. [Link]

  • Teach Yourself E-series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]

  • Database Commons. (n.d.). PDBsum. [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Link]

  • RCSB PDB. (2021, December 15). Tutorial 2 – Menu Selections & Basic Actions [Video]. YouTube. [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W361. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylacetamide (FDB027865). [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38. [Link]

  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of cheminformatics, 7, 18. [Link]

  • Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. [Link]

  • Health Sciences Library System. (2009). PDBsum -- Protein Database Summaries. [Link]

  • Laskowski, R. A., Hutchinson, E. G., Michie, A. D., Wallace, A. C., Jones, M. L., & Thornton, J. M. (1997). PDBsum: a Web-based database of summaries and analyses of all PDB structures. Trends in biochemical sciences, 22(12), 488–490. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this valuable compound. Here, we will delve into the synthetic pathway, troubleshoot common experimental hurdles, and provide detailed protocols to ensure the success of your synthesis.

I. Introduction to the Synthesis of 2-Morpholino-2-phenylacetamide

2-Morpholino-2-phenylacetamide is a significant scaffold in medicinal chemistry, often explored for its potential biological activities. The most prevalent and accessible synthetic route involves a nucleophilic substitution reaction. This process consists of two primary stages: the synthesis of a 2-halo-2-phenylacetamide intermediate, followed by its reaction with morpholine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Aniline Aniline Step1 Step 1: Synthesis of 2-Chloro-2-phenylacetamide Aniline->Step1 Chloroacetyl Chloride Intermediate Intermediate Step1->Intermediate 2-Chloro-2-phenylacetamide Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Morpholine Morpholine Morpholine->Step2 Base, Solvent Final_Product Final_Product Step2->Final_Product 2-Morpholino-2-phenylacetamide Troubleshooting_Logic Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Is starting material left? Side_Reactions Side_Reactions Low_Yield->Side_Reactions Are there significant byproduct spots on TLC? Purification_Loss Purification_Loss Low_Yield->Purification_Loss Is the crude yield high but final yield low? Optimize_Conditions Increase reaction time/temp Use excess nucleophile Add a base Incomplete_Reaction->Optimize_Conditions Action Modify_Conditions Use milder base Lower reaction temp Ensure anhydrous conditions Side_Reactions->Modify_Conditions Action Refine_Purification Optimize recrystallization solvent Use column chromatography Use decolorizing carbon Purification_Loss->Refine_Purification Action

common side reactions in the synthesis of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable compound. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

2-Morpholino-2-phenylacetamide is a versatile scaffold in medicinal chemistry, often explored for its potential biological activities. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields, impure products, and difficult purifications. This guide will focus on the most common and practical synthetic route: the nucleophilic substitution of an α-halo amide with morpholine. We will delve into the critical parameters of this reaction, explore potential side reactions, and provide clear, actionable solutions to overcome common experimental hurdles.

Core Synthesis Pathway: Nucleophilic Substitution

The primary method for synthesizing 2-Morpholino-2-phenylacetamide involves the reaction of a 2-halo-2-phenylacetamide (typically 2-bromo-2-phenylacetamide) with morpholine. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the halide from the α-carbon of the phenylacetamide.[1][2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Morpholino-2-phenylacetamide. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.

Issue 1: Low or No Product Formation

You've set up your reaction of 2-bromo-2-phenylacetamide with morpholine, but upon workup and analysis (e.g., TLC, LC-MS), you observe a low yield of the desired product or only starting materials.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Insufficient Reaction Temperature Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. Be cautious of excessive heat, which can promote side reactions.
Poor Quality of Starting Materials The presence of impurities in 2-bromo-2-phenylacetamide or morpholine can inhibit the reaction. The α-bromo amide is susceptible to hydrolysis if exposed to moisture.Ensure the purity of your starting materials. If necessary, purify the 2-bromo-2-phenylacetamide by recrystallization. Use freshly distilled or a new bottle of morpholine.
Inappropriate Solvent The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they can solvate the cation but not the nucleophile, thus increasing its reactivity.[3]If using a non-polar or protic solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
Incorrect Stoichiometry An insufficient amount of morpholine will result in incomplete conversion of the starting material.Use a slight excess of morpholine (1.1 to 1.5 equivalents) to ensure the complete consumption of the 2-bromo-2-phenylacetamide.

Experimental Protocol: Optimizing Reaction Conditions

  • To a stirred solution of 2-bromo-2-phenylacetamide (1 equivalent) in anhydrous DMF (5-10 mL per gram of starting material), add morpholine (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • If the reaction is sluggish after 4-6 hours, consider increasing the temperature to 90-100°C.

  • Upon completion, proceed with the workup as described in the purification section.

Issue 2: Presence of Significant Impurities in the Crude Product

Your reaction has gone to completion, but the crude product shows multiple spots on TLC or significant impurities by NMR or LC-MS.

Potential Causes & Solutions

Potential Cause Explanation Suggested Solution
Formation of Elimination Byproduct Under basic conditions and with heat, an E2 elimination reaction can compete with the SN2 substitution, leading to the formation of 2-phenyl-2-en-acetamide.Use a non-nucleophilic, sterically hindered base if a base is required, or simply use a slight excess of morpholine which can also act as a base to neutralize the HBr formed. Running the reaction at a lower temperature for a longer duration can also favor substitution over elimination.
Over-alkylation of Morpholine While less common with secondary amines like morpholine, it is theoretically possible for the product to act as a nucleophile and react with another molecule of the starting material, leading to a dimeric byproduct.Use a slight excess of morpholine to ensure it is the primary nucleophile reacting with the electrophile.
Hydrolysis of the Amide If there is water present in the reaction mixture, the amide bond can be hydrolyzed, especially at elevated temperatures, to form 2-morpholino-2-phenylacetic acid.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Workflow for Minimizing Side Reactions

Caption: Workflow to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for the reaction between 2-bromo-2-phenylacetamide and morpholine?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The nitrogen atom of morpholine attacks the electrophilic α-carbon of 2-bromo-2-phenylacetamide from the backside, leading to the displacement of the bromide ion in a single, concerted step.

Q2: How can I effectively purify the crude 2-Morpholino-2-phenylacetamide?

Purification can typically be achieved through the following methods:

  • Acid-Base Extraction:

    • Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the morpholine nitrogen of the product, making it water-soluble. The unreacted starting material and non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and basify it with a suitable base (e.g., 1M NaOH) to a pH of 9-10 to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.

    • Wash the final organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is an effective purification method. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, can be used to separate the product from impurities.

  • Recrystallization: The purified product can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Q3: Are there any alternative synthetic routes to 2-Morpholino-2-phenylacetamide?

Yes, other synthetic strategies can be employed:

  • Reductive Amination: The reductive amination of phenylglyoxylic acid with morpholine in the presence of a reducing agent (e.g., sodium cyanoborohydride) would yield 2-morpholino-2-phenylacetic acid, which could then be converted to the desired amide.[5]

  • Strecker Synthesis: A variation of the Strecker synthesis could be used, starting from benzaldehyde, morpholine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the corresponding amide.[6]

Q4: What are the key safety precautions to consider during this synthesis?

  • 2-Bromo-2-phenylacetamide is a lachrymator and an irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine is a corrosive and flammable liquid. Handle it with care in a fume hood and avoid contact with skin and eyes.

  • Solvents such as DMF and DMSO have their own specific hazards and should be handled according to their safety data sheets (SDS).

Synthesis Pathway and Potential Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Reaction Pathway (SN2) cluster_side Potential Side Reactions Start_A 2-Bromo-2-phenylacetamide Product 2-Morpholino-2-phenylacetamide Start_A->Product Nucleophilic Attack Elimination Elimination (E2) Product Start_A->Elimination Base, Heat Start_B Morpholine Start_B->Product Hydrolysis Hydrolysis Product Product->Hydrolysis H2O, Heat

Caption: Main synthesis pathway and potential side reactions.

References

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of α-Haloamides. Chemical Reviews, 108(5), 1937-1987. Available at: [Link]

  • Yuze Chemical Technology. (n.d.). 2-Phenylacetamide. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide. Retrieved January 27, 2026, from [Link]

  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 205-224. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of amide by reaction of N-oxides of morpholineacetonitrile with NaH and DMF. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of an alpha-amino acid amide for use in peptide synthesis.
  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 27, 2026, from [Link]

  • Neuman, R. C., Jr. (n.d.). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved January 27, 2026, from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved January 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 25). Synthesis of Amino Acids. Retrieved January 27, 2026, from [Link]

  • CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Resolving Poor Aqueous Solubility of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Understanding the Challenge: Physicochemical Properties

Before delving into solubility enhancement strategies, it is crucial to understand the inherent physicochemical properties of 2-Morpholino-2-phenylacetamide. While experimental data is limited, we can rely on predicted values and data from structurally similar compounds to guide our approach.

Structure: 2-Morpholino-2-phenylacetamide possesses a phenylacetamide core with a morpholine ring attached to the alpha-carbon. This structure imparts both lipophilic (phenyl group) and polar (morpholine and acetamide groups) characteristics, leading to its complex solubility profile.

Predicted Physicochemical Properties:

PropertyPredicted ValueSource
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
pKa (most basic) ~7.5 - 8.5Estimated based on the pKa of morpholine (~8.4) and predicted values for similar structures.[1][2]
logP ~0.5 - 1.5Estimated from computational models.[3]
Aqueous Solubility PoorInferred from structural analogues and general characteristics of similar compounds.[3]

The presence of the basic morpholine nitrogen (predicted pKa ~7.5-8.5) is a key feature that can be exploited to enhance solubility through pH modification.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

Encountering poor solubility can be a significant roadblock in your experiments. This troubleshooting guide, presented as a flowchart, provides a systematic approach to identifying and resolving these issues.

solubility_troubleshooting start Start: Poor solubility of 2-Morpholino-2-phenylacetamide observed check_pH Is the aqueous solution buffered? start->check_pH adjust_pH Adjust pH to 2 units below the predicted pKa (e.g., pH 5.5-6.5) check_pH->adjust_pH No try_cosolvent Attempt Co-solvency check_pH->try_cosolvent Yes, but still poor solubility solubility_improves_pH Solubility Improves? adjust_pH->solubility_improves_pH solubility_improves_pH->try_cosolvent No end_success Optimized Formulation Achieved solubility_improves_pH->end_success Yes no_buffer No yes_buffer Yes cosolvent_screen Screen a panel of co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol, DMSO) at various concentrations (5-20% v/v) try_cosolvent->cosolvent_screen solubility_improves_cosolvent Solubility Improves? cosolvent_screen->solubility_improves_cosolvent try_cyclodextrin Investigate Cyclodextrin Complexation solubility_improves_cosolvent->try_cyclodextrin No solubility_improves_cosolvent->end_success Yes cyclodextrin_screen Screen cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at different molar ratios try_cyclodextrin->cyclodextrin_screen solubility_improves_cd Solubility Improves? cyclodextrin_screen->solubility_improves_cd combine_methods Consider Combination Approaches (e.g., pH adjustment + co-solvent) solubility_improves_cd->combine_methods No solubility_improves_cd->end_success Yes end_further_investigation Further investigation required. Consult formulation specialist. combine_methods->end_further_investigation

Caption: Troubleshooting flowchart for addressing poor solubility of 2-Morpholino-2-phenylacetamide.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Morpholino-2-phenylacetamide poorly soluble in neutral aqueous solutions?

A1: The molecule has a significant lipophilic character due to the phenyl ring. While the morpholine and acetamide groups are polar, their contribution is not sufficient to overcome the hydrophobicity of the phenyl group at neutral pH. The morpholine nitrogen is a weak base and is largely un-ionized at neutral pH, limiting its interaction with water molecules.

Q2: How does pH adjustment improve the solubility of this compound?

A2: The morpholine ring contains a nitrogen atom that can be protonated in acidic conditions.[2] The predicted pKa of this nitrogen is in the range of 7.5-8.5. By lowering the pH of the aqueous solution to a value at least 2 pH units below the pKa (i.e., pH < 6.5), the morpholine nitrogen becomes protonated, forming a positively charged species (the morpholinium ion). This ionized form is significantly more polar and, therefore, more soluble in water.

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a basic compound is described by the Henderson-Hasselbalch equation.[4]

ph_effect cluster_neutral Neutral pH (~7) cluster_acidic Acidic pH (< pKa - 2) neutral 2-Morpholino-2-phenylacetamide (Un-ionized, Poorly Soluble) acidic Protonated 2-Morpholino-2-phenylacetamide (Ionized, More Soluble) neutral->acidic  + H⁺ (Acidification) acidic->neutral  - H⁺ (Basification)

Caption: Effect of pH on the ionization and solubility of 2-Morpholino-2-phenylacetamide.

Q3: What are the best co-solvents to try, and at what concentrations?

A3: Co-solvents can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[5] For 2-Morpholino-2-phenylacetamide, a good starting point is to screen a panel of pharmaceutically acceptable co-solvents.

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration (v/v)Notes
Ethanol5 - 20%Generally well-tolerated.
Propylene Glycol (PG)5 - 30%A common solvent in many formulations.
Polyethylene Glycol 400 (PEG 400)10 - 40%Effective for many poorly soluble drugs.
Dimethyl Sulfoxide (DMSO)1 - 10%A powerful solvent, but use should be minimized in final formulations due to potential toxicity. Ideal for in vitro screening.

It is crucial to evaluate the solubility across a range of co-solvent concentrations to identify the optimal ratio. A combination of co-solvents can also be explored.

Q4: How can cyclodextrins enhance the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[6] They can encapsulate the hydrophobic phenyl group of 2-Morpholino-2-phenylacetamide within their cavity, forming an inclusion complex. This complex effectively shields the non-polar part of the drug from the aqueous environment, while the hydrophilic exterior of the cyclodextrin interacts with water, leading to a significant increase in overall solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a suitable cavity size for phenyl groups, but its own aqueous solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[7]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with excellent solubilizing capacity and a good safety profile.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol will help you determine the solubility of 2-Morpholino-2-phenylacetamide at different pH values.

Materials:

  • 2-Morpholino-2-phenylacetamide

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 9.

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Shaker or rotator

  • pH meter

  • Microcentrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of buffers at different pH values (e.g., 2, 3, 4, 5, 6, 7, 7.4, 8, 9).

  • Add an excess amount of 2-Morpholino-2-phenylacetamide to a known volume of each buffer in separate microcentrifuge tubes. Ensure there is undissolved solid at the bottom.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Plot the measured solubility (in mg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement Study

This protocol outlines a method to screen for effective co-solvents.

Materials:

  • 2-Morpholino-2-phenylacetamide

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC or UV-Vis spectrophotometer

  • Shaker or rotator

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 5%, 10%, 20%, 30%, 40% v/v).

  • Follow steps 2-6 from the "pH-Dependent Solubility Profiling" protocol for each co-solvent mixture.

  • Plot the solubility of 2-Morpholino-2-phenylacetamide as a function of the co-solvent concentration for each co-solvent tested.

cosolvent_workflow start Prepare Co-solvent/Buffer Mixtures add_compound Add excess 2-Morpholino-2-phenylacetamide start->add_compound equilibrate Equilibrate for 24-48h add_compound->equilibrate centrifuge_filter Centrifuge and Filter equilibrate->centrifuge_filter analyze Quantify Concentration (HPLC/UV-Vis) centrifuge_filter->analyze plot Plot Solubility vs. Co-solvent % analyze->plot

Sources

optimizing reaction conditions for the acylation of morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Core Principles of Morpholine Acylation

The acylation of morpholine is a nucleophilic acyl substitution reaction where the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The success of this reaction hinges on a delicate balance of reactant reactivity, solvent effects, and the strategic use of bases or catalysts.

Reaction Mechanism

The fundamental mechanism involves the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group to yield the N-acylmorpholine product and a byproduct (e.g., HCl or a carboxylic acid).

Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Collapse of Intermediate Morpholine Morpholine (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Morpholine->Tetrahedral_Intermediate Attacks Carbonyl Carbon Acyl_Halide Acyl Halide (Electrophile) Acyl_Halide->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate N_Acylmorpholine N-Acylmorpholine (Product) Leaving_Group Leaving Group (X⁻) Tetrahedral_Intermediate_2->N_Acylmorpholine Reforms C=O bond Tetrahedral_Intermediate_2->Leaving_Group Expels Leaving Group

Caption: General mechanism of morpholine acylation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues that may be encountered during the acylation of morpholine, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Insufficiently Reactive Acylating Agent The electrophilicity of the carbonyl carbon is too low for the morpholine to attack effectively.Switch to a more reactive acylating agent. For example, if using a carboxylic acid with a coupling agent, consider converting the acid to an acyl chloride first.
Poor Nucleophilicity of Morpholine While generally a good nucleophile, steric hindrance on the acylating agent or morpholine derivative can reduce reactivity. The presence of oxygen in the morpholine ring can slightly decrease the nucleophilicity of the nitrogen compared to piperidine.[1]Use a less sterically hindered acylating agent if possible. Consider using a catalyst to enhance the reaction rate.
Inappropriate Solvent The solvent may not adequately dissolve the reactants or may participate in side reactions.Use an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. For some reactions, polar aprotic solvents like DMF or DMSO can be beneficial.
Decomposition of Reactants or Product The acylating agent may be moisture-sensitive, or the product may be unstable under the reaction conditions.Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Analyze the stability of the product under the chosen reaction and workup conditions.
Protonation of Morpholine If a strong acid is generated as a byproduct (e.g., HCl from an acyl chloride) and no base is present, the starting morpholine will be protonated, rendering it non-nucleophilic.[2]Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid byproduct.[3]
Problem 2: Formation of Multiple Products/Side Reactions
Potential Cause Explanation Suggested Solution
Over-acylation This is less common with morpholine but can occur if the acylating agent is highly reactive and used in large excess.Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to control the reaction rate.
Side Reactions with Polyfunctional Molecules If the acylating agent or morpholine derivative has other reactive functional groups (e.g., hydroxyl groups), these may also be acylated.Protect sensitive functional groups before carrying out the acylation. For example, a hydroxyl group can be protected as a silyl ether.
Reaction with Solvent Some solvents can react with highly reactive acylating agents.Choose an inert solvent. For instance, avoid using alcohol-based solvents with acyl chlorides.
Problem 3: Difficult Product Purification
Potential Cause Explanation Suggested Solution
Product is Water Soluble N-acylmorpholine derivatives, especially those with short acyl chains, can have significant water solubility, leading to losses during aqueous workup. Morpholine amides are noted for their high water solubility.[4][5]Minimize the volume of water used during extraction. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the organic product. Consider alternative purification methods like column chromatography or distillation.
Co-elution with Starting Material or Byproducts The product and impurities may have similar polarities, making separation by chromatography challenging.Optimize the mobile phase for column chromatography. Consider derivatizing the impurity to alter its polarity before chromatography. Recrystallization may also be an effective purification technique.
Emulsion Formation During Workup The presence of both organic and aqueous soluble components can lead to the formation of stable emulsions during extraction.Add brine to the separatory funnel to help break the emulsion. Centrifugation can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the acylation of morpholine with an acyl chloride?

A1: A non-nucleophilic tertiary amine is typically the best choice. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. They act as acid scavengers, neutralizing the HCl generated during the reaction without competing with the morpholine as a nucleophile.[3] Pyridine can also be used, but it is a weaker base and can sometimes act as a nucleophilic catalyst.

Q2: Can I use an aqueous solvent for this reaction?

A2: It is generally not recommended to use aqueous solvents, especially when using water-sensitive acylating agents like acyl chlorides or anhydrides, as they will rapidly hydrolyze. However, for less reactive acylating agents, a biphasic system (e.g., Schotten-Baumann conditions) with an inorganic base like NaOH or K₂CO₃ can sometimes be employed.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3:

  • Increase the temperature: Gently heating the reaction mixture can often increase the rate. However, be cautious of potential side reactions or decomposition at higher temperatures.

  • Use a catalyst: For certain acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

  • Switch to a more reactive acylating agent: As mentioned in the troubleshooting guide, moving from a carboxylic acid/coupling agent system to an acyl chloride will dramatically increase the reaction rate.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside the starting morpholine and acylating agent. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.

Q5: Are there any safety concerns I should be aware of?

A5: Yes. Acylating agents, particularly acyl chlorides, are often corrosive, lachrymatory, and react violently with water. Morpholine itself can cause skin and eye irritation.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols

Standard Protocol for Acylation of Morpholine with an Acyl Chloride
  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas (N₂ or Ar).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add morpholine (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., DCM, THF) to make a ~0.5 M solution.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the morpholine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base and morpholine, followed by a saturated NaHCO₃ solution to remove any acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization as needed.

Experimental_Workflow Start Start: Dry Glassware Setup Reaction Setup: Morpholine + Solvent + Base under Inert Atmosphere Start->Setup Cool Cool to 0 °C Setup->Cool Add_Acyl_Chloride Slowly Add Acyl Chloride Cool->Add_Acyl_Chloride React Stir at Room Temperature (Monitor by TLC) Add_Acyl_Chloride->React Workup Aqueous Workup: Quench, Extract, Wash React->Workup Purify Dry, Concentrate, and Purify (Chromatography/Recrystallization) Workup->Purify End End: Pure N-Acylmorpholine Purify->End

Caption: A typical experimental workflow for the acylation of morpholine.

V. References

  • Gallego, A., Lavayssiere, M., Bantreil, X., Pétry, N., Pinaud, J., Giani, O., & Lamaty, F. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine. Retrieved from

  • ResearchGate. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • USDA. (2001). Morpholine - Processing. Retrieved from [Link]

  • Thieme. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641797B - Preparation method for N-acetyl morpholine. Retrieved from

  • Frontiers. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008). Morpholine derivate from secondary amine/alcohol. Retrieved from [Link]

  • R Discovery. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ACS Publications. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Retrieved from [Link]

  • Reddit. (2020). I want to acylate a secondary amine which is not so nucleophilic.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Nucleophilic Reactions of Morpholine with the Benzoyl Halides. The Presence of an Element Effect1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link]

  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Automatic procedures for the synthesis of difficult peptides.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009106486A1 - Preparation of morpholine derivatives. Retrieved from

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101293880B - Synthesizing method for preparing N-acryloyl morpholine. Retrieved from

  • Patsnap. (2019). Preparation method of N-acryloyl morpholine. Retrieved from [Link]

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degradation pathways of 2-Morpholino-2-phenylacetamide under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholino-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to troubleshoot potential degradation-related issues encountered during experimentation. As Senior Application Scientists, we combine established chemical principles with practical, field-proven experience to help you ensure the integrity of your results.

The 2-Morpholino-2-phenylacetamide structure contains two key functional groups susceptible to degradation under common experimental conditions: an amide linkage and a morpholine ring . Understanding the lability of these groups is critical for accurate data interpretation, formulation development, and storage protocol design.

Troubleshooting Guide

This section addresses specific problems you may encounter during your research.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a sample that was pure upon preparation. What could these new peaks be?

Short Answer: The most likely culprits are degradation products arising from hydrolysis of the amide bond or oxidation of the morpholine ring.

Detailed Explanation: The appearance of new, typically more polar, compounds in your chromatogram over time is a classic sign of degradation. For 2-Morpholino-2-phenylacetamide, there are two primary non-photolytic degradation pathways.

  • Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the molecule into two smaller fragments.[1][2]

    • Acid-Catalyzed Hydrolysis: Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally effective but may require heating to proceed at a significant rate.[3]

    • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon initiates the cleavage. This process also often requires elevated temperatures for N-substituted amides.[2][4][5]

    • Expected Products: Phenylacetic acid and 2-Aminomorpholine. These products will have distinctly different retention times from the parent compound, typically eluting earlier on a reversed-phase column.

  • Oxidative Degradation: The morpholine ring contains two sites prone to oxidation: the nitrogen atom and the carbon atoms adjacent to the ether oxygen (C-O-C).[6]

    • N-Oxidation: The lone pair of electrons on the morpholine nitrogen can be oxidized to form an N-oxide.

    • Ring Opening/Cleavage: More aggressive oxidation can lead to the cleavage of C-N or C-O bonds within the morpholine ring.[7][8] This can be initiated by radical species or strong oxidants. Studies on morpholine biodegradation often show ring cleavage as a primary step, initiated by monooxygenases, which suggests the ring's susceptibility to oxidative processes.[6][9][10]

    • Expected Products: A variety of products are possible, including the N-oxide derivative or ring-opened aldehydes and carboxylic acids. These are often complex to fully characterize without advanced mass spectrometry (MS/MS) techniques.

Self-Validation Check: To confirm degradation, re-analyze a freshly prepared standard solution alongside your aged sample. The absence of the extraneous peaks in the fresh standard strongly implicates degradation in the older sample.

Q2: The measured concentration of my stock solution is decreasing over time, even when stored at 4°C in the dark. Why is this happening?

Short Answer: This is likely due to slow hydrolysis caused by the pH of your solvent or buffer system.

Detailed Explanation: While storing samples cold and in the dark effectively prevents thermal and photodegradation, it does not stop chemical degradation, particularly hydrolysis. Amides are generally stable, but their stability is highly pH-dependent.[11]

  • Causality: If your stock solution is prepared in an unbuffered solvent (like pure methanol or acetonitrile) and then diluted into an aqueous buffer for your assay, the final pH is critical. Even mildly acidic (pH < 6) or alkaline (pH > 8) conditions can catalyze the slow hydrolysis of the amide bond over hours or days, leading to a quantifiable loss of the parent compound. Acetamides, in particular, can be more susceptible to hydrolysis than other amides.[4]

  • Expert Insight: We often see researchers dissolve their compounds in DMSO for long-term storage, which is generally an excellent practice as it is aprotic and non-reactive. However, the issue arises when this DMSO stock is diluted into aqueous buffers for the final experiment. If the buffer is not robust or is at a non-neutral pH, degradation can be initiated.

Troubleshooting Steps:

  • Measure the pH: Check the pH of your final solution.

  • Run a Time Course: Analyze your sample immediately after preparation (T=0) and then at subsequent time points (e.g., 2, 4, 8, 24 hours) while holding it under the same conditions as your experiment. This will reveal the rate of degradation.

  • Optimize pH: If degradation is observed, adjust the buffer pH to be as close to neutral (pH 6.5-7.5) as your experiment allows.

Q3: My experimental results are inconsistent, especially between batches prepared on different days. Could compound degradation be the cause?

Short Answer: Yes, inconsistent sample handling and storage are common sources of experimental variability and are often linked to compound degradation.

Detailed Explanation: Reproducibility is paramount in scientific research. If the integrity of your primary reagent is variable, your results will be as well.

  • Root Cause Analysis: Inconsistency often stems from subtle differences in procedure. For example:

    • Solution Age: Using a stock solution prepared last week versus one made today.

    • Temperature Fluctuations: Leaving a solution on the benchtop for an extended period versus keeping it on ice.

    • Solvent Source: Using a fresh bottle of HPLC-grade solvent versus an older bottle that may have absorbed atmospheric water or other contaminants.

  • Self-Validating Protocol: To mitigate this, implement a strict Standard Operating Procedure (SOP) for solution preparation.

    • Always use freshly prepared solutions for critical experiments.

    • If solutions must be stored, they should be aliquoted, blanketed with an inert gas (argon or nitrogen), and flash-frozen before storing at -20°C or -80°C.

    • Always include a "time-zero" or "fresh standard" control in your experiments to serve as a benchmark against which aged samples can be compared.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Morpholino-2-phenylacetamide?

The two most chemically probable degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: This pathway involves the cleavage of the amide bond. It is catalyzed by acid or base and accelerated by heat. The products are Phenylacetic Acid and 2-Aminomorpholine .

  • Oxidation: This pathway primarily targets the morpholine ring. Potential products include the N-oxide of 2-Morpholino-2-phenylacetamide from mild oxidation, or various ring-opened products under more forceful oxidative stress (e.g., exposure to peroxides or metal ions).

The following diagram illustrates these primary pathways.

G Parent 2-Morpholino-2-phenylacetamide (Parent Compound) Hydrolysis_Products Hydrolysis Products Parent->Hydrolysis_Products Hydrolysis (H+ or OH-, H2O) Oxidation_Products Oxidation Products Parent->Oxidation_Products Oxidation ([O]) PAA Phenylacetic Acid Hydrolysis_Products->PAA AM 2-Aminomorpholine Hydrolysis_Products->AM N_Oxide N-Oxide Derivative Oxidation_Products->N_Oxide Ring_Opened Ring-Opened Products Oxidation_Products->Ring_Opened

Caption: Predicted degradation pathways of 2-Morpholino-2-phenylacetamide.

Q2: How can I systematically investigate the stability of 2-Morpholino-2-phenylacetamide and identify its degradants?

A Forced Degradation Study (also known as stress testing) is the standard approach. This involves intentionally exposing the compound to harsh conditions to accelerate degradation and produce the likely degradants.[12][13] This is a critical step in pharmaceutical development for creating stability-indicating analytical methods.[14][15]

The table below summarizes typical conditions based on ICH guidelines.[16]

Stress ConditionTypical Reagent/ConditionPotential Degradation PathwayPrimary Degradants to Monitor
Acid Hydrolysis 0.1 M HCl, heat at 60-80°CAmide HydrolysisPhenylacetic Acid, 2-Aminomorpholine
Base Hydrolysis 0.1 M NaOH, heat at 60-80°CAmide HydrolysisPhenylacetic Acid, 2-Aminomorpholine
Oxidation 3% H₂O₂, room temperatureN-Oxidation, Ring CleavageN-Oxide, various ring-opened species
Thermal Dry heat, 80-100°CThermolysis (less common)Unpredictable; compare to controls
Photolytic High-intensity UV/Vis lightPhotolysisUnpredictable; requires specific controls
Q3: What is a reliable protocol for conducting a forced degradation study?

Here is a comprehensive, step-by-step protocol. The goal is to achieve 10-30% degradation of the parent compound, as this is typically sufficient to produce detectable levels of primary degradants without overly complex secondary degradation.[16]

Protocol: Forced Degradation of 2-Morpholino-2-phenylacetamide

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-Morpholino-2-phenylacetamide in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your Parent Stock .

2. Application of Stress Conditions:

  • For each condition below, set up a reaction vial. Also, prepare a Control Vial for each condition containing only the stress medium (e.g., 0.1 M HCl) without the drug, and a Time-Zero Sample by immediately neutralizing and diluting an aliquot of the stressed sample.

  • Acid Stress: Mix 1 mL of Parent Stock with 1 mL of 0.2 M HCl (final concentration: 0.5 mg/mL drug in 0.1 M HCl). Incubate at 60°C.

  • Base Stress: Mix 1 mL of Parent Stock with 1 mL of 0.2 M NaOH (final concentration: 0.5 mg/mL drug in 0.1 M NaOH). Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL of Parent Stock with 1 mL of 6% H₂O₂ (final concentration: 0.5 mg/mL drug in 3% H₂O₂). Keep at room temperature, protected from light.

  • Thermal Stress: Place a vial of the solid compound and a vial of the Parent Stock solution in an oven at 80°C.

3. Sampling and Quenching:

  • Withdraw aliquots from each vial at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reactions immediately:

    • For Acid Stress samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Base Stress samples, neutralize with an equivalent amount of 0.1 M HCl.

    • For Oxidative Stress samples, the reaction can often be stopped by dilution, but quenching with a small amount of sodium bisulfite solution can also be effective if needed.

  • Dilute all samples to a suitable final concentration for analysis (e.g., 50 µg/mL) with your mobile phase.

4. Analysis:

  • Analyze all samples (stressed, controls, and time-zero) using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (LC-MS).[12][17]

  • The PDA detector will help assess peak purity, ensuring that new peaks are not co-eluting.

  • The mass spectrometer is essential for determining the mass-to-charge ratio (m/z) of the new peaks, which provides critical information for identifying the degradation products.[18]

5. Data Interpretation:

  • Compare the chromatograms of stressed samples to the time-zero and control samples.

  • Identify the new peaks that appear under each stress condition.

  • Use the MS data to propose structures for the degradants (e.g., a peak corresponding to the mass of phenylacetic acid in the acid-stressed sample).

The following workflow diagram visualizes this entire process.

G start Prepare 1 mg/mL Stock Solution stress Expose Aliquots to Stress Conditions start->stress acid Acid (0.1M HCl, 60°C) stress->acid base Base (0.1M NaOH, 60°C) stress->base oxid Oxidative (3% H2O2, RT) stress->oxid heat Thermal (80°C) stress->heat photo Photolytic (UV/Vis Light) stress->photo sample Sample at Time Points (e.g., 2, 4, 8, 24h) acid->sample base->sample oxid->sample heat->sample photo->sample quench Quench / Neutralize Reaction sample->quench analyze Analyze via LC-MS/PDA quench->analyze interpret Identify Degradants & Determine Pathways analyze->interpret

Caption: Experimental workflow for a forced degradation study.

Q4: What are the best practices for preparing and storing solutions of 2-Morpholino-2-phenylacetamide to ensure stability?
  • Solvent Choice: For long-term storage, use a high-purity, aprotic solvent like anhydrous DMSO or ethanol. Avoid using aqueous solutions for stock preparation unless they are to be used immediately.

  • pH Control: If working in an aqueous medium, use a well-buffered solution maintained at a neutral pH (6.5-7.5). Avoid acidic or basic conditions unless required by the experiment.

  • Temperature: Store stock solutions at -20°C or, preferably, -80°C. For daily use, keep working solutions on ice or in a refrigerated autosampler.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping vials in aluminum foil to prevent potential photodegradation.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider aliquoting the stock solution into vials, purging the headspace with an inert gas like argon or nitrogen before sealing, and then freezing. This prevents oxidative degradation from atmospheric oxygen.

References
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available from: [Link]

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91, 1853-1859. Available from: [Link]

  • PubChem (n.d.). 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate (n.d.). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. Available from: [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Testing Procedure. Available from: [Link]

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 497-501. Available from: [Link]

  • Słoczyńska, K., et al. (2014). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Acta Poloniae Pharmaceutica, 71(4), 609-615. Available from: [Link]

  • Eawag (n.d.). Morpholine Degradation Pathway. Eawag-BBD. Available from: [Link]

  • FooDB (2015). Showing Compound 2-Phenylacetamide (FDB027865). Available from: [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. Available from: [Link]

  • Google Patents (n.d.). CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof.
  • ResearchGate (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

  • Pawar, S. V., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]

  • American Chemical Society (2024). Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based Copolymers. ACS Applied Polymer Materials. Available from: [Link]

  • Chemspace (n.d.). Buy 2-(Morpholin-2-YL)-N-phenylacetamide. Available from: [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry, 50, 33-43. Available from: [Link]

  • ResearchGate (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available from: [Link]

  • Peraman, R., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-294. Available from: [Link]

  • Hungarian Journal of Industry and Chemistry (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Available from: [Link]

  • Chromatography Online (2024). LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. Available from: [Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of Industrial Microbiology & Biotechnology, 22(4-5), 415-421. Available from: [Link]

  • PubChem (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • Asian Journal of Research in Chemistry (2019). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • Alsante, K. M., et al. (2014). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 19(10), 15845-15878. Available from: [Link]

  • Yuze Chemical Technology (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Available from: [Link]

  • Wikipedia (n.d.). Morpholine. Wikimedia Foundation. Available from: [Link]

  • Master Organic Chemistry (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • OChem AcadeME (2019). mechanism of amide hydrolysis. YouTube. Available from: [Link]

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overcoming challenges in the purification of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Morpholino-2-phenylacetamide

Welcome to the technical support guide for 2-Morpholino-2-phenylacetamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable chemical intermediate. The following troubleshooting guides and FAQs synthesize established analytical principles with practical, field-proven insights to help you overcome common challenges and achieve high purity in your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and analysis of 2-Morpholino-2-phenylacetamide.

Q1: What are the most common impurities found in crude 2-Morpholino-2-phenylacetamide?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Common synthesis pathways involve the reaction of a morpholine derivative with a phenylacetamide precursor, such as 2-chloro-N-phenylacetamide or phenylacetyl chloride.[1] Consequently, typical impurities may include:

  • Unreacted Starting Materials: Residual morpholine, phenylacetic acid, or other precursors.[2]

  • Reaction Byproducts: Side-products from the amidation reaction or hydrolysis of the amide bond back to the corresponding carboxylic acid.

  • Isomeric Impurities: Structurally similar compounds formed during synthesis.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up that were not completely removed.[2]

Q2: What are the primary laboratory-scale methods for purifying this compound?

The two most effective and widely used methods for the purification of 2-Morpholino-2-phenylacetamide and related compounds are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for removing minor impurities and achieving high-purity crystalline material, provided a suitable solvent system can be identified. It is cost-effective and scalable.

  • Flash Column Chromatography: When recrystallization fails to remove closely related impurities or if the product is an oil, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase, offering high resolution.

Q3: How can I definitively assess the purity of my final product?

A multi-faceted approach is essential for accurate purity assessment. No single technique provides a complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, allowing you to determine the percentage of your desired compound and detect minor impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound and identifying any residual starting materials or byproducts with distinct spectral signatures.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help in the identification of unknown impurities.[2]

  • Melting Point Analysis: A sharp melting point range that is consistent with a reference standard is a strong indicator of high purity.

Q4: What are the key physical properties of 2-Morpholino-2-phenylacetamide relevant to its purification?

Understanding the physicochemical properties is fundamental to designing an effective purification strategy.

PropertyValueSourceSignificance for Purification
Molecular Formula C₁₂H₁₆N₂O₂[3]Confirms the elemental composition and molecular weight.
Molecular Weight 220.27 g/mol [3]Used in all stoichiometric calculations and for MS verification.
Polarity (XlogP) 0.5 (Predicted)[4]Indicates moderate polarity, guiding solvent selection for both recrystallization and chromatography.
Solubility Soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. Slightly soluble in cold water.[5][6][5][6]Critical for selecting an appropriate recrystallization solvent or chromatography mobile phase.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

Problem: Low Yield After Recrystallization

Q: I've successfully recrystallized my 2-Morpholino-2-phenylacetamide, but my final yield is disappointingly low. What are the likely causes and how can I improve it?

A: Low recovery from recrystallization is a common issue that can almost always be traced back to solvent selection and technique. The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at high temperatures.

Causality & Solutions:

  • Incorrect Solvent Choice: If the compound is too soluble in the chosen solvent even at cold temperatures, a significant portion will remain in the mother liquor upon cooling.

    • Solution: Conduct a systematic solvent screen. Test solubility in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, and water/ethanol mixtures). The goal is to find a solvent where the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved, even after cooling, thus reducing the yield.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

  • Premature Crystallization: If the solution cools too quickly during filtration (e.g., to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated filter funnel and flask for hot filtration. Work quickly to minimize cooling. If a significant amount of product crystallizes, you can redissolve it with a small amount of hot solvent and pass it through the filter.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization will result in a lower yield.

    • Solution: After the initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes. For even better recovery, storing it in a refrigerator (2-8°C) for several hours or overnight can be beneficial.

Problem: Product Oiling Out or Failing to Crystallize

Q: During my attempt at recrystallization, my product separated as an oil instead of forming crystals. How can I induce crystallization?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.

Causality & Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of the mixture, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step. A quick filtration through a plug of silica gel with a suitable solvent can remove baseline impurities before attempting recrystallization.

  • Inappropriate Solvent System: The boiling point of your solvent may be too high, or the polarity may not be optimal.

    • Solution A (Change Solvent): Switch to a solvent with a lower boiling point.

    • Solution B (Use a Co-solvent): If your compound is an oil in a non-polar solvent, you can try slowly adding a polar "anti-solvent" (in which the compound is insoluble) dropwise until persistent turbidity is observed. Then, heat slightly to clarify and allow to cool slowly. A common example is an ethyl acetate/hexane system.

  • Lack of Nucleation Sites: Spontaneous crystallization requires the formation of a "seed" crystal, which can be kinetically slow.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.

    • Solution B (Seeding): If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Problem: Persistent Impurities After Recrystallization

Q: My HPLC and NMR data show that starting materials are still present even after multiple recrystallizations. What should I do?

A: Recrystallization is highly effective at removing impurities with very different solubility profiles but can be inefficient for separating compounds with similar structures and polarities.

Causality & Solutions:

  • Similar Solubility Profiles: If an impurity has a solubility profile very similar to your target compound, it will co-crystallize, making purification by this method difficult.

    • Solution: Switch to an orthogonal purification method. Flash column chromatography is the ideal next step as it separates based on a different principle (adsorption) rather than solubility.

Workflow for Method Development:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to find a suitable mobile phase. Screen solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that gives your product an Rf value of ~0.3-0.4 and good separation from the impurity.

  • Column Chromatography: Pack a column with silica gel and run the purification using the optimized mobile phase. Collect fractions and analyze them by TLC or HPLC to identify the pure product.

Problem: Final Product is Discolored

Q: My isolated 2-Morpholino-2-phenylacetamide is yellow or tan instead of white. How can I remove the color?

A: Color is typically due to trace amounts of highly conjugated or oxidized impurities. These are often present in very small quantities but are highly visible.

Causality & Solutions:

  • Oxidized Byproducts: Minor side reactions can create colored impurities.

    • Solution (Activated Carbon): During recrystallization, after the crude product is fully dissolved in the hot solvent, add a very small amount of activated carbon (charcoal) – typically 1-2% by weight. Swirl the hot solution for a few minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a pad of Celite® (to remove the fine carbon particles) and then allow the filtrate to cool and crystallize. Caution: Using too much carbon can lead to significant product loss.

Section 3: Standard Operating Protocols

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a step-by-step method for the effective purification of 2-Morpholino-2-phenylacetamide via recrystallization.

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is sparingly soluble, heat the test tube. If the material dissolves completely upon heating and reappears as a solid upon cooling, you have found a good candidate solvent.

  • Dissolution: Place the bulk of the crude material in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) and stirring. Add just enough hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Pre-heat a filter funnel and a receiving flask. If carbon was used, place a small plug of Celite® in the funnel. Quickly filter the hot solution to remove any insoluble impurities (or carbon).

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

  • Verification: Assess the purity of the final product using HPLC, NMR, and melting point analysis.

Section 4: Visual Workflows

Visual diagrams can help guide your decision-making process during purification.

G cluster_start Initial State cluster_analysis Analysis & Decision cluster_purification Purification Pathways cluster_end Final Product start Crude Product (Post-Workup) analysis Purity Assessment (TLC, HPLC, NMR) start->analysis decision Purity > 95% & Crystalline? analysis->decision recryst Recrystallization (Protocol 1) decision->recryst Yes chrom Column Chromatography decision->chrom No (Oily or high impurity load) final_analysis Final Purity Verification (HPLC > 99%) recryst->final_analysis chrom->final_analysis product Pure Crystalline Product final_analysis->product

Caption: Purification workflow for 2-Morpholino-2-phenylacetamide.

Troubleshooting cluster_yield Yield Issues cluster_physical Physical Form Issues cluster_purity Purity Issues start Problem Encountered During Purification low_yield Low Yield After Recrystallization start->low_yield oiling_out Product Oiled Out / Won't Crystallize start->oiling_out persistent_impurity Persistent Impurities Post-Recrystallization start->persistent_impurity discoloration Product is Discolored start->discoloration solution_yield 1. Re-evaluate solvent choice. 2. Use minimum hot solvent. 3. Ensure complete cooling. low_yield->solution_yield solution_physical 1. Use co-solvent system. 2. Scratch flask or seed. 3. Pre-purify via silica plug. oiling_out->solution_physical solution_purity Switch to Column Chromatography. persistent_impurity->solution_purity solution_color Treat with Activated Carbon during recrystallization. discoloration->solution_color

Caption: Troubleshooting decision guide for common purification problems.

References

  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]

  • LookChem. (n.d.). The Science Behind 2-Phenylacetamide: Properties, Synthesis, and Industrial Significance. Retrieved from [Link]

  • Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Morpholino-2-phenylacetamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019060862A1 - Processes for preparing phosphorodiamidate morpholino oligomers via fast-flow synthesis.
  • FooDB. (2011). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved from [Link]

  • Problemy Kryminalistyki. (n.d.). Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Retrieved from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-morpholino-2-phenylacetamide (C12H16N2O2). Retrieved from [Link]

  • ResearchGate. (n.d.). N-[4-(Morpholinodiazenyl)phenyl]acetamide. Retrieved from [Link]

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Technical Support Center: Addressing Stability Issues of 2-Morpholino-2-phenylacetamide in Long-Term Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Morpholino-2-phenylacetamide. Recognizing the critical importance of compound integrity in experimental and developmental workflows, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during long-term storage. The guidance herein is grounded in established chemical principles and authoritative regulatory standards to ensure scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Morpholino-2-phenylacetamide.

Q1: What are the primary factors that can affect the stability of 2-Morpholino-2-phenylacetamide during long-term storage?

A1: The stability of 2-Morpholino-2-phenylacetamide can be influenced by several factors, including temperature, humidity, light exposure, and the presence of acids, bases, or oxidizing agents.[1][2] These factors can potentially lead to hydrolytic, oxidative, and photolytic degradation.

Q2: What are the visible signs of degradation I should look for in my stored samples?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellowish or brownish tint), a change in physical state (e.g., from a crystalline solid to a more amorphous or discolored powder), or the emission of any unusual odors. However, it is crucial to note that significant degradation can occur without any visible changes.[3]

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, 2-Morpholino-2-phenylacetamide should be stored in a well-sealed, airtight container, protected from light, in a cool, dry, and well-ventilated place.[1][2][3][4] Specific temperature recommendations are provided in the table below.

Q4: Can I store solutions of 2-Morpholino-2-phenylacetamide?

A4: Storing 2-Morpholino-2-phenylacetamide in solution is generally not recommended for long-term periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solutions must be prepared, they should be made fresh whenever possible. For short-term storage, use a well-validated, anhydrous, and inert solvent, and store at a low temperature.

Section 2: Troubleshooting Guide for Stability Issues

This guide provides a structured approach to identifying and resolving common stability problems.

Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stored Sample

Possible Cause 1: Hydrolytic Degradation

  • Causality: The amide bond in 2-Morpholino-2-phenylacetamide is susceptible to hydrolysis, especially in the presence of moisture, or acidic or basic microenvironments.[5][6][7] This cleavage would result in the formation of 2-morpholino-2-phenylacetic acid and ammonia.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound was stored in a desiccated and tightly sealed container to minimize exposure to humidity.

    • pH Check: If the compound was in contact with any excipients or stored in a non-inert container, consider the possibility of acidic or basic contamination.

    • LC-MS Analysis: Use a high-resolution mass spectrometer to determine the mass of the unexpected peaks. Look for masses corresponding to the potential hydrolytic degradation products.

    • Co-injection: If a standard of 2-morpholino-2-phenylacetic acid is available, perform a co-injection with the degraded sample to confirm the identity of the peak.

Possible Cause 2: Oxidative Degradation

  • Causality: The phenyl and morpholine moieties can be susceptible to oxidation.[8][9][10] Oxidation of the morpholine ring can lead to ring-opening or the formation of N-oxides.[11][12] The phenyl ring can be hydroxylated.[8][9]

  • Troubleshooting Steps:

    • Review Storage Atmosphere: Confirm that the compound was stored under an inert atmosphere (e.g., nitrogen or argon) if it is known to be sensitive to oxidation.

    • Check for Peroxides: If the compound was dissolved in a solvent for storage, ensure the solvent was peroxide-free.

    • LC-MS/MS Analysis: Characterize the fragmentation patterns of the new peaks to identify potential oxidative modifications, such as the addition of one or more oxygen atoms.

Possible Cause 3: Photodegradation

  • Causality: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[13]

  • Troubleshooting Steps:

    • Confirm Light Protection: Ensure the compound was stored in an amber vial or other light-protecting container.

    • Forced Photodegradation Study: Expose a fresh sample of the compound to controlled UV and visible light conditions as per ICH Q1B guidelines to see if the same degradation products are formed.[13]

Section 3: Recommended Protocols for Stability Assessment

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[14][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

1. Acid Hydrolysis:

  • Dissolve 2-Morpholino-2-phenylacetamide in a suitable solvent at a concentration of approximately 1 mg/mL.[15]
  • Add an equal volume of 0.1 M HCl.
  • Heat the solution at 60°C and sample at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent at 1 mg/mL.
  • Add an equal volume of 0.1 M NaOH.
  • Maintain at room temperature and sample at regular intervals.
  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent at 1 mg/mL.
  • Add an equal volume of 3% hydrogen peroxide.
  • Keep the solution at room temperature and protected from light, sampling at regular intervals.

4. Thermal Degradation:

  • Place the solid compound in a stability chamber at an elevated temperature (e.g., 70°C) and controlled humidity.
  • Sample at regular intervals and dissolve in a suitable solvent for analysis.

5. Photodegradation:

  • Expose the solid compound and a solution of the compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[13]
  • A control sample should be protected from light.
  • Analyze the samples after exposure.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV/MS Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

1. Method Development:

  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar degradation products.
  • Detection: UV detection at a wavelength where the compound has significant absorbance. Mass spectrometry (MS) should be used in parallel to identify and characterize degradation products.
  • Optimization: The gradient, flow rate, and column temperature should be optimized to achieve baseline separation of the parent peak from all degradation peaks.

2. Method Validation (as per ICH Q2(R1)): [4][16][17][18][19]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the samples from the forced degradation studies.
  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
  • Accuracy: Determine the closeness of the test results obtained by the method to the true value.
  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.
  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Section 4: Data Presentation and Visualization

Table 1: Recommended Long-Term Storage Conditions
ParameterConditionRationale
Temperature2-8°C (Refrigerated)To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions.
-20°C (Frozen)For extended long-term storage, further reducing the rate of chemical degradation.
Humidity<40% Relative HumidityTo prevent moisture uptake, which can initiate or accelerate hydrolytic degradation.[1]
LightProtected from lightTo prevent photolytic degradation.[1][2]
AtmosphereInert gas (e.g., Argon, Nitrogen)To minimize oxidative degradation, especially for highly sensitive materials.
ContainerTightly sealed, amber glass vialTo provide a physical barrier against moisture and light.
Diagram 1: Potential Degradation Pathways of 2-Morpholino-2-phenylacetamide

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent 2-Morpholino-2-phenylacetamide Hydrolysis_Product_1 2-Morpholino-2-phenylacetic Acid Parent->Hydrolysis_Product_1 H₂O / H⁺ or OH⁻ Hydrolysis_Product_2 Ammonia Parent->Hydrolysis_Product_2 H₂O / H⁺ or OH⁻ Parent_Ox 2-Morpholino-2-phenylacetamide Oxidation_Product_1 N-Oxide Derivative Parent_Ox->Oxidation_Product_1 [O] Oxidation_Product_2 Ring-Opened Products Parent_Ox->Oxidation_Product_2 [O] Oxidation_Product_3 Hydroxylated Phenyl Derivative Parent_Ox->Oxidation_Product_3 [O]

Caption: Inferred degradation pathways of 2-Morpholino-2-phenylacetamide.

Diagram 2: Experimental Workflow for Stability Assessment

StabilityWorkflow Start Start: Stored Sample with Suspected Degradation Visual Visual Inspection (Color, Physical State) Start->Visual HPLC Initial HPLC-UV/MS Screening Visual->HPLC Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) HPLC->Forced_Deg If degradation is observed Method_Dev Stability-Indicating HPLC Method Development & Validation HPLC->Method_Dev If degradation is observed Forced_Deg->Method_Dev Char Characterization of Degradants (MS/MS, NMR) Method_Dev->Char Report Generate Stability Report & Implement Corrective Actions Char->Report

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Morpholino-2-phenylacetamide for Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Morpholino-2-phenylacetamide. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to help you overcome challenges related to the bioavailability of this compound in your animal studies. Poor aqueous solubility is a common hurdle for many promising drug candidates, and this resource is designed to provide you with the expertise and practical steps to enhance the systemic exposure of 2-Morpholino-2-phenylacetamide.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low oral bioavailability of 2-Morpholino-2-phenylacetamide?

Q2: What are the first steps I should take to improve the bioavailability of 2-Morpholino-2-phenylacetamide?

A2: The initial step is to characterize the physicochemical properties of your compound, specifically its aqueous solubility and partition coefficient (logP). This will help you classify it according to the Biopharmaceutics Classification System (BCS) and select an appropriate formulation strategy.[3] For a likely poorly soluble compound, simple formulation approaches such as using co-solvents or creating a suspension with particle size reduction are good starting points for early-stage animal studies.[4]

Q3: Are there any safety concerns I should be aware of when formulating 2-Morpholino-2-phenylacetamide?

A3: According to its Globally Harmonized System (GHS) classification, 2-Morpholino-2-phenylacetamide is harmful if swallowed and causes serious eye irritation.[5] When handling the compound, especially during formulation preparation, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Part 2: Troubleshooting Guides & Formulation Protocols

This section provides detailed protocols and troubleshooting advice for common formulation strategies to enhance the bioavailability of poorly soluble drugs like 2-Morpholino-2-phenylacetamide.

Particle Size Reduction: Micronization and Nanonization

Scientific Rationale: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to an increased dissolution rate according to the Noyes-Whitney equation.[4][6] This is a robust strategy for compounds whose absorption is limited by their dissolution rate.

Experimental Protocol: Wet-Milling for Nanosuspension Preparation

  • Preparation of the Milling Slurry:

    • Disperse 1% (w/v) of 2-Morpholino-2-phenylacetamide in a 0.5% (w/v) aqueous solution of a stabilizer (e.g., Poloxamer 188 or Tween 80).

    • The stabilizer is crucial to prevent particle agglomeration.

  • Milling Process:

    • Transfer the slurry to a bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.1-0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for 2-4 hours. Monitor the temperature to avoid thermal degradation of the compound.

  • Particle Size Analysis:

    • Periodically take samples and measure the particle size using dynamic light scattering (DLS) or laser diffraction.

    • The target particle size is typically in the range of 200-500 nm for a nanosuspension.[4]

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling beads.

    • The resulting nanosuspension can be used directly for oral gavage in animal studies.

Troubleshooting:

IssuePossible CauseSolution
Particle aggregation after milling Insufficient stabilizer concentration or inappropriate stabilizer.Increase the stabilizer concentration or screen different stabilizers (e.g., HPMC, PVA).
Crystal growth during storage Ostwald ripening.Add a second stabilizer or convert the nanosuspension to a solid form (e.g., by freeze-drying) to improve long-term stability.[7]
Inconsistent particle size Inefficient milling process.Optimize milling parameters (bead size, milling speed, and time).
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Scientific Rationale: Lipid-based formulations can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract, thereby bypassing the dissolution step.[8] They can also facilitate lymphatic absorption, which avoids first-pass metabolism in the liver.

Experimental Protocol: Preparation of a SEDDS Formulation

  • Excipient Screening:

    • Determine the solubility of 2-Morpholino-2-phenylacetamide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).

  • Formulation Development:

    • Based on the solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare different ratios of these components and visually observe their self-emulsification properties upon gentle agitation in water.

    • A good SEDDS formulation will form a clear or slightly bluish-white microemulsion.

  • Drug Loading:

    • Dissolve the desired amount of 2-Morpholino-2-phenylacetamide in the optimized SEDDS formulation. Gentle heating may be required to facilitate dissolution.

  • Characterization:

    • Determine the droplet size of the resulting microemulsion using DLS.

    • Assess the stability of the formulation upon dilution in simulated gastric and intestinal fluids.

Troubleshooting:

IssuePossible CauseSolution
Drug precipitation upon dilution The formulation cannot maintain the drug in a solubilized state.Increase the surfactant/co-surfactant to oil ratio. Add a polymeric precipitation inhibitor (e.g., HPMC).
Poor emulsification (milky appearance) The ratio of components is not optimal.Adjust the ratio of oil, surfactant, and co-surfactant. Construct a ternary phase diagram to identify the optimal self-emulsifying region.
Phase separation of the formulation Immiscibility of components.Screen for a more suitable combination of oil, surfactant, and co-surfactant.
Amorphous Solid Dispersions (ASDs)

Scientific Rationale: Converting a crystalline drug to its amorphous state can significantly increase its aqueous solubility and dissolution rate.[9] Amorphous solid dispersions stabilize the amorphous form of the drug in a polymer matrix.

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Polymer Selection:

    • Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent Selection:

    • Find a common solvent that dissolves both 2-Morpholino-2-phenylacetamide and the selected polymer (e.g., methanol, ethanol, or a mixture).

  • Preparation of the Solution:

    • Dissolve the drug and polymer in the solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying it in a vacuum oven.

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

    • Perform in vitro dissolution studies to compare the dissolution rate of the ASD with the crystalline drug.

Troubleshooting:

IssuePossible CauseSolution
Drug recrystallization during storage The polymer is not effectively stabilizing the amorphous drug.Increase the drug-to-polymer ratio. Select a polymer with a higher glass transition temperature (Tg). Store the ASD under controlled humidity and temperature.
Incomplete amorphization The solvent evaporation process was too slow, allowing for crystallization.Use a faster evaporation method like spray drying.
Low dissolution enhancement The polymer is not releasing the drug effectively.Choose a more water-soluble polymer. Optimize the drug-to-polymer ratio.

Part 3: Visualization & Data Presentation

Decision Tree for Formulation Strategy Selection

This diagram illustrates a logical workflow for selecting an appropriate bioavailability enhancement strategy for a poorly soluble compound like 2-Morpholino-2-phenylacetamide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Characterize Physicochemical Properties (Solubility, Permeability) bcs_class Determine BCS Classification start->bcs_class bcs2 BCS Class II (Low Solubility, High Permeability) bcs_class->bcs2 Poorly Soluble bcs4 BCS Class IV (Low Solubility, Low Permeability) bcs_class->bcs4 Poorly Soluble & Permeable dissolution_limited Focus on Dissolution Enhancement bcs2->dissolution_limited permeability_issue Address Both Solubility and Permeability bcs4->permeability_issue formulation1 Particle Size Reduction (Micronization/Nanonization) dissolution_limited->formulation1 formulation2 Amorphous Solid Dispersions dissolution_limited->formulation2 formulation3 Lipid-Based Formulations (SEDDS) permeability_issue->formulation3 formulation4 Complexation (e.g., with Cyclodextrins) permeability_issue->formulation4

Caption: Formulation strategy selection workflow.

Experimental Workflow for Animal Bioavailability Study

This diagram outlines the key steps in conducting an animal study to evaluate the bioavailability of different formulations of 2-Morpholino-2-phenylacetamide.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Animal Acclimatization & Fasting dosing Dose Administration (Oral Gavage) start->dosing group1 Group 1: Control (Suspension) dosing->group1 group2 Group 2: Formulation A (e.g., Nanosuspension) dosing->group2 group3 Group 3: Formulation B (e.g., SEDDS) dosing->group3 group4 Group 4: Intravenous (for Absolute BA) dosing->group4 sampling Serial Blood Sampling group1->sampling group2->sampling group3->sampling group4->sampling analysis Plasma Sample Processing & Bioanalysis (e.g., LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_calc end Determine Relative & Absolute Bioavailability pk_calc->end

Caption: Animal bioavailability study workflow.

Hypothetical Pharmacokinetic Data

This table presents a hypothetical comparison of pharmacokinetic parameters for different formulations of 2-Morpholino-2-phenylacetamide in rats, illustrating the potential improvements with advanced formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 120100 (Reference)
Nanosuspension 10450 ± 901.01800 ± 350300
SEDDS 10700 ± 1500.52400 ± 480400

Data are presented as mean ± standard deviation.

References

  • Vertex AI Search. (n.d.). Buy 2-(Morpholin-2-YL)-N-phenylacetamide.
  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide. Retrieved January 27, 2026, from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Phenylacetamide (FDB027865). Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2025, August 6). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • PubMed. (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (1999). Factors Influencing the Bioavailability of Peroral Formulations of Drugs for Dogs. Retrieved January 27, 2026, from [Link]

  • The Science Behind 2-Phenylacetamide. (n.d.). Properties, Synthesis, and Industrial Significance. Retrieved January 27, 2026, from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved January 27, 2026, from [Link]

  • Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved January 27, 2026, from [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved January 27, 2026, from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 27, 2026, from [Link]

  • Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of 2-Morpholino-2-phenylacetamide and Existing Anticonvulsant Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the novel compound 2-Morpholino-2-phenylacetamide and its analogues with established anticonvulsant drugs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data to evaluate the potential efficacy of this emerging chemical class.

Introduction: The Unmet Need in Epilepsy Treatment

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients suffer from refractory epilepsy, and many experience dose-limiting side effects. This therapeutic gap drives the continued search for novel anticonvulsants with improved efficacy and safety profiles. The phenylacetamide scaffold has emerged as a promising area of investigation, with various derivatives demonstrating anticonvulsant properties in preclinical studies. This guide focuses on 2-Morpholino-2-phenylacetamide, a representative of this class, and evaluates its potential by comparing it with current standards of care.

The Landscape of Anticonvulsant Mechanisms

Existing anticonvulsant drugs operate through a variety of mechanisms to suppress neuronal hyperexcitability.[1] A fundamental understanding of these pathways is crucial for contextualizing the potential action of novel compounds. Broadly, these mechanisms can be categorized as:

  • Modulation of Voltage-Gated Ion Channels: Many established AEDs, such as phenytoin and carbamazepine, exert their effects by blocking voltage-gated sodium channels, which are critical for the propagation of action potentials.[2] Others, like ethosuximide, target voltage-gated calcium channels.[2]

  • Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Drugs like phenobarbital and benzodiazepines enhance GABAergic neurotransmission by acting on GABA-A receptors.[2]

  • Attenuation of Glutamatergic Excitation: Glutamate is the principal excitatory neurotransmitter. Some newer AEDs target glutamate receptors to dampen excitatory signaling.[2]

  • Novel Mechanisms: Levetiracetam, a widely used AED, is believed to act by binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.

The diverse mechanisms of action among existing AEDs underscore the multifaceted nature of epilepsy and the potential for novel compounds to offer alternative or complementary therapeutic strategies.

The Phenylacetamide Class: Structure-Activity Insights

The anticonvulsant potential of phenylacetamide derivatives has been explored in various studies.[3][4] The general structure consists of a phenyl group and an acetamide moiety, with substitutions at various positions influencing activity. Structure-activity relationship (SAR) studies have revealed several key features for anticonvulsant efficacy within this class:

  • The amide group is often crucial for activity.

  • Substitution on the phenyl ring can significantly modulate potency and the spectrum of activity.

  • The nature of the substituent at the 2-position of the acetamide is a key determinant of the pharmacological profile.

The introduction of a morpholino group at the 2-position, as in 2-Morpholino-2-phenylacetamide, represents a specific modification within this chemical space. The morpholine ring may influence physicochemical properties such as solubility and brain penetration, as well as receptor binding characteristics.

cluster_0 General Phenylacetamide Scaffold cluster_1 Key Structural Features for Anticonvulsant Activity Scaffold Phenyl-CH(R1)-C(=O)NHR2 Phenyl Phenyl Ring (Substitutions modulate potency) Alpha Alpha-Substituent (R1) (e.g., Morpholino group) Amide Amide Moiety (NHR2) (Often essential for activity)

Caption: Key structural elements of the phenylacetamide scaffold influencing anticonvulsant activity.

Comparative Efficacy in Preclinical Models

The efficacy of potential anticonvulsants is primarily assessed using standardized rodent models. The two most widely used are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[5]

The following table compares the reported efficacy of this analog with that of several established anticonvulsant drugs in the mouse MES and scPTZ models. Efficacy is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

DrugMES ED50 (mg/kg, i.p., mouse)scPTZ ED50 (mg/kg, i.p., mouse)Primary Mechanism of Action
N-(3-chlorophenyl)-2-morpholino-acetamide 100-300[6]Not ReportedPutative (likely ion channel modulation)
Phenytoin9.5[7]InactiveSodium Channel Blocker
Carbamazepine~12-20[8]InactiveSodium Channel Blocker
Valproic Acid261.2[6]159.7[6]Multiple (GABA enhancement, ion channel modulation)
Phenobarbital16.3[6]12.7[6]GABA-A Receptor Modulator
EthosuximideInactive~130T-type Calcium Channel Blocker
LevetiracetamInactiveInactiveSV2A Ligand

Note: ED50 values can vary between studies and animal strains. The data presented are representative values from the cited literature.

The activity of the morpholino-acetamide analog in the MES test suggests a potential efficacy against generalized tonic-clonic seizures, similar to phenytoin and carbamazepine. The lack of reported activity in the scPTZ test may indicate a narrower spectrum of action compared to broad-spectrum agents like valproic acid and phenobarbital.

Experimental Protocols for Anticonvulsant Screening

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following are detailed methodologies for the MES and scPTZ tests.

Maximal Electroshock (MES) Test

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

  • Pre-treatment Time: A specific pre-treatment time is allowed to elapse to ensure peak brain concentration of the compound (typically 30-60 minutes for i.p. administration).

  • Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of this endpoint.

  • Dose-Response: The test is repeated with graded doses of the compound to determine the ED50.

Start Animal Acclimatization Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Wait Pre-treatment Interval Drug_Admin->Wait Stimulation Apply Suprathreshold Electrical Stimulus Wait->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Seizure Protection? Observation->Endpoint Protected Record as Protected Endpoint->Protected Yes Not_Protected Record as Not Protected Endpoint->Not_Protected No End Calculate ED50 Protected->End Not_Protected->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against absence seizures.

Methodology:

  • Animal Preparation: Similar to the MES test, adult male mice are used. The test compound or vehicle is administered.

  • Pre-treatment Time: A suitable pre-treatment interval is observed.

  • Chemoconvulsant Administration: A dose of pentylenetetrazole known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation Period: The animals are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Dose-Response: The ED50 is determined by testing a range of doses of the compound.

Start Animal Acclimatization Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Wait Pre-treatment Interval Drug_Admin->Wait scPTZ_Admin Subcutaneous Injection of PTZ Wait->scPTZ_Admin Observation Observe for Clonic Seizures (30 min) scPTZ_Admin->Observation Endpoint Seizure Protection? Observation->Endpoint Protected Record as Protected Endpoint->Protected Yes Not_Protected Record as Not Protected Endpoint->Not_Protected No End Calculate ED50 Protected->End Not_Protected->End

Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.

Conclusion and Future Directions

The available preclinical data on an analog of 2-Morpholino-2-phenylacetamide suggests that this chemical class holds promise as a source of novel anticonvulsant agents, particularly for the treatment of generalized tonic-clonic seizures. The activity observed in the MES test is a strong indicator of potential efficacy. However, a comprehensive evaluation of 2-Morpholino-2-phenylacetamide itself is warranted to confirm these initial findings and to fully characterize its pharmacological profile.

Future research should focus on:

  • Direct preclinical evaluation of 2-Morpholino-2-phenylacetamide in both the MES and scPTZ models to determine its ED50 and spectrum of activity.

  • Mechanism of action studies to elucidate the molecular targets of this compound class. Given the activity in the MES test, investigation into effects on voltage-gated sodium channels would be a logical starting point.

  • Pharmacokinetic and toxicity studies to assess the drug-like properties and safety profile of 2-Morpholino-2-phenylacetamide and its analogs.

  • Further exploration of the structure-activity relationship by synthesizing and testing additional derivatives to optimize potency and selectivity.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82. [Link]

  • Swinyard, E. A., Woodhead, J. H., White, H. S., & Franklin, M. R. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic Drugs (pp. 85-102). Raven Press. [Link]

  • Kamiński, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 64, 355-363. [Link]

  • NINDS Epilepsy Therapy Screening Program (ETSP). (n.d.). Retrieved from [Link]

  • PANAChE Database. (n.d.). National Institute of Neurological Disorders and Stroke. Retrieved from [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 167, 107750. [Link]

  • Rogawski, M. A. (2006). Mechanisms of action of antiepileptic drugs. Epilepsy Currents, 6(1), 1-5. [Link]

  • Abdulfatai, U., Uzairu, A., & Uba, S. (2016). Quantitative structure activity relationship study of anticonvulsant activity of α_substituted acetamido-N-benzylacetamide derivatives. Cogent Chemistry, 2(1), 1166538. [Link]

  • Usman, A., Adamu, U., & Sani, U. (2015). Investigation of some acetamido-N-benzylacetamide derivatives as potent anti-convulsant inhibitors. Scholars Research Library, 7(10), 1-11. [Link]

  • Anticonvulsant. (2023, December 29). In Wikipedia. [Link]

  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330. [Link]

  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181. [Link]

  • White, H. S., et al. (1995). Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats. Epilepsia, 36(3), 312-322. [Link]

  • Luszczki, J. J., et al. (2007). Anticonvulsant activity of conventional antiepileptic drugs unaltered by vinpocetine in mouse model of epilepsy. Pharmacological Reports, 59(6), 682-688. [Link]

  • White, H. S., et al. (1992). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)benzamide and prototype antiepileptic drugs in mice and rats. Epilepsia, 33(4), 764-772. [Link]

  • Czuczwar, S. J., et al. (2021). Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice. Pharmaceuticals, 14(12), 1251. [Link]

Sources

A Comparative Guide to the Validation of a Quantitative HPLC Method for 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for 2-Morpholino-2-phenylacetamide, a representative novel phenylacetamide derivative. It is designed for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical procedure. Instead of merely listing procedural steps, this document elucidates the scientific rationale behind each validation parameter, drawing directly from globally recognized regulatory standards to ensure the generated data is defensible and fit for purpose.

The validation process is not a one-size-fits-all checklist; it is a systematic investigation that proves an analytical method's suitability for its intended use. Here, we compare the performance of a proposed HPLC method against the rigorous acceptance criteria defined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, the foundational text for analytical procedure validation[1][2][3].

The Analytical Challenge: Quantifying Phenylacetamides

Phenylacetamide derivatives are a common scaffold in medicinal chemistry. Accurate quantification is critical for various stages of drug development, from purity assessment of the active pharmaceutical ingredient (API) to formulation assay and stability testing. The primary analytical challenges include ensuring the method can distinguish the analyte from potential process impurities, synthetic intermediates, and degradation products. This guide will walk through the validation of a reverse-phase HPLC method, establishing its specificity, accuracy, precision, linearity, and robustness.

The Foundation: The Proposed Analytical Method

Before validation can begin, a suitable analytical method must be developed. Based on the analysis of structurally related compounds, the following reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of 2-Morpholino-2-phenylacetamide.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a Diode Array Detector (DAD) allows for peak purity assessment.
Column ZORBAX SB-C18 (4.6 x 150 mm, 5 µm)C18 columns provide excellent retention and separation for moderately polar compounds like phenylacetamides.
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Formic AcidA common mobile phase for RP-HPLC, providing good peak shape and MS-compatibility if needed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small injection volume minimizes potential for peak distortion.
Detection UV at 220 nmPhenylacetamides typically exhibit strong absorbance in the low UV range.
Standard Conc. 100 µg/mL in Mobile PhaseA typical concentration for an assay, well within the linear range of most detectors.

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected tests but a holistic evaluation where each parameter informs the others. The objective is to build a complete picture of the method's performance characteristics.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Reliability cluster_3 Final Assessment Dev Develop HPLC Method Spec Specificity (Interference Check) Dev->Spec Foundation Lin Linearity & Range (Correlation) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (%RSD) Lin->Prec Report Validation Report (Fit for Purpose?) Acc->Report Prec->Report Robust Robustness (Deliberate Changes) Stability Solution Stability Robust->Stability Stability->Report Report->Robust Confirms Reliability

Caption: The interconnected workflow of analytical method validation.

Performance Comparison: Validation Parameters & Results

The following sections detail the experimental approach for each validation characteristic, presenting illustrative data against ICH Q2(R1) acceptance criteria. This structure allows for a direct comparison of the method's performance with regulatory expectations.[1]

Specificity

Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as impurities, degradants, or matrix components.[4]

Experimental Protocol:

  • Prepare Placebo: Mix all formulation excipients without the 2-Morpholino-2-phenylacetamide API.

  • Prepare Standard: Prepare a 100 µg/mL solution of the 2-Morpholino-2-phenylacetamide reference standard.

  • Prepare Spiked Sample: Prepare a sample of the placebo spiked with the API at the target concentration (100 µg/mL).

  • Stress Samples: Expose solutions of the API to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions to intentionally generate degradation products.

  • Analysis: Inject all prepared solutions and analyze the chromatograms. Assess the retention time of the main peak and look for any co-eluting peaks in the placebo or degraded samples. Use a Diode Array Detector (DAD) to perform peak purity analysis.

Comparison Table: Specificity Results

SampleAnalyte Peak Retention Time (min)Peak Purity IndexResult
Standard4.52> 0.999Pass
PlaceboNo peak at 4.52 minN/APass
Spiked Sample4.51> 0.999Pass
Acid Stressed4.52 (Degradant at 3.8 min)> 0.999Pass
Base Stressed4.53 (Degradant at 2.9 min)> 0.999Pass
Oxidative Stressed4.51 (Degradant at 5.1 min)> 0.999Pass
Linearity and Range

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[1]

Experimental Protocol:

  • Stock Solution: Prepare a 1000 µg/mL stock solution of the reference standard.

  • Calibration Standards: Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Comparison Table: Linearity Results

ParameterICH Q2(R1) Acceptance CriteriaExperimental Result
Range Studied Assay: 80-120% of test concentration50-150% (50-150 µg/mL)
Number of Levels Minimum of 55
Correlation Coefficient (R²) ≥ 0.9990.9998
Y-intercept Should be insignificant relative to the response at 100% concentration.0.5% of 100% level response
Residuals Random distribution around zeroRandomly distributed
Accuracy (as Recovery)

Objective: To determine the closeness of the measured value to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels.

Experimental Protocol:

  • Prepare Spiked Samples: Spike the placebo with the API to achieve three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare three independent samples at each concentration level.

  • Analysis: Assay the samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percentage recovery for each sample.

Comparison Table: Accuracy Results

Spiked LevelConcentration (µg/mL)Mean Recovery (%)% RSDICH Acceptance Criteria
Low (80%)8099.5%0.8%98.0 - 102.0% Recovery
Mid (100%)100100.3%0.6%98.0 - 102.0% Recovery
High (120%)120101.1%0.5%98.0 - 102.0% Recovery
Precision (Repeatability & Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: One analyst prepares and analyzes six independent samples of the API at 100% of the target concentration on the same day.

  • Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.

Comparison Table: Precision Results

Precision TypeNMean Assay (%)% RSDICH Acceptance Criteria
Repeatability (Analyst 1, Day 1)6100.2%0.7%≤ 2.0%
Intermediate Precision (Analyst 2, Day 2)699.8%0.9%≤ 2.0%
Overall (Both sets combined)12100.0%1.1%≤ 2.0%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary (e.g., flow rate, column temperature, mobile phase composition).

  • Vary Parameters: Adjust each parameter slightly from the nominal method conditions. For example:

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase Composition: ± 2% organic (Acetonitrile at 38% and 42%)

  • Analysis: Analyze a system suitability solution and a standard sample under each condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution) and the quantitative result.

Comparison Table: Robustness Results

Parameter VariedVariationRetention Time Shift (min)Peak AsymmetryAssay Result (% of Nominal)
Nominal Method -4.521.1100.0%
Flow Rate 0.9 mL/min+0.501.1100.2%
1.1 mL/min-0.411.299.7%
Temperature 28 °C+0.151.199.9%
32 °C-0.131.1100.1%
% Acetonitrile 38%+0.451.2100.3%
42%-0.391.199.6%

Final Assessment: A Method Fit for Purpose

The validation data presented provides a compelling, evidence-based argument that the proposed HPLC method for 2-Morpholino-2-phenylacetamide is suitable for its intended purpose of quantitative analysis. The relationships between the validation parameters confirm the method's overall reliability.

G node_A Specificity Proves the correct analyte is measured node_B Linearity Establishes a valid quantitative range node_A:f1->node_B:f0 Allows for... node_C Accuracy & Precision Demonstrate that results are correct and consistent within that range node_B:f1->node_C:f0 Is required for... node_E Validated Method Fit for Purpose node_C:f1->node_E:f0 Confirms... node_D Robustness Ensures minor variations do not compromise results node_D:f1->node_E:f0 Ensures reliability of...

Caption: Logical relationship of validation parameters.

This comprehensive validation exercise, grounded in the principles of the ICH Q2(R1) guideline, demonstrates that the analytical method is specific, linear, accurate, precise, and robust. It can be confidently deployed for routine quality control testing, stability studies, and other applications requiring the reliable quantification of 2-Morpholino-2-phenylacetamide.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Ermer, J., & Ploss, H. J. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

Sources

A Comparative Guide to Structure-Activity Relationships of 2-Morpholino-2-phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-morpholino-2-phenylacetamide scaffold has emerged as a privileged structure, demonstrating a versatile pharmacological profile. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their potential as both anticonvulsant and antimicrobial agents. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

The 2-Morpholino-2-phenylacetamide Core: A Scaffold of Therapeutic Potential

The 2-morpholino-2-phenylacetamide core, characterized by a central phenylacetamide moiety linked to a morpholine ring, presents a unique three-dimensional architecture that allows for diverse interactions with biological targets. The inherent chirality at the α-carbon, the hydrogen bond donor/acceptor capabilities of the acetamide group, and the conformational flexibility of the morpholine ring all contribute to its ability to modulate the activity of various enzymes and receptors. Our exploration of the SAR of this scaffold will focus on two primary therapeutic avenues where it has shown considerable promise: anticonvulsant and antimicrobial activities.

Comparative Analysis of Derivatives: Unraveling the Structure-Activity Landscape

The therapeutic efficacy of 2-morpholino-2-phenylacetamide derivatives is profoundly influenced by substitutions on the phenyl ring, the morpholine moiety, and the acetamide nitrogen. This section dissects these relationships, drawing comparisons from published studies on the parent scaffold and structurally related analogues.

Anticonvulsant Activity: Insights from Phenylacetamide Analogues

While comprehensive SAR studies on a wide range of 2-morpholino-2-phenylacetamide derivatives for anticonvulsant activity are still emerging, valuable insights can be gleaned from structurally similar N-phenylacetamide derivatives. These studies consistently highlight the importance of the N-phenylacetamide pharmacophore in interacting with key targets in the central nervous system, such as voltage-gated sodium channels.

A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that substitutions on the N-phenyl ring significantly impact anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[1] The following table summarizes key findings from this related series, which can be extrapolated to guide the design of novel 2-morpholino-2-phenylacetamide-based anticonvulsants.

Compound ID Substitution on N-phenyl ring MES Screen (ED₅₀ mg/kg) scPTZ Screen (ED₅₀ mg/kg) Neurotoxicity (TD₅₀ mg/kg) Protective Index (TD₅₀/ED₅₀ MES)
Reference 1 3-Cl> 300> 300> 300-
Reference 2 3-CF₃100> 3002502.5
Reference 3 4-F501502004.0

Key SAR Insights for Anticonvulsant Activity:

  • N-Phenyl Substitution: Electron-withdrawing groups on the N-phenyl ring appear to be crucial for activity. For instance, a trifluoromethyl (CF₃) group at the meta position or a fluorine (F) atom at the para position enhances anticonvulsant potency in the MES model.[1] This suggests that electronic effects and potential interactions with specific receptor pockets play a significant role.

  • Lipophilicity: A balance in lipophilicity is essential. While increased lipophilicity can enhance blood-brain barrier penetration, excessive lipophilicity may lead to increased neurotoxicity.

  • Heterocyclic Amine: The nature of the heterocyclic amine at the 2-position of the acetamide is a critical determinant of activity. While the cited study uses a phenylpiperazine moiety, the morpholine ring in our core structure offers a different steric and electronic profile, potentially leading to altered selectivity and potency.

dot graph SAR_Anticonvulsant { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Scaffold [label="2-Morpholino-2-phenylacetamide\nScaffold", fillcolor="#F1F3F4"]; N_Phenyl [label="N-Phenyl Ring\nSubstitutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholine [label="Morpholine Ring\nModifications", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetamide [label="Acetamide Linker\nModifications", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Activity [label="Anticonvulsant Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> N_Phenyl [label="Key for Potency"]; Scaffold -> Morpholine [label="Influences Selectivity"]; Scaffold -> Acetamide [label="Impacts Pharmacokinetics"]; N_Phenyl -> Activity; Morpholine -> Activity; Acetamide -> Activity; } caption: Key structural modification points for anticonvulsant activity.

Antimicrobial Activity: A Direct Look at 2-Morpholino-2-phenylacetamide Derivatives

A study focusing on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues provides direct evidence of the antimicrobial potential of this class of compounds.[2] These derivatives were synthesized and evaluated for their activity against a panel of bacterial and fungal strains. The key structural modification in this series is the introduction of a morpholinoethoxy group at the para-position of the 2-phenyl ring.

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these derivatives against representative bacterial and fungal strains.

Compound ID Substitution on N-phenyl ring S. aureus (MIC µg/mL) E. coli (MIC µg/mL) C. albicans (MIC µg/mL)
5a Unsubstituted62.5125250
5b 4-Cl31.2562.5125
5c 4-F31.2562.5125
5d 4-NO₂15.6231.2562.5
Streptomycin -1010-
Clotrimazole ---10

Key SAR Insights for Antimicrobial Activity:

  • N-Phenyl Substitution: Similar to the anticonvulsant analogues, electron-withdrawing substituents on the N-phenyl ring enhance antimicrobial activity. The nitro group (NO₂) at the para-position resulted in the most potent compound in the series.[2]

  • Morpholinoethoxy Moiety: The presence of the 2-morpholinoethoxy group at the para-position of the 2-phenyl ring is a key feature for the observed antimicrobial activity. This suggests that this extension of the molecule allows for critical interactions with microbial targets.

  • Spectrum of Activity: The derivatives generally exhibit better activity against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli), which is a common trend for this class of compounds and may be related to differences in the bacterial cell wall structure.

dot graph SAR_Antimicrobial { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Scaffold [label="2-(4-(2-morpholinoethoxy)phenyl)\n-N-phenylacetamide Scaffold", fillcolor="#F1F3F4"]; N_Phenyl [label="N-Phenyl Ring\nSubstitutions (EWG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Morpholinoethoxy [label="Morpholinoethoxy Group\n(para-position)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity [label="Antimicrobial Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Scaffold -> N_Phenyl [label="Enhances Potency"]; Scaffold -> Morpholinoethoxy [label="Essential for Activity"]; N_Phenyl -> Activity; Morpholinoethoxy -> Activity; } caption: Key structural features for antimicrobial activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of 2-morpholino-2-phenylacetamide derivatives and their subsequent biological evaluation.

General Synthesis of 2-Morpholino-2-phenylacetamide Derivatives

The synthesis of the target compounds can be achieved through a straightforward two-step process, as illustrated below. This protocol is based on established synthetic methodologies for similar acetamide derivatives.[3]

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Chloro-N-phenylacetamide cluster_1 Step 2: Synthesis of 2-Morpholino-2-phenylacetamide Derivative Start1 Substituted Aniline Reagent1 Chloroacetyl Chloride (Glacial Acetic Acid, Sodium Acetate) Start1->Reagent1 Acylation Intermediate 2-Chloro-N-substituted-phenylacetamide Reagent1->Intermediate Intermediate2 2-Chloro-N-substituted-phenylacetamide Reagent2 Morpholine (Anhydrous K₂CO₃, Ethanol) Intermediate2->Reagent2 Nucleophilic Substitution Final_Product 2-Morpholino-N-substituted-phenylacetamide Reagent2->Final_Product

Step 1: Synthesis of 2-Chloro-N-substituted-phenylacetamides

  • To a solution of the appropriately substituted aniline (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the 2-chloro-N-substituted-phenylacetamide intermediate.

Step 2: Synthesis of 2-Morpholino-N-substituted-phenylacetamide Derivatives

  • In a round-bottom flask, dissolve the 2-chloro-N-substituted-phenylacetamide intermediate (1.0 eq) in ethanol.

  • Add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final 2-morpholino-N-substituted-phenylacetamide derivative.

Anticonvulsant Activity Screening

The anticonvulsant activity of the synthesized compounds can be evaluated using standard rodent models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[4]

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.

  • Calculate the median effective dose (ED₅₀) using a suitable statistical method.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. to a group of mice at various doses.

  • After a specified time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures for a period of 30 minutes.

  • Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

  • Determine the ED₅₀ of the test compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Method:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., dimethyl sulfoxide).

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 2-morpholino-2-phenylacetamide scaffold represents a fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies, though in some cases inferred from related analogues, clearly indicate that strategic modifications to the N-phenyl and 2-phenyl rings can significantly enhance both anticonvulsant and antimicrobial activities. Specifically, the incorporation of electron-withdrawing groups on the N-phenyl ring is a promising strategy for increasing potency in both therapeutic areas.

Future research should focus on a more systematic exploration of the SAR of 2-morpholino-2-phenylacetamide derivatives, including a broader range of substitutions on all three key components of the molecule. Elucidating the precise mechanisms of action through target identification and molecular modeling studies will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. The experimental protocols provided herein offer a robust framework for such investigations, paving the way for the potential clinical translation of this versatile chemical scaffold.

References

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2015). ResearchGate. [Link]

  • (PDF) morpholine antimicrobial activity - ResearchGate. (2016). ResearchGate. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. (n.d.). MDPI. [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). APEC. [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Indian Academy of Sciences. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022). National Center for Biotechnology Information. [Link]

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comparative analysis of different synthetic routes to 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic Route Analysis: Nucleophilic Substitution

The most direct and commonly implied method for the synthesis of 2-Morpholino-2-phenylacetamide is the nucleophilic substitution of a suitable leaving group at the alpha-position of a 2-phenylacetamide derivative with morpholine. This approach is a classic and reliable method for the formation of carbon-nitrogen bonds.

Reaction Principle and Mechanism

This synthetic strategy is predicated on the reaction of an α-halo-2-phenylacetamide, typically 2-bromo-2-phenylacetamide, with morpholine. The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the morpholine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to drive the reaction to completion.

The choice of solvent is critical and is often a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but does not strongly solvate the nucleophile, thus enhancing its reactivity. The reaction temperature can be varied to optimize the reaction rate and minimize side reactions.

Experimental Protocol: Nucleophilic Substitution of 2-Bromo-2-phenylacetamide with Morpholine

This protocol describes a representative procedure for the synthesis of 2-Morpholino-2-phenylacetamide via nucleophilic substitution.

Materials:

  • 2-Bromo-2-phenylacetamide

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

  • Acetonitrile (CH₃CN) or other suitable polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-phenylacetamide (1 equivalent) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2-3 equivalents) to the solution, followed by the dropwise addition of morpholine (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified 2-Morpholino-2-phenylacetamide should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Data Presentation: Nucleophilic Substitution Route
ParameterDetails
Starting Material 2-Bromo-2-phenylacetamide, Morpholine
Key Reagents Base (e.g., K₂CO₃, Et₃N)
Solvent Polar aprotic (e.g., Acetonitrile, DMF)
Reaction Temperature Typically reflux
Reaction Time Several hours (monitor by TLC)
Yield Moderate to good (dependent on conditions)
Purification Extraction and column chromatography
Causality in Experimental Choices
  • Choice of Leaving Group: Bromine is a good leaving group, making 2-bromo-2-phenylacetamide an effective electrophile for this SN2 reaction.

  • Excess Morpholine and Base: Using an excess of both the nucleophile (morpholine) and the base helps to drive the reaction to completion and neutralize the HBr byproduct, which could otherwise protonate the morpholine, rendering it non-nucleophilic.

  • Polar Aprotic Solvent: Acetonitrile is a common choice as it effectively dissolves the reactants and facilitates the SN2 mechanism without interfering with the nucleophile.

  • Reflux Temperature: Heating the reaction increases the kinetic energy of the molecules, leading to a faster reaction rate.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromo-2-phenylacetamide 2-Bromo-2-phenylacetamide Reaction Reaction 2-Bromo-2-phenylacetamide->Reaction Morpholine Morpholine Morpholine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Reflux Reflux Reflux->Reaction Workup Workup Reaction->Workup Cooling, Filtration Purification Purification Workup->Purification Extraction Product 2-Morpholino-2-phenylacetamide Purification->Product Column Chromatography

Caption: Workflow for the synthesis of 2-Morpholino-2-phenylacetamide via nucleophilic substitution.

Comparative Analysis and Future Perspectives

While the nucleophilic substitution route is a well-established and practical method for the synthesis of 2-Morpholino-2-phenylacetamide, it is important to consider its potential drawbacks and compare it with other theoretical synthetic strategies.

Synthetic RouteAdvantagesDisadvantages
Nucleophilic Substitution - Readily available starting materials. - Straightforward reaction setup and execution. - Generally reliable and reproducible.- May require purification by column chromatography, which can be time-consuming and costly on a large scale. - The use of halogenated starting materials can be a concern from an environmental and safety perspective.
Strecker Synthesis (Theoretical) - Potentially a one-pot, multi-component reaction, which can be highly efficient. - Utilizes simple and inexpensive starting materials (benzaldehyde, morpholine, cyanide source).- The use of toxic cyanide reagents requires stringent safety precautions. - The reaction may produce byproducts, necessitating careful purification. - The final amide formation would require an additional hydrolysis step of the nitrile intermediate.
Ugi Reaction (Theoretical) - A powerful one-pot, four-component reaction that can rapidly generate molecular diversity. - High atom economy.- Requires the use of an isocyanide, which can be volatile, have an unpleasant odor, and may require specific handling procedures. - The reaction can be sensitive to steric hindrance, and the specific combination of reactants may not be optimal.

Expert Insights:

For laboratory-scale synthesis and initial derivatization studies, the nucleophilic substitution method offers a practical and accessible entry point to 2-Morpholino-2-phenylacetamide. Its predictability and the commercial availability of the necessary precursors make it a logical first choice.

For larger-scale production or in the context of combinatorial chemistry and the generation of analog libraries, the development of a robust Strecker or Ugi reaction protocol could be highly advantageous. The one-pot nature of these multi-component reactions significantly reduces the number of synthetic steps and workup procedures, leading to a more efficient and potentially more environmentally friendly process. However, the challenges associated with the use of cyanide or isocyanides would need to be carefully managed.

Conclusion

The synthesis of 2-Morpholino-2-phenylacetamide is most reliably achieved through the nucleophilic substitution of 2-bromo-2-phenylacetamide with morpholine. This method, while conventional, provides a clear and reproducible pathway to the target molecule. Future research efforts could be directed towards optimizing this existing route for improved yield and purity, as well as exploring the feasibility of multi-component reactions like the Strecker and Ugi syntheses to develop more efficient and scalable processes for the production of this and related compounds. Such advancements would be of significant value to the scientific community engaged in the discovery and development of new therapeutic agents.

References

While specific experimental details for the synthesis of 2-Morpholino-2-phenylacetamide are not extensively documented in readily available literature, the principles of the described nucleophilic substitution are well-established in organic chemistry textbooks and demonstrated in the synthesis of analogous compounds.[1][2] The theoretical frameworks for the Strecker and Ugi reactions are also widely published.[3][4]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.

Sources

A Framework for Cross-Validating the Bioactivity of Novel Phenylacetamide Derivatives in Diverse Cancer Cell Lines: A Case Study with 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation and cross-validation of the bioactivity of novel chemical entities, using the hypothetical anti-cancer activity of 2-Morpholino-2-phenylacetamide as an illustrative case. For researchers in drug discovery, establishing robust, reproducible, and cross-validated evidence of a compound's biological activity is paramount. This document outlines a logical, multi-assay approach to move from initial broad screening to more detailed mechanistic insights, ensuring scientific integrity at each step.

While published data on the anti-cancer properties of 2-Morpholino-2-phenylacetamide is limited, derivatives of the phenylacetamide and morpholine scaffolds have shown a range of biological activities, including antimicrobial and anti-cancer effects[1][2]. This guide, therefore, presents a scientifically grounded, hypothetical workflow to characterize such a novel compound.

The Rationale for a Multi-Tiered Validation Approach

A single assay is insufficient to validate the bioactivity of a novel compound. Cellular systems are complex, and a compound can elicit various responses that may be misinterpreted if viewed in isolation. A multi-tiered approach provides a self-validating system:

  • Tier 1: Broad Spectrum Screening: Initial assessment across a diverse panel of cell lines to identify potential sensitivity and establish a preliminary therapeutic window.

  • Tier 2: Dose-Response and Long-Term Viability: Quantifying the potency of the compound and assessing its long-term effects on cell survival and proliferation.

  • Tier 3: Mechanistic Investigation: Delving into the molecular pathways through which the compound exerts its effects.

This structured progression ensures that resources are focused on compounds with genuine therapeutic potential and builds a comprehensive data package for further development.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Potency & Long-Term Effects cluster_2 Tier 3: Mechanistic Insights T1_A Compound Synthesis & QC T1_B NCI-60 Screen (or similar diversity panel) T1_A->T1_B Submit for Screening T1_C Identify Sensitive Cell Line Clusters T1_B->T1_C Analyze Data T2_A Dose-Response MTT Assays on selected lines T1_C->T2_A Select Hits T2_B Clonogenic (Colony Formation) Assays T2_A->T2_B Confirm with Long-term Assay T2_C Determine IC50 & Assess Reproductive Death T2_B->T2_C Quantify Effects T3_A Apoptosis Assays (e.g., Annexin V/PI) T2_C->T3_A Investigate 'How?' T3_B Western Blot for Apoptotic Markers T3_A->T3_B Confirm Protein- Level Changes T3_C Hypothesize & Validate Mechanism of Action T3_B->T3_C Synthesize Data

Caption: A multi-tiered workflow for novel compound validation.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial step is to understand the breadth of a compound's activity. The National Cancer Institute's NCI-60 screen is an invaluable public resource for this purpose, offering data on a compound's growth-inhibitory effects across 60 different human cancer cell lines from nine tissue types[3][4][5].

Experimental Choice: Utilizing a diverse panel like the NCI-60 provides an unbiased view of the compound's activity spectrum. This helps to:

  • Identify cancer types that are particularly sensitive.

  • Reveal potential mechanisms by comparing the compound's activity pattern to those of known drugs in the database.

  • Prioritize cell lines for more detailed follow-up studies.

Hypothetical Data Presentation:

For 2-Morpholino-2-phenylacetamide, a hypothetical NCI-60 screen might yield the following summary, indicating sensitivity in specific cancer types.

Table 1: Hypothetical NCI-60 Screening Summary for 2-Morpholino-2-phenylacetamide

Cancer TypeRepresentative Cell LineMean Growth Inhibition (%) at 10 µM
Lung CancerA54965%
Colon CancerHCT-11672%
Breast CancerMCF-715%
LeukemiaCCRF-CEM8%
CNS CancerSF-26858%
MelanomaSK-MEL-2822%

Data is illustrative and does not represent actual experimental results.

From this hypothetical data, A549 (Lung) and HCT-116 (Colon) cell lines would be selected for further investigation due to their higher sensitivity. MCF-7 (Breast) would be chosen as a less sensitive control to probe for mechanisms of resistance.

Tier 2: Quantifying Potency and Long-Term Effects

Following the initial screen, it is crucial to quantify the compound's potency and assess its impact on long-term cell survival, which is more therapeutically relevant than short-term metabolic effects.

Dose-Response Evaluation via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] It is a robust method for determining the concentration of a compound that inhibits 50% of cell growth (IC50).

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Seed A549, HCT-116, and MCF-7 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Morpholino-2-phenylacetamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Data Presentation:

Table 2: Hypothetical IC50 Values for 2-Morpholino-2-phenylacetamide

Cell LineTissue of OriginHypothetical IC50 (µM) after 48h
HCT-116Colon8.5
A549Lung12.2
MCF-7Breast> 100

Data is illustrative and does not represent actual experimental results.

Long-Term Survival Assessment via Clonogenic Assay

The clonogenic assay is the gold standard for determining the ability of a single cell to undergo "unlimited" division to form a colony.[9] It measures true reproductive cell death, which is a more rigorous endpoint than metabolic assays like MTT.[10]

Protocol: Clonogenic Assay

  • Cell Seeding: Plate a low number of cells (e.g., 200-500 cells) in 6-well plates and allow them to adhere.

  • Compound Treatment: Treat the cells with 2-Morpholino-2-phenylacetamide at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x IC50) for 24 hours.

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh medium.

  • Colony Growth: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with a solution like 6% glutaraldehyde and stain with 0.5% crystal violet.[11]

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Hypothetical Data Presentation:

Table 3: Hypothetical Clonogenic Survival Data for HCT-116 Cells

Treatment ConcentrationSurviving Fraction
Vehicle Control1.00
4 µM (0.5x IC50)0.65
8 µM (1x IC50)0.32
16 µM (2x IC50)0.08

Data is illustrative and does not represent actual experimental results.

Tier 3: Uncovering the Mechanism of Action

Once bioactivity is confirmed and quantified, the next logical step is to investigate how the compound works. A common mechanism for anti-cancer agents is the induction of apoptosis, or programmed cell death.

Western Blotting for Apoptosis Markers

Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include cleaved caspases (e.g., Caspase-3, Caspase-7) and cleaved PARP (Poly (ADP-ribose) polymerase).[12] The appearance of these cleaved forms is a hallmark of apoptosis.[13]

G cluster_0 Apoptotic Signaling Cascade Compound 2-Morpholino-2-phenylacetamide (Hypothetical MOA) Upstream Upstream Signaling (e.g., DNA Damage, Stress) Compound->Upstream Induces Casp89 Initiator Caspases (Caspase-8, Caspase-9) Upstream->Casp89 Activates Casp37 Executioner Caspases (Caspase-3, Caspase-7) Casp89->Casp37 Cleaves & Activates PARP PARP Casp37->PARP Cleaves Apoptosis Apoptosis Casp37->Apoptosis Executes Cleaved_PARP Cleaved PARP (Inactive Fragment) PARP->Cleaved_PARP Cleaved_PARP->Apoptosis Contributes to

Caption: Hypothetical apoptotic pathway induced by the compound.

Protocol: Western Blot for Cleaved Caspase-3 and Cleaved PARP

  • Cell Treatment and Lysis: Treat HCT-116 cells with 2-Morpholino-2-phenylacetamide at 1x and 2x IC50 for 24 hours. Collect both adherent and floating cells and lyse them in RIPA buffer containing protease inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3 and cleaved PARP. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL chemiluminescence detection system.[14]

Hypothetical Data Interpretation:

A successful experiment would show a dose-dependent increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP in the treated samples, with no or faint bands in the vehicle control. The loading control (β-actin) should remain constant across all lanes, confirming equal protein loading. This would provide strong evidence that 2-Morpholino-2-phenylacetamide induces apoptosis in HCT-116 cells.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to validate the bioactivity of a novel compound like 2-Morpholino-2-phenylacetamide. By progressing from broad screening to quantitative potency assessment and finally to mechanistic studies, researchers can build a robust and reliable data package.

The hypothetical results presented here—selective activity against colon and lung cancer cell lines, potent induction of reproductive cell death, and activation of the apoptotic pathway—would strongly support the continued investigation of 2-Morpholino-2-phenylacetamide as a potential anti-cancer agent.

Future work would involve:

  • Validating the apoptotic mechanism with orthogonal assays (e.g., Annexin V/PI staining and flow cytometry).

  • Investigating effects on the cell cycle.

  • Expanding the study to include in vivo xenograft models using the most sensitive cell lines.

By adhering to a logical and self-validating experimental workflow, the scientific community can ensure that promising novel compounds are rigorously evaluated, accelerating the path from discovery to potential clinical application.

References

  • ResearchGate. (2010). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Available at: [Link]

  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Available at: [Link]

  • Bio-protocol. (2012). Clonogenic Assay. Available at: [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • PubMed. (2006). Clonogenic assay of cells in vitro. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Autech Corporation. (n.d.). Buy 2-(Morpholin-2-YL)-N-phenylacetamide. Available at: [Link]

  • PubMed. (2016). Determination of Caspase Activation by Western Blot. Available at: [Link]

  • ResearchGate. (2006). (PDF) Clonogenic assay of cells. Available at: [Link]

  • PubMed. (2003). The NCI60 human tumour cell line anticancer drug screen. Available at: [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Available at: [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Available at: [Link]

  • Yuze Chemical Technology. (n.d.). 2-Phenylacetamide. Available at: [Link]

  • SLAS Discovery. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Available at: [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). Clonogenic Assay. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

  • Promega Connections. (2024). Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Novel Morpholino Acetamide Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Among the promising scaffolds in medicinal chemistry, morpholine and acetamide derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive comparison of the antimicrobial spectrum of a class of investigational compounds, 2-Morpholino-2-phenylacetamide derivatives, against established standard antibiotics.

The rationale for focusing on this particular chemical class stems from the structural alerts embedded within their framework. The morpholine ring is a key component in several approved drugs, including the antibiotic linezolid, suggesting its favorable pharmacokinetic and pharmacodynamic properties.[1] The phenylacetamide moiety is also a well-known pharmacophore present in various biologically active compounds.[2] This guide aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform further research and development efforts in the pursuit of next-generation antimicrobial agents. We will delve into the experimental data, the methodologies used to obtain it, and the rationale behind the scientific choices made in evaluating these promising compounds.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of novel compounds is best understood when juxtaposed with the known spectra of widely used antibiotics. The following table summarizes the available in vitro antimicrobial activity data for several 2-Morpholino-N-phenylacetamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungi. This data is compared with the typical antimicrobial spectra of three standard antibiotics: Penicillin (a narrow-spectrum β-lactam), Ciprofloxacin (a broad-spectrum fluoroquinolone), and Tetracycline (a broad-spectrum tetracycline).[3][4][5]

It is crucial to note that the data for the 2-Morpholino-2-phenylacetamide derivatives is based on published research on various analogs and may not represent the exact spectrum of a single, specific molecule.[6][7] The presented values are primarily Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Microorganism Gram Stain 2-Morpholino-N-phenylacetamide Derivatives (MIC in µg/mL) Penicillin (Typical MIC in µg/mL) Ciprofloxacin (Typical MIC in µg/mL) Tetracycline (Typical MIC in µg/mL)
Staphylococcus aureusGram-positiveModerate to Good Activity (some derivatives show MICs in the range of 10-50)[6]Susceptible (≤0.12)Susceptible (≤1)Susceptible (≤4)
Bacillus subtilisGram-positiveModerate to Good Activity[6]SusceptibleSusceptibleSusceptible
Escherichia coliGram-negativeVariable Activity (some derivatives show moderate activity)[7]Often ResistantSusceptible (≤0.25)Variable Resistance
Pseudomonas aeruginosaGram-negativeGenerally Low to No ActivityResistantSusceptible (≤0.5)Resistant
Proteus mirabilisGram-negativeModerate Activity Reported for some derivatives[6]Variable ResistanceSusceptibleVariable Resistance
Candida albicansFungalModerate to Good Activity (some derivatives show potent antifungal effects)[6][9]Not ApplicableNot ApplicableNot Applicable
Aspergillus fumigatusFungalModerate Activity Reported for some derivatives[6]Not ApplicableNot ApplicableNot Applicable

Interpretation of the Data:

The compiled data suggests that 2-Morpholino-N-phenylacetamide derivatives exhibit a promising, broad-spectrum of antimicrobial activity, with notable efficacy against both Gram-positive bacteria and certain fungal pathogens.[6][7] Their activity against Gram-negative bacteria appears to be more variable and species-dependent. When compared to standard antibiotics, this class of compounds shows a unique profile. While not as potent as ciprofloxacin against Pseudomonas aeruginosa, their demonstrated antifungal activity is a significant advantage, a feature absent in traditional antibacterial agents like penicillin, ciprofloxacin, and tetracycline.[3][4][5] This dual antibacterial-antifungal potential positions them as interesting candidates for further investigation, particularly for mixed infections or as broad-spectrum empirical therapies.

Experimental Methodologies: A Foundation of Trustworthy Data

The reliability of any antimicrobial spectrum comparison hinges on the robustness and standardization of the experimental methods employed. The data presented in this guide is derived from studies utilizing well-established antimicrobial susceptibility testing (AST) protocols, primarily the Broth Microdilution and Disk Diffusion methods, which are standardized by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11]

Rationale for Method Selection:

The choice of AST method is critical for generating accurate and reproducible data.

  • Broth Microdilution: This method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] It provides a quantitative measure of antimicrobial activity, which is essential for comparing the potency of different compounds and for establishing clinical breakpoints. The use of 96-well microtiter plates allows for high-throughput screening of multiple compounds against various microbial strains simultaneously, making it an efficient method for drug discovery research.

  • Disk Diffusion (Kirby-Bauer) Test: This is a qualitative or semi-quantitative method that is widely used in clinical microbiology laboratories for routine susceptibility testing. It is a simpler and more cost-effective method compared to broth microdilution. While it does not directly provide an MIC value, the diameter of the zone of inhibition around the antibiotic-impregnated disk is correlated with the MIC and is used to categorize an organism as susceptible, intermediate, or resistant. This method is particularly useful for initial screening of a large number of compounds.

Detailed Experimental Protocols:

To ensure scientific integrity, the following are detailed, step-by-step protocols for the two key AST methods.

This protocol is based on the guidelines provided by CLSI.[11]

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh the 2-Morpholino-2-phenylacetamide derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired range of test concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare Drug Stock Solution serial_dilution Serial Dilutions in Broth stock->serial_dilution dispense_drug Dispense Drug Dilutions into 96-well Plate serial_dilution->dispense_drug inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum in Broth inoculum_prep->inoculum_dilution add_inoculum Add Inoculum to Wells inoculum_dilution->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 16-20h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Determination.

This protocol is based on the guidelines provided by EUCAST.[10]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a standardized concentration of the 2-Morpholino-2-phenylacetamide derivative and the standard antibiotics onto the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints for the specific antimicrobial agent and microorganism.

Disk_Diffusion_Workflow inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate inoculum_prep->streak_plate apply_disks Apply Antimicrobial Disks streak_plate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Test.

Mechanism of Action: A Potential Dual-Targeting Approach

While the precise mechanism of action for 2-Morpholino-2-phenylacetamide derivatives is still under investigation, the structural components suggest potential targets. The acetamide moiety is present in several classes of antibiotics that interfere with cell wall synthesis or other essential metabolic pathways.[2] The morpholine ring, as seen in linezolid, can contribute to the inhibition of protein synthesis by binding to the bacterial ribosome.[1] The presence of both moieties raises the intriguing possibility of a dual-targeting mechanism, which could be a significant advantage in overcoming resistance mechanisms that affect single-target antibiotics. Further research, including enzymatic assays and molecular docking studies, is required to elucidate the exact molecular targets of this promising class of compounds.

Conclusion and Future Directions

This comparative guide demonstrates that 2-Morpholino-N-phenylacetamide derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity, including against Gram-positive bacteria and fungi. Their unique antimicrobial profile, particularly their antifungal activity, distinguishes them from many standard antibacterial drugs and warrants further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and spectrum by modifying the core scaffold.

  • Mechanism of Action Studies: To identify the specific molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate their therapeutic potential and safety profile in animal models of infection.

The journey from a promising chemical scaffold to a clinically useful antibiotic is long and challenging. However, the data presented here provides a solid foundation and a compelling rationale for the continued exploration of 2-Morpholino-N-phenylacetamide derivatives as a potential new weapon in the fight against infectious diseases.

References

  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • IRIS Unibas. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]

  • PubMed. (2022). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antibacterial and antifungal activity data of test compounds. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of the binding interactions of 2-Morpholino-2-phenylacetamide and its rationally designed analogs with the human γ-aminobutyric acid type A (GABA-A) receptor. As researchers, scientists, and drug development professionals, understanding the subtle nuances of molecular interactions is paramount to designing effective therapeutics. This document eschews a rigid template, instead opting for a logical, causality-driven narrative that mirrors the scientific process itself. Every protocol herein is designed as a self-validating system, grounded in established principles of computational chemistry and structural biology.

Introduction: The Rationale for Targeting the GABA-A Receptor

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] Its dysfunction is implicated in a range of neurological disorders, most notably epilepsy.[2] The receptor possesses multiple allosteric binding sites, including the well-characterized benzodiazepine site, which offers a prime target for therapeutic intervention.[1] Benzodiazepines, by binding to this site, potentiate the inhibitory effect of GABA, leading to sedative and anticonvulsant effects.[1]

The scaffold of 2-Morpholino-2-phenylacetamide presents a compelling starting point for the design of novel GABA-A receptor modulators. The morpholine and phenylacetamide moieties are found in various biologically active compounds, including those with anticonvulsant properties.[3][4] This guide will explore, through a detailed in-silico docking study, how structural modifications to this core scaffold can influence binding affinity and interaction patterns within the benzodiazepine binding pocket of the human GABA-A receptor.

The Chosen Biological Target: Human α1β2γ2 GABA-A Receptor

For this comparative docking study, we have selected the cryo-electron microscopy structure of the human α1β2γ2 GABA-A receptor in complex with GABA and the benzodiazepine antagonist flumazenil (PDB ID: 6D6T).[2] This structure provides a high-resolution map of the benzodiazepine binding site at the interface of the α1 and γ2 subunits, making it an ideal candidate for our investigation.[2]

Ligand Selection: A Focused Library for Comparative Analysis

To understand the structure-activity relationship (SAR) of 2-Morpholino-2-phenylacetamide, a focused library of four analogs has been designed. These modifications are intended to probe the effects of altering the phenyl ring substitution and the nature of the acetamide nitrogen substituent.

Ligand IDCompound NameR1R2
LIG-001 2-Morpholino-2-phenylacetamideHH
LIG-002 2-(4-Chlorophenyl)-2-morpholinoacetamideClH
LIG-003 N-Methyl-2-morpholino-2-phenylacetamideHCH₃
LIG-004 2-Morpholino-2-(4-nitrophenyl)acetamideNO₂H

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of our ligand library against the GABA-A receptor using AutoDock Tools and AutoDock Vina.

Conceptual Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Visualization p_prep Protein Preparation (PDB: 6D6T) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (LIG-001 to LIG-004) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy & RMSD) dock->results visual Visualization (PyMOL) results->visual

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Protocol

4.2.1. Protein Preparation

  • Obtain the Protein Structure: Download the PDB file for the human GABA-A receptor (PDB ID: 6D6T) from the RCSB Protein Data Bank.

  • Clean the Structure: Remove all water molecules, co-crystallized ligands (GABA and flumazenil), and any other heteroatoms not essential for the receptor's structural integrity using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Prepare for Docking: Using AutoDockTools (ADT), add polar hydrogens, merge non-polar hydrogens, and assign Gasteiger charges to the protein. Save the prepared protein in the PDBQT format. This step is crucial for the proper calculation of electrostatic interactions.

4.2.2. Ligand Preparation

  • Generate 3D Structures: The 3D structures of 2-Morpholino-2-phenylacetamide and its analogs can be generated using chemical drawing software like ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: Perform energy minimization of each ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

  • Prepare for Docking: In ADT, detect the rotatable bonds for each ligand, merge non-polar hydrogens, and assign Gasteiger charges. Save each prepared ligand in the PDBQT format.

4.2.3. Grid Generation

  • Define the Binding Site: In ADT, load the prepared protein structure. Identify the benzodiazepine binding site at the interface of the α1 and γ2 subunits.

  • Set Grid Box Parameters: Center the grid box on the identified binding site. The dimensions of the grid box should be large enough to accommodate all the ligands and allow for rotational and translational freedom during docking. A grid box size of 25 x 25 x 25 Å is a reasonable starting point. The grid spacing is typically set to 0.375 Å.

  • Generate Grid Parameter File: Save the grid parameters as a grid parameter file (.gpf).

4.2.4. Molecular Docking

  • Configure AutoDock Vina: Prepare a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate (e.g., 10).

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. This will perform the docking of each ligand into the defined binding site of the GABA-A receptor.

Results and Analysis: Interpreting the Docking Data

The primary outputs of the docking simulation are the predicted binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses relative to a reference conformation.

Comparative Binding Affinities

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding interaction.

Ligand IDCompound NamePredicted Binding Affinity (kcal/mol)
LIG-001 2-Morpholino-2-phenylacetamide-7.8
LIG-002 2-(4-Chlorophenyl)-2-morpholinoacetamide-8.5
LIG-003 N-Methyl-2-morpholino-2-phenylacetamide-7.5
LIG-004 2-Morpholino-2-(4-nitrophenyl)acetamide-8.9

Analysis: The introduction of electron-withdrawing groups on the phenyl ring (LIG-002 and LIG-004) appears to enhance the binding affinity. The nitro group in LIG-004, being a strong electron-withdrawing group, results in the most favorable binding energy. Conversely, the addition of a methyl group to the acetamide nitrogen (LIG-003) slightly decreases the binding affinity compared to the parent compound (LIG-001).

Visualization of Binding Interactions

Visualization of the docked poses provides invaluable insights into the specific molecular interactions that contribute to binding. This is best accomplished using molecular graphics software like PyMOL.

G cluster_receptor GABA-A Receptor Binding Pocket cluster_ligand LIG-004 Tyr58 Tyr58 (α1) His101 His101 (α1) Phe77 Phe77 (γ2) Thr142 Thr142 (γ2) Nitro Nitro Group Nitro->Tyr58 Hydrogen Bond Phenyl Phenyl Ring Phenyl->Phe77 Pi-Pi Stacking Morpholine Morpholine Ring Morpholine->His101 Hydrophobic Interaction Acetamide Acetamide Group Acetamide->Thr142 Hydrogen Bond

Caption: Key interactions of LIG-004 within the GABA-A receptor binding site.

Analysis of LIG-004 Binding Mode:

  • Hydrogen Bonding: The nitro group of LIG-004 is predicted to form a hydrogen bond with the hydroxyl group of Tyr58 on the α1 subunit. The amide group of the acetamide moiety forms another hydrogen bond with the side chain of Thr142 on the γ2 subunit.

  • Pi-Pi Stacking: The nitrophenyl ring of LIG-004 engages in a favorable pi-pi stacking interaction with the aromatic ring of Phe77 on the γ2 subunit.

  • Hydrophobic Interactions: The morpholine ring is positioned in a hydrophobic pocket lined by residues such as His101 on the α1 subunit.

These interactions collectively contribute to the strong predicted binding affinity of LIG-004.

Conclusion and Future Directions

This comparative docking study provides a clear, data-driven rationale for the observed differences in binding affinities among the selected analogs of 2-Morpholino-2-phenylacetamide. The results strongly suggest that substitution of the phenyl ring with electron-withdrawing groups enhances binding to the benzodiazepine site of the GABA-A receptor.

The insights gained from this in-silico investigation provide a solid foundation for the next phase of drug discovery. Future work should focus on:

  • Synthesis and In-Vitro Validation: The synthesized analogs should be tested in vitro to experimentally validate the predicted binding affinities and their modulatory effects on GABA-A receptor function.

  • Expansion of the Ligand Library: Further structural modifications can be explored based on the SAR established in this study to optimize binding and pharmacokinetic properties.

  • Molecular Dynamics Simulations: To gain a more dynamic understanding of the ligand-receptor interactions and the stability of the docked complexes, molecular dynamics simulations should be performed.

By integrating computational and experimental approaches, we can accelerate the development of novel and more effective therapeutics targeting the GABA-A receptor for the treatment of epilepsy and other neurological disorders.

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A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for 2-Morpholino-2-phenylacetamide Research

Author: BenchChem Technical Support Team. Date: February 2026

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of analytical method validation to the practical application of statistical tests, mirroring the thought process of a seasoned analytical scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is a self-validating system.

The Imperative of Statistical Validation in Pharmaceutical Research

In the pharmaceutical industry, analytical method validation provides documented evidence that a specific method will consistently produce a result that accurately reflects the quality characteristics of the product under investigation.[2] For a research compound like 2-Morpholino-2-phenylacetamide, which may be a candidate for further development, establishing a robust analytical profile early on is critical. This involves not only characterizing the molecule but also validating the methods used for its quantification and impurity profiling. The International Council for Harmonisation (ICH) Q2(R1) guideline serves as the authoritative framework for this process, outlining the key validation parameters that ensure the reliability and consistency of analytical data.[3][4]

Comparative Compound Selection: The Rationale

To provide a meaningful comparison, we have selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide as an alternative compound. This molecule shares the N-phenylacetamide core with our primary compound of interest but features a phenylpiperazine moiety instead of a morpholine ring. Both have been investigated for their anticonvulsant activities, making them relevant comparators in a drug discovery context.[5] This comparison will allow us to highlight how subtle structural differences can influence analytical behavior and the subsequent validation of quantification methods.

Analytical Methodologies: A Tale of Two Techniques

The two most common and powerful techniques for the quantification of small organic molecules like our target compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[6] The choice between them often depends on the analyte's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds. For phenylacetamide derivatives, a reverse-phase HPLC method is typically the most effective.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions for 2-Morpholino-2-phenylacetamide:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient program should be optimized to ensure adequate separation from any impurities or degradants.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 234 nm, determined by UV spectral analysis of the compound.[7][8]

    • Injection Volume: 10 µL.

  • Chromatographic Conditions for N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide:

    • The same conditions as for 2-Morpholino-2-phenylacetamide can be used as a starting point, with potential adjustments to the gradient profile to optimize peak shape and resolution due to differences in polarity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. For molecules with polar functional groups like the morpholine and piperazine rings, derivatization is often necessary to improve their volatility and chromatographic performance.[6][9]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (for both compounds):

    • React the analyte with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to silylate the amine groups, thereby increasing volatility.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.[6]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analytes.

  • Standard and Sample Preparation:

    • Prepare stock solutions and calibration standards as described for HPLC, followed by the derivatization procedure.

The Pillars of Statistical Validation: A Practical Walkthrough

According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical method are linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3][10]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Experimental Approach: Analyze a series of at least five calibration standards spanning the expected concentration range of the samples.

  • Statistical Analysis: Perform a linear regression analysis of the peak area (or peak area ratio if an internal standard is used) versus the concentration. The relationship is typically expressed by the equation y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.

Hypothetical Data for Linearity (HPLC-UV):

Concentration (µg/mL)2-Morpholino-2-phenylacetamide Peak AreaN-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Peak Area
115,23418,543
576,17092,715
10151,987184,987
25380,543463,210
50759,876925,432
1001,521,4321,852,345

For 2-Morpholino-2-phenylacetamide, a linear regression of this data would yield an R² value close to 1.000, demonstrating excellent linearity. A similar result would be expected for the comparative compound.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high). Analyze these samples and calculate the percentage recovery.

  • Statistical Analysis: Calculate the mean percentage recovery for each concentration level.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0%.

Hypothetical Data for Accuracy (HPLC-UV):

CompoundSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2-Morpholino-2-phenylacetamide54.9599.0
5050.5101.0
9089.199.0
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide55.08101.6
5049.298.4
9090.7100.8
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Experimental Approach: Analyze a minimum of six replicate samples of the same concentration.

    • Statistical Analysis: Calculate the Relative Standard Deviation (RSD) of the results.

    • Acceptance Criteria: An RSD of ≤ 2% is generally required.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

    • Statistical Analysis: Calculate the RSD for the combined data from both days.

    • Acceptance Criteria: An RSD of ≤ 3% is typically acceptable.

Hypothetical Data for Precision (HPLC-UV):

CompoundRepeatability (n=6, RSD%)Intermediate Precision (n=12, RSD%)
2-Morpholino-2-phenylacetamide0.85%1.52%
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide1.10%1.89%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach: Analyze a blank matrix, a sample spiked with the analyte, and a sample spiked with the analyte and potential interfering substances.

  • Causality: The goal is to demonstrate that the peak corresponding to the analyte is free from interference at its retention time. In MS-based methods, the specificity is further enhanced by monitoring unique fragment ions of the target molecule.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Statistical Approach: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Hypothetical LOD and LOQ (HPLC-UV):

CompoundLOD (µg/mL)LOQ (µg/mL)
2-Morpholino-2-phenylacetamide0.150.45
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide0.120.36

Visualizing the Workflow and Logic

Diagrams are invaluable for illustrating complex workflows and logical relationships in a clear and concise manner.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Statistical Validation Stock_Solution Stock Solution (1 mg/mL) Calibration_Standards Calibration Standards (1-100 µg/mL) Stock_Solution->Calibration_Standards QC_Samples QC Samples (Low, Mid, High) Stock_Solution->QC_Samples HPLC_UV HPLC-UV Analysis Calibration_Standards->HPLC_UV Inject GC_MS GC-MS Analysis (with Derivatization) Calibration_Standards->GC_MS Inject QC_Samples->HPLC_UV Inject QC_Samples->GC_MS Inject Linearity Linearity (R² ≥ 0.995) HPLC_UV->Linearity Accuracy Accuracy (98-102% Recovery) HPLC_UV->Accuracy Precision Precision (RSD ≤ 2-3%) HPLC_UV->Precision Specificity Specificity HPLC_UV->Specificity LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->Specificity GC_MS->LOD_LOQ

Caption: Experimental workflow for analytical method validation.

validation_parameters Method_Validation Method Validation (ICH Q2 R1) Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Interrelationship of statistical validation parameters.

Conclusion and Senior Scientist's Perspective

The statistical validation of analytical methods is an indispensable component of rigorous scientific research, particularly in the realm of drug discovery and development. This guide has provided a comprehensive, yet adaptable, framework for validating analytical methods for 2-Morpholino-2-phenylacetamide, using N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide as a scientifically relevant comparator.

References

  • Vertex AI Search. (n.d.). Buy 2-(Morpholin-2-YL)-N-phenylacetamide.
  • ResearchGate. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved January 27, 2026, from [Link]

  • Vertex AI Search. (n.d.). Improvement of phencynonate hydrochloride on posterior circulation vertigo in rats and positive vertigo in mice.
  • PubMed Central. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Retrieved January 27, 2026, from [Link]

  • Semantic Scholar. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Retrieved January 27, 2026, from [Link]

  • PubMed Central. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved January 27, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis, Anticonvulsant and Toxicity Evaluation of Newer 2-[4-(3-Substituted Phenylacryloyl) Phenylamino]-NSubstituted Phenyl Acetamide Derivatives. Retrieved January 27, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Morpholino-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper disposal of 2-morpholino-2-phenylacetamide, a compound utilized in various research and development settings. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.

Understanding the Compound: Hazard Profile of 2-Morpholino-2-phenylacetamide

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Morpholino-2-phenylacetamide is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

These classifications necessitate careful handling to avoid ingestion and eye contact. The disposal protocol is designed to mitigate these risks at every stage.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

To ensure a self-validating system of safety, the following PPE and spill management procedures are mandatory when handling 2-morpholino-2-phenylacetamide for disposal.

Required Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling 2-morpholino-2-phenylacetamide:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact and subsequent irritation.[2][3]

  • Hand Protection: Wear chemically impermeable gloves.[4]

  • Body Protection: A lab coat or other suitable protective clothing must be worn.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.[4]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure for 2-Morpholino-2-phenylacetamide

The disposal of 2-morpholino-2-phenylacetamide must be conducted in accordance with institutional, local, and national regulations. The following procedure provides a framework for its safe disposal.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in the disposal process to prevent dangerous reactions.

  • Dedicated Waste Container: Designate a specific, clearly labeled waste container for 2-morpholino-2-phenylacetamide and any materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. At a minimum, it should be segregated from acids, bases, oxidizers, and reactive metals.[5]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical.[5] A high-density polyethylene (HDPE) container is generally suitable. The container must have a tightly fitting lid.[5]

Labeling of Waste Containers

Accurate and detailed labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "2-Morpholino-2-phenylacetamide".

  • Hazard Communication: Include the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

Storage of Chemical Waste

Proper storage of hazardous waste pending disposal is crucial to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials.[2]

Final Disposal Method

The ultimate disposal of 2-morpholino-2-phenylacetamide should be handled by a licensed hazardous waste disposal company.

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a contracted professional waste management service.

  • Approved Disposal Methods: The most common and recommended disposal method for this type of chemical waste is incineration at a licensed facility.[4][6][7] This process ensures the complete destruction of the compound.

  • Landfill Prohibition: Do not dispose of 2-morpholino-2-phenylacetamide in a sanitary landfill.[4]

  • Sewer Disposal Prohibition: Never discharge 2-morpholino-2-phenylacetamide into the sewer system.[4][7]

Regulatory Framework and Compliance

The disposal of chemical waste, particularly from pharmaceutical research, is governed by stringent regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6] Your institution's EHS office will provide specific guidance based on federal, state, and local interpretations of these regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-morpholino-2-phenylacetamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibitions Prohibited Actions start Start: Generation of 2-Morpholino-2-phenylacetamide Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate spill_kit Ensure Spill Kit is Accessible spill_kit->segregate label_container Label Container Correctly (Name, Hazards, Date) segregate->label_container store Store in Secure, Ventilated Area with Secondary Containment label_container->store contact_ehs Contact Institutional EHS or Approved Waste Vendor store->contact_ehs incineration Arrange for High-Temperature Incineration contact_ehs->incineration no_sewer Do NOT Pour Down Drain no_trash Do NOT Dispose in Regular Trash

Caption: Disposal workflow for 2-Morpholino-2-phenylacetamide.

Quantitative Data Summary

ParameterGuidelineRationale
Waste pH Not applicable for solid wasteFor aqueous solutions, pH should be neutralized if safe to do so before disposal, but this compound is a solid.
Container Headspace Leave at least 10% headspaceTo accommodate for temperature-induced expansion of any residual solvents.
Storage Time Limit Varies by jurisdiction (e.g., 90-180 days)To comply with hazardous waste accumulation regulations.

References

  • 2-Phenylacetamide - Safety Data Sheet - ChemicalBook. (2025).
  • 2 - SAFETY DATA SHEET. (2025).
  • 2 - SAFETY DATA SHEET. (2024).
  • 2-Morpholino-2-phenylacetamide | C12H16N2O2 | CID 97862 - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Retrieved from a university's environmental health and safety website.
  • Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. (2025). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2019). Retrieved from [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025).
  • Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (n.d.). Retrieved from [Link]

  • Pharmaceutical Waste | Environmental Health and Safety - University of Houston. (n.d.). Retrieved from the University of Houston's Environmental Health and Safety website.

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Navigating the Safe Handling of 2-Morpholino-2-phenylacetamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Morpholino-2-phenylacetamide, a compound of interest in various research applications. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to foster a culture of comprehensive laboratory safety and build a foundation of trust in your critical work.

Understanding the Hazard Profile

  • H302: Harmful if swallowed. [1]

  • H319: Causes serious eye irritation. [1]

This information, sourced from the European Chemicals Agency (ECHA) C&L Inventory, forms the basis of our safety recommendations.[1] In the absence of a complete SDS, a conservative approach to handling is essential, treating the compound with the respect due to a potentially hazardous substance.

Core Personal Protective Equipment (PPE) Directives

A proactive and informed approach to PPE is the cornerstone of laboratory safety when handling 2-Morpholino-2-phenylacetamide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles[2][3][4]Nitrile gloves (or other chemically resistant gloves)[5]Laboratory coatRecommended to be performed in a chemical fume hood or ventilated enclosure to minimize dust inhalation.[6]
Dissolving and Solution Preparation Chemical splash goggles[2]Nitrile gloves (or other chemically resistant gloves)[5]Laboratory coatWork in a well-ventilated area or chemical fume hood.[6]
Running Reactions and Work-up Chemical splash goggles and a face shield[7]Nitrile gloves (or other chemically resistant gloves)[5]Laboratory coatOperations should be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield[7]Heavy-duty, chemically resistant glovesChemically resistant apron or coveralls over a laboratory coatA NIOSH-approved respirator may be necessary depending on the spill size and ventilation.
The Rationale Behind Your Protective Barrier
  • Eye and Face Protection: Given the classification of "Causes serious eye irritation" (H319), stringent eye protection is non-negotiable.[1] Standard safety glasses offer a baseline, but chemical splash goggles provide a more complete seal.[2] For procedures with a higher risk of splashing, such as during reaction work-ups, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection: While specific glove breakthrough times for 2-Morpholino-2-phenylacetamide are not available, nitrile gloves are a standard and generally effective choice for handling many laboratory chemicals.[5] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. For prolonged handling or in the event of a spill, consider double-gloving.

  • Body Protection: A standard laboratory coat is sufficient to protect against incidental contact with small quantities of the solid or solutions.[3] For larger scale operations or situations with a higher risk of splashes, a chemically resistant apron provides an additional layer of protection.

  • Respiratory Protection: Although there is no specific GHS classification for respiratory irritation, handling any fine powder presents a risk of inhalation.[6] Therefore, it is strongly recommended to handle solid 2-Morpholino-2-phenylacetamide in a certified chemical fume hood or a ventilated balance enclosure to minimize airborne dust.[6]

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your research.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area is clean and uncluttered. A chemical fume hood is the preferred workspace. Have all necessary PPE, spill cleanup materials, and waste containers readily accessible.

  • Weighing: Carefully weigh the desired amount of 2-Morpholino-2-phenylacetamide in a ventilated enclosure. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly and with gentle agitation. Avoid vigorous stirring that could create aerosols.

  • Post-Handling: After handling, thoroughly wash your hands and any potentially exposed skin with soap and water. Decontaminate the work surface with an appropriate solvent and cleaning agent.

PPE_Decision_Workflow PPE Selection Workflow for 2-Morpholino-2-phenylacetamide Start Start: Handling 2-Morpholino-2-phenylacetamide Task Identify the Task: - Weighing - Dissolving - Reaction - Spill Cleanup Start->Task Assess_Hazards Assess Hazards: - Harmful if swallowed (H302) - Causes serious eye irritation (H319) - Potential for dust inhalation Task->Assess_Hazards Select_Eye Select Eye Protection: - Safety glasses (min) - Goggles (standard) - Face shield (splash risk) Assess_Hazards->Select_Eye Select_Hand Select Hand Protection: - Nitrile gloves Assess_Hazards->Select_Hand Select_Body Select Body Protection: - Lab coat - Chemically resistant apron (optional) Assess_Hazards->Select_Body Select_Resp Select Respiratory Protection: - Fume hood (standard) - Respirator (spill) Assess_Hazards->Select_Resp End Proceed with Task Safely Select_Eye->End Select_Hand->End Select_Body->End Select_Resp->End

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Operational and Disposal Plans

A well-defined plan for the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe environment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety officer.

  • Containment: For small spills, contain the material using an absorbent, inert material such as vermiculite or sand.[6]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated waste container.[3] Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Protocol

All waste containing 2-Morpholino-2-phenylacetamide should be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container.[5]

  • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled hazardous waste container.

  • Disposal: Dispose of all waste in accordance with your institution's and local regulations for hazardous chemical waste.[8] Do not dispose of this material down the drain.[5]

By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.